6-Methylpyrazine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-8-3-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABVQLMXDGVYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332880 | |
| Record name | 6-Methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-62-0 | |
| Record name | 6-Methyl-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methylpyrazine-2-carboxamide chemical properties and structure
An In-depth Technical Guide to 6-Methylpyrazine-2-carboxamide
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic organic compound. It details the molecule's chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's significance as a structural motif in medicinal chemistry. Particular emphasis is placed on its role as a precursor and derivative in the development of novel therapeutic agents. The document includes detailed experimental protocols, safety information, and a curated list of references to support further investigation and application.
Introduction and Significance
Pyrazine derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities.[1][2] The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in drug design.[2] this compound is a notable derivative, incorporating both a methyl group and a carboxamide functional group. This substitution pattern is significant as the carboxamide group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets, while the methyl group can influence steric interactions and metabolic stability.
This compound and its analogues have been investigated for a range of therapeutic applications, including antimycobacterial, antibacterial, and anticancer activities.[3][4][5] For instance, the core structure is related to Pyrazinamide, a first-line medication for the treatment of tuberculosis.[1] Furthermore, derivatives have been synthesized and evaluated as potent inhibitors of key signaling pathways in cancer, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.[3] This guide aims to consolidate the fundamental chemical knowledge of this compound to facilitate its application in research and development.
Chemical Structure and Nomenclature
The structural integrity of a molecule is the foundation of its chemical behavior and biological activity. This compound is characterized by a pyrazine ring substituted at the 6-position with a methyl group and at the 2-position with a carboxamide group.
Structural Diagram
The following diagram illustrates the 2D chemical structure of the molecule.
Caption: 2D Structure of this compound.
Chemical Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₇N₃O
-
CAS Number: 5521-55-1 (for the amide, though the related acid 5521-61-9 is more commonly cited in databases)[6][7][8]
-
Molecular Weight: 137.14 g/mol
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. The data presented below is for the closely related precursor, 6-Methylpyrazine-2-carboxylic acid, which provides a strong indication of the properties of the amide derivative.
| Property | Value | Source |
| Molecular Weight | 138.12 g/mol | [6][9][10] |
| Melting Point | 138-140 °C | [8][9] |
| Boiling Point (Predicted) | 302.8 ± 37.0 °C at 760 mmHg | [8][9] |
| Density (Predicted) | 1.32 g/cm³ | [9] |
| pKa (Predicted) | 3.10 ± 0.10 | [8] |
| LogP (XLogP3) | 0.5 | [6][9] |
| Appearance | White to off-white solid | [8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
Synthesis and Manufacturing
The synthesis of this compound typically proceeds through the corresponding carboxylic acid. A common and established method involves the oxidation of a readily available precursor like 2,6-dimethylpyrazine, followed by amidation.
Representative Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of 6-Methylpyrazine-2-carboxylic Acid
This protocol is a representative method adapted from literature for the synthesis of the key intermediate.[9]
Causality: The oxidation of one methyl group on the pyrazine ring is achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction is performed in water under heat to facilitate the reaction. The resulting manganese dioxide (MnO₂) byproduct is insoluble and can be removed by filtration. Acidification of the filtrate protonates the carboxylate, causing the desired carboxylic acid to precipitate or become extractable into an organic solvent.
Methodology:
-
Dissolution: Dissolve 2,6-Dimethylpyrazine (1 equivalent) in water.
-
Oxidation: Heat the solution to approximately 70°C. Add a solution of potassium permanganate (KMnO₄) in water dropwise over a period of several hours. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Stir the mixture overnight at 70°C to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature. Filter the suspension to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with water.
-
Isolation: Combine the filtrate and washes. Acidify the solution to a pH of approximately 1.5 using a strong acid (e.g., 5M HCl).
-
Extraction: Extract the acidified aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 6-Methylpyrazine-2-carboxylic acid. Further purification can be achieved by recrystallization.
Conversion to Carboxamide
The conversion of the carboxylic acid to the carboxamide is a standard organic transformation.
Causality: The carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This is commonly done by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by using a peptide coupling reagent like propylphosphonic anhydride (T3P).[1][11] The activated intermediate then readily reacts with an ammonia source or a primary/secondary amine to form the stable amide bond.
Methodology (General):
-
Activation: Suspend the 6-Methylpyrazine-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, DMF). Add the activating agent (e.g., thionyl chloride or T3P) and stir at room temperature until the acid is fully converted.
-
Amidation: Cool the reaction mixture in an ice bath. Slowly add the amine or ammonia source (e.g., concentrated ammonium hydroxide or a solution of a specific amine, 1.1 equivalents).
-
Reaction & Workup: Allow the reaction to proceed to completion. The workup procedure will vary based on the reagents used but typically involves washing with aqueous solutions to remove byproducts, followed by drying and evaporation of the organic solvent to yield the final carboxamide product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[12] For this compound, one would expect characteristic signals for the aromatic protons on the pyrazine ring, the methyl protons, and the amide protons. ¹³C NMR would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the amide group.[12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[14] Key expected absorption bands for this compound include N-H stretching from the amide (~3200-3400 cm⁻¹), C=O stretching from the amide carbonyl (~1650-1690 cm⁻¹), and C-H stretching from the aromatic ring and methyl group.[13][15]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass to several decimal places, allowing for unambiguous formula determination.[11][12]
Applications in Research and Drug Development
This compound and its derivatives are valuable building blocks in the synthesis of pharmacologically active agents.
-
Antitubercular Agents: The pyrazine-carboxamide scaffold is the core of Pyrazinamide, a key antitubercular drug. Research into derivatives, including those with a 6-methyl substitution, aims to develop new compounds with improved efficacy against drug-resistant strains of Mycobacterium tuberculosis.[5][11]
-
Antibacterial Agents: Various substituted pyrazine-2-carboxamides have been synthesized and tested against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising activity.[5]
-
Anticancer Agents: In oncology, pyrazine derivatives have been designed as inhibitors of critical cellular targets. For example, novel 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, demonstrating antitumor activity in cancer cell lines with FGFR abnormalities.[3] The core structure also serves as a fragment in the design of inhibitors for other targets, such as RhoA kinase.[2]
Safety and Handling
Proper handling of all chemicals is paramount in a research environment. The following information is based on the precursor, 6-Methylpyrazine-2-carboxylic acid, and similar compounds. A full risk assessment should be conducted before handling.
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[16][17][18]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17][18]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[19] Recommended storage is in a dry, cool environment (2-8°C) under an inert atmosphere.[7][8][17]
-
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[16][18] Avoid generating dust.[16] Ensure eyewash stations and safety showers are readily accessible.[19]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methylpyrazine-2-carboxylic acid | 5521-61-9 [sigmaaldrich.com]
- 8. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID CAS#: 5521-61-9 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lehigh.edu [lehigh.edu]
- 13. researchgate.net [researchgate.net]
- 14. Methylpyrazine-2-carboxylate [webbook.nist.gov]
- 15. youtube.com [youtube.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. tcichemicals.com [tcichemicals.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
synthesis of 6-Methylpyrazine-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of 6-Methylpyrazine-2-carboxylic Acid for Researchers and Drug Development Professionals
Abstract
6-Methylpyrazine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in drugs targeting a range of conditions, including those affecting the central nervous system. This guide provides a comprehensive overview of the synthetic routes to 6-methylpyrazine-2-carboxylic acid, with a primary focus on the selective oxidation of 2,6-dimethylpyrazine. We will delve into the mechanistic underpinnings of different synthetic strategies, offer detailed experimental protocols, and present comparative data to inform methodological choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of this important molecule.
Introduction: The Significance of 6-Methylpyrazine-2-carboxylic Acid in Drug Discovery
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. Among them, 6-methylpyrazine-2-carboxylic acid serves as a crucial scaffold and intermediate in the development of novel therapeutics. Its utility is underscored by its role in the synthesis of drugs for treating central nervous system disorders, highlighting the importance of efficient and scalable synthetic methods for its preparation. The strategic placement of the methyl and carboxylic acid groups on the pyrazine ring allows for versatile chemical modifications, making it an ideal starting point for constructing complex molecular architectures with desired pharmacological profiles.
Synthetic Strategies for 6-Methylpyrazine-2-carboxylic Acid
The synthesis of 6-methylpyrazine-2-carboxylic acid can be approached through several routes. The most prevalent and industrially viable method involves the selective oxidation of the readily available and inexpensive starting material, 2,6-dimethylpyrazine. Other potential, though less common, strategies include the functionalization of pre-existing pyrazine rings. This section will focus on the detailed exploration of the oxidation route, discussing various oxidizing agents and their implications on yield, selectivity, and environmental impact.
Selective Oxidation of 2,6-Dimethylpyrazine: A Comparative Analysis
The primary challenge in synthesizing 6-methylpyrazine-2-carboxylic acid from 2,6-dimethylpyrazine lies in achieving selective oxidation of one methyl group to a carboxylic acid while leaving the other intact. Over-oxidation to pyrazine-2,6-dicarboxylic acid is a common side reaction that needs to be carefully controlled.
Below is a workflow diagram illustrating the general process of synthesizing 6-methylpyrazine-2-carboxylic acid.
Caption: General workflow for the synthesis of 6-methylpyrazine-2-carboxylic acid.
Potassium permanganate is a powerful and cost-effective oxidizing agent widely used for this transformation. The reaction is typically carried out in an aqueous medium.
Mechanism: The oxidation mechanism involves the attack of the permanganate ion on the methyl group's C-H bond, proceeding through a series of manganese intermediates of decreasing oxidation states. The reaction is highly exothermic and requires careful temperature control to prevent over-oxidation and ensure selectivity. The stoichiometry of KMnO₄ is a critical parameter; using an excess will lead to the formation of the di-acid byproduct.
Experimental Protocol:
-
Dissolution: Dissolve 2,6-dimethylpyrazine in water.
-
Reaction: Slowly add a solution of potassium permanganate in water to the 2,6-dimethylpyrazine solution, maintaining the temperature between 70-80°C. The addition rate should be controlled to manage the exotherm.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Quenching and Filtration: After the reaction is complete, quench any excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite) until the purple color disappears. Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.
-
Acidification and Isolation: Cool the filtrate and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The product, 6-methylpyrazine-2-carboxylic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.
Selenium dioxide is a more selective oxidizing agent for the conversion of an activated methyl group to a carbonyl group. In the context of 2,6-dimethylpyrazine, SeO₂ can be used to form the intermediate 6-methylpyrazine-2-carbaldehyde, which is then further oxidized to the carboxylic acid.
Mechanism: The reaction with SeO₂ proceeds via an ene reaction followed by a-sigmatropic rearrangement. This method offers higher selectivity compared to KMnO₄ but is hampered by the toxicity and cost of selenium compounds.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dimethylpyrazine in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Addition of Oxidant: Add selenium dioxide portion-wise to the solution.
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Work-up: After cooling, the precipitated selenium metal is filtered off. The filtrate is then concentrated, and the residue is taken up in a suitable solvent for further purification.
Comparative Data of Oxidation Methods
| Oxidizing Agent | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| KMnO₄ | Moderate to High | Moderate | Low cost, readily available | Over-oxidation risk, MnO₂ waste |
| SeO₂ | Moderate | High | High selectivity for mono-oxidation | Toxicity of selenium compounds, higher cost |
Characterization of 6-Methylpyrazine-2-carboxylic Acid
Proper characterization of the final product is crucial to confirm its identity and purity. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The proton NMR spectrum should show distinct signals for the two aromatic protons on the pyrazine ring and the methyl group protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a C=O stretch).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
-
Melting Point: A sharp melting point indicates a high degree of purity.
Conclusion and Future Perspectives
The synthesis of 6-methylpyrazine-2-carboxylic acid is a well-established process, with the selective oxidation of 2,6-dimethylpyrazine being the most practical and widely used method. While potassium permanganate remains a popular choice due to its low cost, the development of more environmentally friendly and selective catalytic oxidation systems presents an exciting avenue for future research. Advances in catalysis could lead to processes with higher yields, reduced waste, and improved safety profiles, further enhancing the accessibility of this important building block for the pharmaceutical industry. The continued exploration of novel synthetic routes and optimization of existing methods will undoubtedly contribute to the discovery and development of new and improved medicines.
An In-depth Technical Guide to the Core Mechanism of Action of 6-Methylpyrazine-2-carboxamide
Abstract
6-Methylpyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine family, a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] While the definitive mechanism of action for this compound is not yet fully elucidated, this technical guide synthesizes current research on structurally related compounds and the broader pyrazine carboxamide class to propose and explore three primary putative mechanisms. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the potential molecular interactions and cellular effects of this compound. We will delve into the plausible roles of this compound in enzyme inhibition, ion channel modulation, and direct DNA interaction, supported by evidence from analogous compounds and offering detailed experimental protocols to facilitate further investigation.
Introduction to this compound and the Pyrazine Scaffold
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a key pharmacophore found in a variety of biologically active molecules, including therapeutic agents and natural products.[3][4] The carboxamide functional group appended to the pyrazine ring is crucial for forming hydrogen bonds and other non-covalent interactions with biological targets, contributing to the diverse bioactivities observed in this class of compounds.
This compound itself is a derivative of 6-methylpyrazine-2-carboxylic acid, a precursor in the synthesis of established drugs such as the anti-diabetic agent glipizide.[5] The structural similarity to components of other therapeutic agents, like the anti-hyperlipidemic drug acipimox, provides a logical starting point for investigating its mechanism of action.[4] This guide will explore the following potential mechanisms, drawing parallels from these and other relevant pyrazine derivatives.
Putative Mechanism of Action I: Enzyme Inhibition
A prominent potential mechanism of action for this compound is the inhibition of specific enzymes. This hypothesis is strongly supported by the known activities of several structurally similar pyrazine derivatives.
Rationale from Structurally Related Compounds
-
Acipimox: A derivative of 5-methylpyrazinecarboxylic acid, acipimox is a potent inhibitor of hormone-sensitive lipase (HSL) in adipose tissue.[4][6] This inhibition reduces the release of free fatty acids, thereby lowering triglyceride and very-low-density lipoprotein (VLDL) levels.[7][8] The structural analogy suggests that this compound could potentially inhibit HSL or other lipases.
-
Pyrazinamide: This well-known anti-tuberculosis drug is a prodrug that is converted to pyrazinoic acid. While its full mechanism is still under investigation, one of the leading hypotheses is the inhibition of mycobacterial fatty acid synthase I (FAS-I).[9][10]
-
Other Pyrazine Carboxamide Inhibitors: Research has demonstrated that various pyrazine carboxamides can selectively inhibit a range of enzymes, including hematopoietic progenitor kinase 1 (HPK1) and monoamine oxidase B (MAO-B), highlighting the versatility of this scaffold in targeting enzyme active sites.[11][12]
Proposed Signaling Pathway: Lipase Inhibition
The following diagram illustrates the potential inhibitory effect of this compound on hormone-sensitive lipase, mirroring the action of acipimox.
Caption: Proposed inhibitory action of this compound on the hormone-sensitive lipase (HSL) pathway in adipocytes.
Experimental Protocol: In Vitro Lipase Inhibition Assay
This protocol outlines a method to assess the direct inhibitory effect of this compound on lipase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a commercially available lipase.
Materials:
-
Porcine pancreatic lipase (or other suitable lipase)
-
This compound
-
p-Nitrophenyl butyrate (p-NPB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations.
-
Enzyme Solution: Prepare a working solution of lipase in Tris-HCl buffer.
-
Substrate Solution: Prepare a solution of p-NPB in a suitable solvent (e.g., acetonitrile).
-
Assay: a. In a 96-well plate, add 20 µL of the various concentrations of the test compound solution. b. Add 160 µL of Tris-HCl buffer. c. Add 10 µL of the lipase solution to each well. d. Incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 10 µL of the p-NPB substrate solution. f. Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader. The product, p-nitrophenol, is yellow.
-
Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.
Putative Mechanism of Action II: Ion Channel Modulation
The structural relationship between 6-methylpyrazine-2-carboxylic acid and the anti-diabetic drug glipizide suggests that this compound could modulate the activity of ion channels.
Rationale from Structurally Related Compounds
-
Glipizide: As a second-generation sulfonylurea, glipizide's primary mechanism of action is the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][13] This inhibition leads to cell membrane depolarization, opening of voltage-gated calcium channels, and subsequent insulin secretion.[2][5] While this compound is not a sulfonylurea, the presence of the pyrazine carboxamide moiety in its precursor hints at a potential for interaction with ion channels.
Proposed Signaling Pathway: K-ATP Channel Blockade
The following diagram illustrates the potential modulation of K-ATP channels in a pancreatic β-cell by this compound.
Caption: Hypothetical blockade of K-ATP channels by this compound in pancreatic β-cells, leading to insulin secretion.
Experimental Protocol: Electrophysiological Recording (Patch-Clamp)
This protocol describes how to assess the effect of this compound on K-ATP channel activity using the whole-cell patch-clamp technique.
Objective: To measure changes in K-ATP channel currents in response to the application of this compound.
Materials:
-
Cell line expressing K-ATP channels (e.g., INS-1)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
External solution (e.g., Krebs-Ringer)
-
Internal pipette solution (containing low ATP to keep channels open)
-
This compound
-
Glibenclamide (positive control)
Procedure:
-
Cell Culture: Culture INS-1 cells on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Approach a single cell with the micropipette and form a high-resistance (gigaohm) seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -70 mV. e. Apply voltage steps to elicit K-ATP currents.
-
Compound Application: a. After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations. b. Record any changes in the K-ATP current amplitude. c. Perform a washout by perfusing with the drug-free external solution to check for reversibility. d. Apply glibenclamide as a positive control to confirm the presence of K-ATP channels.
-
Data Analysis: a. Measure the current amplitude before, during, and after compound application. b. Construct a dose-response curve to determine the IC50 of the compound on the K-ATP channels.
Putative Mechanism of Action III: Direct DNA Interaction
Certain metal complexes incorporating pyrazine carboxamide ligands have demonstrated the ability to interact directly with DNA, suggesting a potential cytotoxic mechanism.[14] While this compound is a metal-free organic molecule, the possibility of non-covalent DNA binding cannot be entirely dismissed.
Rationale from Related Compounds
-
Palladium(II) and Ruthenium(II) Complexes: Studies have shown that palladium(II) and ruthenium(II) complexes with pyrazine carboxamide ligands can bind to calf thymus DNA (CT-DNA) through intercalation.[14][15] This interaction is thought to be a key step in their cytotoxic activity against cancer cell lines.
-
Other Pyrazine Derivatives: Some pyrazine-based compounds have been shown to be DNA binders.[16]
Proposed Interaction Model: DNA Intercalation
The planar aromatic structure of the pyrazine ring could potentially intercalate between the base pairs of the DNA double helix.
Caption: A simplified model of this compound intercalating between DNA base pairs.
Experimental Protocol: UV-Visible Spectroscopic Titration
This protocol is used to investigate the binding interaction between this compound and DNA.
Objective: To determine if this compound binds to DNA and to calculate the binding constant.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: a. Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be determined by the absorbance at 260 nm. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Tris-HCl buffer to a fixed concentration.
-
Spectroscopic Titration: a. Place the compound solution in a quartz cuvette and record its UV-Vis absorption spectrum (typically 200-400 nm). b. Add small aliquots of the CT-DNA stock solution to the cuvette. c. After each addition, mix gently and allow the solution to equilibrate for 5 minutes. d. Record the UV-Vis spectrum after each addition of DNA.
-
Data Analysis: a. Observe changes in the absorption spectrum of the compound upon addition of DNA. Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) are indicative of intercalation. b. Use the changes in absorbance to calculate the intrinsic binding constant (Kb) by fitting the data to the Wolfe-Shimer equation or a similar binding model.
Quantitative Data Summary
While specific quantitative data for this compound is pending experimental validation, the following table provides representative data for related compounds to serve as a benchmark.
| Compound | Target | Assay Type | Potency (IC50 / Kb) | Reference |
| Acipimox | Hormone-Sensitive Lipase | Lipolysis Assay | ~10 µM | [6] |
| Glipizide | K-ATP Channel | Electrophysiology | Low µM range | [1][13] |
| Pyrazinamide | M. tuberculosis | MIC Assay | 6.25–50 µg/ml (pH 5.5) | [17] |
| Pyrazine Carboxamide Ru(II) Complex | CT-DNA | Spectroscopic Titration | Kb = 0.21–9.22 × 10^6 M^-1 | [14] |
Conclusion and Future Directions
This technical guide has synthesized existing literature to propose three plausible mechanisms of action for this compound: enzyme inhibition, ion channel modulation, and direct DNA interaction. The strongest evidence from structurally related compounds points towards enzyme inhibition, particularly of metabolic enzymes like lipases or synthases. However, the potential for ion channel and DNA interactions should not be overlooked and warrants experimental investigation.
The provided protocols offer a clear path for researchers to systematically test these hypotheses. Future studies should focus on:
-
Broad-panel enzyme screening to identify specific molecular targets.
-
Electrophysiological studies on a variety of ion channels.
-
Cytotoxicity assays in relevant cancer cell lines to correlate with any observed DNA binding.
-
In vivo studies in appropriate disease models once a primary mechanism is identified.
By pursuing these avenues of research, the scientific community can elucidate the precise mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. What is the mechanism of Glipizide? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 5. Glipizide - Wikipedia [en.wikipedia.org]
- 6. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acipimox | C6H6N2O3 | CID 5310993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 11. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Known Derivatives of 6-Methylpyrazine-2-carboxamide
Introduction
The pyrazine-2-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The strategic introduction of a methyl group at the 6-position of this core structure gives rise to 6-methylpyrazine-2-carboxamide, a versatile starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known derivatives of this compound, with a particular focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold in their own discovery programs.
The exploration of this compound derivatives has yielded compounds with significant potential in oncology, infectious diseases, and beyond. The seemingly simple methyl group at the 6-position can profoundly influence the physicochemical properties and biological activity of the resulting molecules, often enhancing target engagement and metabolic stability. This guide will delve into the nuances of designing and synthesizing these derivatives, offering field-proven insights into the experimental choices that drive successful drug discovery campaigns.
I. Anticancer Derivatives: Targeting Fibroblast Growth Factor Receptors (FGFR)
A recent and promising area of investigation for this compound derivatives is in the field of oncology, specifically as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[2] Aberrant FGFR signaling is a known driver in various cancers, making these receptors attractive targets for therapeutic intervention.[1][2]
Design and Synthesis of 3-Amino-6-methylpyrazine-2-carboxamide Derivatives as FGFR Inhibitors
Researchers have successfully designed and synthesized a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors.[1][2] The design strategy involved a scaffold hopping approach from a known pyrimidine-based FGFR inhibitor, BGJ398, to the 3-amino-pyrazine-2-carboxamide core. This was envisioned to maintain key intramolecular hydrogen bonding interactions critical for binding to the FGFR kinase domain.[2]
A representative synthetic scheme for these derivatives is outlined below. The synthesis commences with commercially available starting materials and proceeds through a series of standard organic transformations, including nitro group reduction, amide coupling, and a Suzuki cross-coupling reaction to introduce diversity at the 3-position.[2]
Caption: Synthetic workflow for 3-amino-6-methylpyrazine-2-carboxamide FGFR inhibitors.
Structure-Activity Relationship (SAR) and Biological Evaluation
Extensive SAR exploration of these derivatives led to the identification of compound 18i as a particularly potent pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4.[1] This compound demonstrated the ability to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[1][2]
Molecular docking studies have provided insights into the binding mode of these inhibitors within the ATP-binding pocket of FGFR2, highlighting the key interactions that contribute to their high affinity.[1]
Experimental Protocol: Synthesis of a Representative 3-Amino-6-methylpyrazine-2-carboxamide Derivative
Objective: To synthesize a representative 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative.
Materials:
-
Appropriate starting materials (e.g., a protected 3-nitro-6-methylpyrazine-2-carboxylic acid and 3,5-dimethoxyaniline)
-
Reducing agent (e.g., iron powder, ammonium chloride)
-
Coupling agents for amide bond formation (e.g., HATU, DIPEA)
-
Palladium catalyst and base for Suzuki coupling (e.g., Pd(dppf)Cl2, K2CO3)
-
Aryl boronic acid
-
Appropriate solvents (e.g., DMF, THF, water)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Nitro Group Reduction: Dissolve the starting nitro-pyrazine carboxylic acid in a suitable solvent system (e.g., ethanol/water). Add iron powder and ammonium chloride and heat the mixture to reflux. Monitor the reaction by TLC until completion. Filter the reaction mixture and concentrate the filtrate to obtain the amino-pyrazine carboxylic acid.
-
Amide Condensation: To a solution of the amino-pyrazine carboxylic acid in DMF, add HATU, DIPEA, and 3,5-dimethoxyaniline. Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography to yield the desired amide.
-
Suzuki Cross-Coupling: In a reaction vessel, combine the 3-amino-pyrazine-2-carboxamide intermediate, the desired aryl boronic acid, Pd(dppf)Cl2, and K2CO3 in a mixture of THF and water. Degas the mixture and heat under an inert atmosphere. Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the final compound by column chromatography.
-
Deprotection (if necessary): If protecting groups are used (e.g., methoxy groups on the phenyl ring), perform a deprotection step (e.g., using BBr3) to obtain the final dihydroxyphenyl derivative.
Self-Validation: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
II. Antiviral Derivatives: The Legacy of Favipiravir
While not a direct derivative of this compound, the renowned antiviral drug Favipiravir (T-705), chemically known as 6-fluoro-3-hydroxypirazine-2-carboxamide, is a closely related and highly influential analog.[3][4][5] The principles guiding its mechanism of action and the synthetic strategies employed in its creation are highly relevant to the development of novel this compound-based antiviral agents.
Favipiravir exhibits broad-spectrum activity against a range of RNA viruses, including influenza, Ebola, and coronaviruses.[3][4][6] Its efficacy has positioned it as a critical tool in combating viral pandemics.[4]
Mechanism of Action
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), by host cell enzymes.[3][5][6][7] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[3][7] The incorporation of favipiravir-RTP into the nascent viral RNA chain leads to lethal mutagenesis and termination of viral replication.[8]
Caption: Cellular activation and mechanism of action of Favipiravir.
Synthetic Considerations
The synthesis of Favipiravir typically involves a multi-step process, including amidation, nitration, reduction, and fluorination.[9] The introduction of the fluorine atom at the 6-position is a critical step that significantly enhances the antiviral potency of the molecule.[8]
III. Antimycobacterial and Antibacterial Derivatives
The pyrazine-2-carboxamide core is also central to the activity of pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis.[10][11][12][13] PZA is a prodrug that is activated to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase.[10][11][14] POA disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.[10][11]
Building on this foundation, researchers have synthesized and evaluated numerous derivatives of pyrazine-2-carboxamide, including those with a 6-methyl substituent, for their antimycobacterial and broader antibacterial activities.[10][15][16] Modifications have been explored at various positions of the pyrazine ring and on the amide nitrogen to improve potency and overcome resistance.[10][15] For instance, N-phenyl pyrazine-2-carboxamide derivatives have shown promising antimycobacterial activity.[15] More recently, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated activity against extensively drug-resistant Salmonella Typhi.[16]
Quantitative Data Summary
| Compound Class | Target | Key Findings | Reference |
| 3-Amino-6-methylpyrazine-2-carboxamides | FGFR1-4 | Compound 18i showed potent pan-FGFR inhibition and antitumor activity. | [1][2] |
| 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) | Viral RdRp | Broad-spectrum antiviral activity against various RNA viruses. | [3][4][5] |
| N-Phenyl pyrazine-2-carboxamides | M. tuberculosis | Improved antimycobacterial activity compared to pyrazinamide. | [15] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | XDR S. Typhi | Compound 5d exhibited the strongest antibacterial activity with an MIC of 6.25 µg/mL. | [16] |
IV. Other Notable Derivatives and Applications
The versatility of the this compound scaffold extends to other therapeutic and research areas:
-
Antitrypanosomal Agents: 6-Arylpyrazine-2-carboxamides have emerged as a novel class of inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis.[17][18]
-
Elicitors of Secondary Metabolites: Substituted pyrazine-2-carboxamides have been investigated as elicitors to enhance the production of valuable secondary metabolites, such as silymarin and rutin, in plant cell cultures.[19]
Conclusion
The this compound core represents a highly fruitful starting point for the design and synthesis of novel small molecule therapeutics. The derivatives stemming from this scaffold have demonstrated significant potential across a diverse range of applications, from oncology and virology to bacteriology and parasitology. The insights into the structure-activity relationships and mechanisms of action presented in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity. As our understanding of disease biology continues to evolve, it is certain that the derivatives of this compound will continue to play a vital role in the development of the next generation of medicines.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "T-705 (favipiravir) and related compounds: Novelbroad-spectrum inhibit" by Y. Furuta, K. Takahashi et al. [digitalcommons.usu.edu]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rpeptide.com [rpeptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. QSAR analysis for 6-arylpyrazine-2-carboxamides as Trypanosoma brucei inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methylpyrazine-2-carboxamide
This guide provides a comprehensive analysis of the spectroscopic data for 6-Methylpyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyrazinamide, an essential antitubercular drug, the precise structural elucidation and purity assessment of its analogs are critical for research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its spectroscopic signature. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation.
Molecular Structure and Synthetic Context
The foundational step in any spectroscopic analysis is understanding the molecule's structure and its synthetic origin. The synthesis pathway provides crucial context for anticipating potential impurities that could manifest in analytical data.
Molecular Identity:
-
Chemical Name: this compound
-
Molecular Formula: C₆H₇N₃O
-
Molecular Weight: 137.14 g/mol [2]
Caption: Molecular Structure of this compound.
A common synthetic route involves the amidation of a carboxylic acid precursor, 6-Methylpyrazine-2-carboxylic acid.[3][4] This is typically achieved using an acid-amine coupling reagent.[5] Understanding this process is key, as residual starting materials, coupling agents, or side-products from decarboxylation could be present in the final sample.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Methylpyrazine-2-carboxamide
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 6-Methylpyrazine-2-carboxamide
This compound, a substituted pyrazine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key pharmacophore found in numerous biologically active molecules, including the first-line anti-tuberculosis drug pyrazinamide. The strategic placement of a methyl group and a carboxamide moiety on the pyrazine core can significantly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.
A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. These fundamental properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development. This technical guide provides a comprehensive overview of the critical aspects of solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties: The Foundation of Behavior
A molecule's inherent physicochemical characteristics are the primary determinants of its solubility and stability. For this compound, these properties provide a predictive framework for its behavior in various environments.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₇N₃O | N/A |
| Molecular Weight | 137.14 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| pKa (Predicted) | 3.10 ± 0.10 | [1] |
| Melting Point | 138-140°C | [1] |
The predicted pKa of approximately 3.10 suggests that this compound is a weakly basic compound. This is a critical parameter as it dictates the extent of ionization at different physiological pH values, which in turn significantly impacts its aqueous solubility.
Solubility Profiling: A Gateway to Bioavailability
The therapeutic efficacy of an orally administered drug is often intrinsically linked to its aqueous solubility. Poor solubility can lead to low and variable bioavailability, hindering clinical development. Therefore, a comprehensive solubility profile is essential.
Theoretical Considerations: The Henderson-Hasselbalch Relationship
The pH-dependent solubility of an ionizable compound like this compound can be predicted using the Henderson-Hasselbalch equation. As a weak base, its solubility is expected to be higher in acidic environments where it exists predominantly in its protonated, more soluble form.
Experimental Approaches to Solubility Determination
While theoretical predictions are useful, empirical determination of solubility under various conditions is indispensable. Two common methods are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay: This high-throughput method provides a rapid assessment of solubility, often used in early-stage drug discovery. It involves dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is determined as the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method): This gold-standard method measures the equilibrium solubility of a compound. An excess of the solid compound is added to the solvent of interest and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method
-
Preparation of Solutions: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., phosphate and citrate buffers).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer and selected pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Expected Solubility Profile of this compound
Based on the solubility of analogous pyrazine carboxamide derivatives, the following trends can be anticipated.[2]
| Solvent | Expected Solubility |
| Water (pH 7.4) | Sparingly soluble to insoluble |
| Acidic Buffer (pH < 4) | Increased solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
It is important to note that while some pyrazine carboxamides are soluble in chloroform, others are not, highlighting the need for empirical testing.[2]
Stability Assessment: Ensuring Integrity and Safety
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] These studies expose the drug substance to stress conditions that are more severe than accelerated stability testing.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The amide functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 6-methylpyrazine-2-carboxylic acid and ammonia.
-
Oxidation: The pyrazine ring and the methyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.
-
Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to light. The specific degradation pathway will depend on the wavelength and intensity of the light.[5]
-
Thermal Degradation: Elevated temperatures can induce decomposition of the molecule. A study on a copper complex of pyrazine-2-carboxamide showed decomposition starting around 198°C.[4]
Forced Degradation Studies: A Systematic Approach
Forced degradation studies are typically conducted by exposing the drug substance to the stress conditions outlined in the International Council for Harmonisation (ICH) guidelines. A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) and the drug solution to a similar temperature.
-
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating UPLC-MS/MS method.
-
Data Evaluation: Monitor the decrease in the parent drug peak and the formation of degradation product peaks. Aim for 5-20% degradation of the parent drug to ensure that the degradation products are detectable without being secondary degradation products.[7]
Development of a Stability-Indicating Analytical Method
A robust stability-indicating method is essential for accurately quantifying the drug substance in the presence of its degradation products, process impurities, and excipients. A UPLC-MS/MS method is highly suitable for this purpose due to its high resolution, sensitivity, and specificity.
Key Considerations for Method Development:
-
Column Selection: A C18 column is a common starting point for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
MS/MS Detection: The use of Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of the parent drug and its degradation products.
Visualization of Workflows
Solubility Determination Workflow
Caption: Thermodynamic solubility determination workflow.
Forced Degradation Study Logic
Caption: Forced degradation study decision pathway.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this specific molecule is limited, the principles and protocols outlined, based on established pharmaceutical science and data from analogous compounds, offer a robust starting point for any research or development program.
A thorough characterization of its solubility and stability profile is a non-negotiable prerequisite for advancing this compound through the drug development pipeline. The experimental data generated from these studies will be instrumental in guiding formulation strategies, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential drug product. Future work should focus on generating empirical data for this compound to validate the predicted profiles and to fully elucidate its degradation pathways and identify any potential degradants of toxicological concern.
References
- 1. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. scispace.com [scispace.com]
- 6. database.ich.org [database.ich.org]
- 7. fstjournal.com.br [fstjournal.com.br]
A Comprehensive Technical Guide to 6-Methylpyrazine-2-carboxamide and Its Derivatives: From Synthesis to Therapeutic Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyrazine-2-carboxamide and its analogues represent a pivotal class of heterocyclic compounds in medicinal chemistry. This guide provides a comprehensive review of their synthesis, physicochemical properties, and diverse biological activities. We delve into their established and emerging therapeutic applications, including roles as antitubercular, antimicrobial, anticancer, and trypanocidal agents. Detailed experimental protocols, mechanistic pathways, and structure-activity relationship insights are presented to equip researchers with the foundational knowledge required to innovate within this chemical space.
Introduction: The Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a 1,4-diazabenzene, is a privileged scaffold in drug design, prized for its metabolic stability and ability to participate in hydrogen bonding. The introduction of a methyl group and a carboxamide moiety at the 2- and 6-positions, respectively, yields this compound, a versatile precursor for a multitude of biologically active molecules. Its structural relationship to the first-line antitubercular drug Pyrazinamide (PZA) has historically driven research, but the scope of its potential has expanded dramatically. This document synthesizes the current body of knowledge, offering a technical deep-dive for professionals engaged in the discovery and development of novel therapeutics.
Chemical Synthesis and Characterization
The synthesis of this compound and its precursors is well-established, typically commencing with the oxidation of a readily available starting material, 2,6-dimethylpyrazine.
Core Synthesis Pathway
The primary route involves the selective oxidation of one methyl group of 2,6-dimethylpyrazine to a carboxylic acid, followed by amidation.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 6-Methylpyrazine-2-carboxylic Acid
This protocol is adapted from established methodologies for the oxidation of 2,6-dimethylpyrazine.[1][2]
-
Dissolution: Dissolve 2,6-dimethylpyrazine (e.g., 4.60 mmol) in 10 mL of water.[2]
-
Heating: Heat the solution to 70°C.[2]
-
Oxidation: Prepare a solution of potassium permanganate (KMnO4) in 25 mL of water and add it dropwise to the heated dimethylpyrazine solution.[2]
-
Reaction: Stir the mixture overnight while maintaining the temperature.[2]
-
Filtration: After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO2) byproduct. Wash the filter cake several times with water.[2]
-
Acidification: Acidify the combined filtrate with 5M HCl to a pH of approximately 1.5.[2]
-
Extraction: Extract the acidified solution with ethyl acetate (3 x 50 mL).[2]
-
Drying and Evaporation: Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield the 6-methylpyrazine-2-carboxylic acid product.[2]
The subsequent amidation step can be achieved using standard coupling reagents like T3P (propyl phosphonic anhydride) or by converting the carboxylic acid to an acyl chloride followed by reaction with ammonia.[3]
Physicochemical Properties
The parent acid, 6-methylpyrazine-2-carboxylic acid, serves as a key intermediate.[4]
| Property | Value | Source |
| Molecular Formula | C6H6N2O2 | [5][6] |
| Molecular Weight | 138.12 g/mol | [1][5][6] |
| Melting Point | 138-140°C | [1][2] |
| Boiling Point | 302.8°C (Predicted) | [1] |
| pKa | 3.10 (Predicted) | [2] |
| Appearance | Solid | [7] |
Biological Activities and Therapeutic Applications
The this compound core is a versatile platform for generating compounds with a wide spectrum of biological activities.
Antimycobacterial Activity
The structural similarity to pyrazinamide has made this class of compounds a focal point for antitubercular drug discovery.[2] Pyrazinamide is a prodrug converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[8] Research has shown that N-phenylpyrazine-2-carboxamides with alkylamino substitutions at the 6-position exhibit potent activity against Mycobacterium tuberculosis H37Rv.[9] The activity generally increases with the length of the alkyl chain, peaking with heptylamino substitutions.[9] Notably, these compounds also show efficacy against drug-resistant strains of M. tuberculosis.[9]
Trypanocidal Activity
Human African Trypanosomiasis (HAT) is a fatal parasitic disease. A high-throughput screen identified 6-arylpyrazine-2-carboxamides as a novel class of potent trypanocides.[10] Structure-activity relationship (SAR) exploration of the initial hit led to the development of compounds with an EC50 as low as 25 nM against Trypanosoma brucei brucei.[10] These compounds demonstrated high selectivity for the parasite over mammalian cell lines and showed excellent correlation against the human infective parasite Trypanosoma brucei rhodesiense.[10] The primary current limitation is their rate of microsomal metabolism, which is an active area of investigation.[10]
Anticancer Activity
Pyrazine-based structures are being explored for their potential in oncology.[2] Ruthenium(II) complexes incorporating heterocyclic (pyrazine)carboxamide ligands have been synthesized and evaluated for their cytotoxic effects.[11] These complexes have shown the ability to interact with DNA through minor groove binding and partial intercalation, ultimately leading to cell death.[11] In vitro studies demonstrated that some of these complexes exhibited superior cytotoxicity and selectivity against lung (A549), prostate (PC-3), and colon (Caco-2) cancer cell lines compared to cisplatin.[11]
Caption: Potential mechanisms of anticancer action for pyrazine carboxamide derivatives.
Broad-Spectrum Antimicrobial Activity
Beyond mycobacteria, pyrazine derivatives exhibit broad-spectrum antimicrobial activity.[12][13][14] They have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal strains.[9][15] The proposed mechanism for some pyrazines involves inducing DNA damage at high concentrations and cell-wall stress at lower concentrations.[13][14] Their low mammalian toxicity makes them potential candidates for applications in the food industry to prevent microbial spoilage.[12][13][14]
Advanced Applications and Future Directions
The versatility of the this compound scaffold extends into complex neurological targets and serves as a foundation for further drug discovery efforts.
CNS Activity
Derivatives have been developed as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target for treating schizophrenia.[16] The 2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxamide core, an evolution of the initial pyrazine structure, provided improved M4 PAM activity and enhanced central nervous system (CNS) penetration.[16]
Future Research Trajectory
The continued exploration of this compound and its derivatives holds considerable promise. Key areas for future investigation include:
-
Structure-Activity Relationship (SAR) Deepening: Systematically modifying peripheral substituents to optimize potency, selectivity, and pharmacokinetic profiles for specific targets.
-
Metabolic Stability Enhancement: Addressing the metabolic liabilities observed in some series, such as the trypanocidal compounds, through medicinal chemistry strategies like introducing blocking groups or altering metabolic soft spots.[10]
-
Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and pathways for compounds with novel activities.
-
Preclinical Development: Advancing the most promising candidates through in vivo efficacy and safety studies to validate their therapeutic potential.
Conclusion
This compound is more than just a simple heterocyclic building block; it is a validated platform for the discovery of potent and selective modulators of diverse biological targets. From infectious diseases to oncology and CNS disorders, its derivatives have demonstrated significant therapeutic potential. The synthetic accessibility and rich chemical space surrounding this core ensure that it will remain a focal point for innovation in medicinal chemistry for the foreseeable future.
References
- 1. echemi.com [echemi.com]
- 2. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. scbt.com [scbt.com]
- 5. 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 6-Methylpyrazine-2-carboxylic acid | 5521-61-9 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.knaw.nl [pure.knaw.nl]
- 15. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | MDPI [mdpi.com]
- 16. Discovery of a novel 2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxamide M4 positive allosteric modulator (PAM) chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Arylpyrazine-2-carboxamides: A Detailed Application Note and Protocol
Introduction: The Therapeutic Potential of 6-Arylpyrazine-2-carboxamides
The pyrazine carboxamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. A prominent example is pyrazinamide, a first-line medication for the treatment of tuberculosis. The strategic derivatization of the pyrazine ring, particularly through the introduction of an aryl group at the 6-position, has given rise to a class of compounds with significant therapeutic promise. Notably, 6-arylpyrazine-2-carboxamides have emerged as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), a neglected tropical disease.[1][2][3] The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-arylpyrazine-2-carboxamides. We will delve into the strategic considerations behind common synthetic routes, provide detailed, step-by-step protocols for key transformations, and offer insights into the characterization and purification of the final products.
Synthetic Strategy Overview
The synthesis of 6-arylpyrazine-2-carboxamides is typically achieved through a convergent approach that involves two key bond-forming reactions: a carbon-carbon bond formation to install the aryl group and a carbon-nitrogen bond formation to construct the carboxamide moiety. The general workflow is outlined below:
Caption: General workflow for the synthesis of 6-arylpyrazine-2-carboxamides.
The sequence of these key transformations can be varied. For instance, the amide bond can be formed prior to the Suzuki-Miyaura coupling. However, the route detailed herein, with the Suzuki-Miyaura coupling preceding the amidation, is often preferred as it allows for the late-stage diversification of the amide group.
Part 1: Synthesis of the 6-Arylpyrazine-2-carboxylic Acid Intermediate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[4][5] In the context of 6-arylpyrazine-2-carboxamide synthesis, this reaction is instrumental in introducing the aryl moiety at the 6-position of the pyrazine ring.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:[4]
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (in this case, a 6-halopyrazine derivative) to form an organopalladium(II) complex.
-
Transmetalation: The organoboron reagent (arylboronic acid or ester) transfers its organic group to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-chloropyrazine-2-carboxylate with an Arylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a commercially available starting material, methyl 6-chloropyrazine-2-carboxylate, with a representative arylboronic acid.
Materials:
-
Methyl 6-chloropyrazine-2-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), degassed
-
Water, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Add the degassed solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-arylpyrazine-2-carboxylate.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-90 | [6] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-95 | [7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | 85-98 | [8] |
Expertise & Experience: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For electron-deficient heteroaryl chlorides like methyl 6-chloropyrazine-2-carboxylate, electron-rich and sterically hindered phosphine ligands such as SPhos can enhance the rate of oxidative addition and lead to higher yields.[8] The use of a water-miscible co-solvent is often necessary to dissolve the inorganic base. Degassing the solvents is crucial to prevent the oxidation of the Pd(0) catalyst.
Part 2: Hydrolysis of the Ester (Optional)
If the starting material for the Suzuki-Miyaura coupling was an ester, it must be hydrolyzed to the corresponding carboxylic acid before proceeding to the amide bond formation.
Protocol 2: Saponification of Methyl 6-arylpyrazine-2-carboxylate
Materials:
-
Methyl 6-arylpyrazine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the methyl 6-arylpyrazine-2-carboxylate in a mixture of methanol (or THF) and water.
-
Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 6-arylpyrazine-2-carboxylic acid.[9]
Part 3: Amide Bond Formation
The formation of the amide bond is the final key step in the synthesis of 6-arylpyrazine-2-carboxamides. Several methods are available, each with its own advantages and disadvantages. The choice of method often depends on the scale of the reaction, the nature of the starting materials, and the desired purity of the final product.
Method A: Acyl Chloride Formation followed by Amination
This classic two-step method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with an amine.
The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent collapse of the intermediate releases sulfur dioxide and a protonated acyl chloride, which is then deprotonated to give the final product.[10][11][12][13][14]
Caption: Simplified reaction scheme for acyl chloride formation.
Materials:
-
6-Arylpyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Amine
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent for amination (e.g., dichloromethane, THF)
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 6-arylpyrazine-2-carboxylic acid (1.0 eq) and the anhydrous solvent.
-
Carefully add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) with a catalytic amount of DMF (if using oxalyl chloride).
-
Reflux the mixture for 1-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.[15]
Step 2: Amination
-
Dissolve the crude acyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the same anhydrous solvent and cool in an ice bath.
-
Slowly add the solution of the acyl chloride to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Trustworthiness: This method is reliable and generally high-yielding. However, the use of thionyl chloride or oxalyl chloride requires careful handling due to their corrosive and moisture-sensitive nature. The generation of HCl as a byproduct necessitates the use of a base in the amination step.
Method B: Direct Amide Coupling using Coupling Reagents
Direct coupling of a carboxylic acid and an amine using a coupling reagent is a more modern and often milder alternative to the acyl chloride method. Several coupling reagents are available, with HATU and carbodiimides being among the most common.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester. This active ester is then readily attacked by the amine to form the amide bond, releasing tetramethylurea and HOAt as byproducts.[16][17][18][19][20]
Caption: Simplified reaction scheme for HATU-mediated amide coupling.
Materials:
-
6-Arylpyrazine-2-carboxylic acid
-
Amine
-
HATU
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
To a round-bottom flask, add the 6-arylpyrazine-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq).
-
Dissolve the mixture in the anhydrous solvent.
-
Add DIPEA (2.0-3.0 eq) to the mixture at 0 °C.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and a urea byproduct.[21][22][23][24][25] The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.
Materials:
-
6-Arylpyrazine-2-carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous solvent (e.g., DMF, dichloromethane)
Procedure:
-
Dissolve the 6-arylpyrazine-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up the reaction as described in Protocol 4.
-
Purify the crude product by flash column chromatography.
| Coupling Reagent | Additive | Base | Solvent | Key Advantages | Key Disadvantages |
| Thionyl Chloride | None | Pyridine/TEA | Toluene, DCM | Inexpensive, high reactivity | Harsh conditions, corrosive |
| HATU | None | DIPEA | DMF, NMP | High yields, fast reactions, low epimerization | Expensive, byproduct removal can be tricky |
| EDC | HOBt/NHS | None | DMF, DCM | Mild conditions, water-soluble byproduct | Slower reaction times, potential for side reactions |
Part 4: Purification and Characterization
Purification of the final 6-arylpyrazine-2-carboxamide products is typically achieved by flash column chromatography on silica gel or by recrystallization.[26]
The structural identity and purity of the synthesized compounds should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. The characteristic chemical shifts and coupling patterns of the pyrazine and aryl protons, as well as the amide proton, provide definitive structural information.[27][28][29]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.[28]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, particularly the characteristic C=O stretch of the amide group (typically around 1640-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).[15][27][29]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Conclusion
The synthesis of 6-arylpyrazine-2-carboxamides is a well-established process that allows for the creation of a diverse library of compounds for biological screening. By understanding the underlying mechanisms of the key synthetic transformations—the Suzuki-Miyaura coupling and amide bond formation—researchers can make informed decisions about the most appropriate reaction conditions for their specific targets. The protocols outlined in this application note provide a solid foundation for the successful synthesis, purification, and characterization of this important class of molecules, paving the way for further discoveries in the field of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. QSAR analysis for 6-arylpyrazine-2-carboxamides as Trypanosoma brucei inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. jocpr.com [jocpr.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 23. Carbodiimide - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. bendola.com [bendola.com]
- 28. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bendola.com [bendola.com]
HPLC analysis of pyrazine compounds
An Application Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazine Compounds
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor and aroma profiles of numerous foods and beverages, including coffee, cocoa, and roasted nuts.[1][2][3] They are primarily formed during thermal processing through the Maillard reaction.[1] Beyond the food industry, pyrazine derivatives are also essential building blocks in pharmaceuticals, with compounds like Pyrazinamide being a frontline treatment for tuberculosis.[4][5] The accurate and reliable quantification of these compounds is therefore critical for quality control in food production and for safety and efficacy in drug development.
While Gas Chromatography (GC) is frequently employed for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a robust and versatile alternative, particularly for non-volatile, thermally labile, or more polar pyrazine derivatives.[6][7][8] This guide provides a comprehensive overview of the principles, protocols, and validation strategies for the successful analysis of pyrazine compounds by HPLC.
Part 1: The Chromatographic System — Principles and Selection
The success of an HPLC method hinges on the careful selection of its core components: the column, mobile phase, and detector. The choice is dictated by the physicochemical properties of the target pyrazine analytes and the sample matrix.
Column Chemistry: The Heart of the Separation
Reversed-phase (RP) chromatography is the most common mode for pyrazine analysis. The separation is based on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.
-
C18 (Octadecylsilane): This is the most versatile and widely used stationary phase, offering high hydrophobicity suitable for retaining a broad range of pyrazine compounds. A typical C18 column has dimensions of 4.6 mm x 150-250 mm with 3.5 or 5 µm particle size.[6][9]
-
C8 (Octylsilane): A C8 column provides slightly less hydrophobic retention than a C18, which can be advantageous for eluting highly nonpolar pyrazines more quickly or improving peak shape. A Hypersil C8 (4.6 x 250mm, 3.5 µm) column has been successfully used for pyrazine analysis.[6]
-
Mixed-Mode Columns: For separating structurally similar pyrazines that are difficult to resolve on conventional RP columns, mixed-mode columns can be employed. For example, a Primesep A column, which has embedded acidic ion-pairing groups, can provide alternative selectivity for challenging separations.[5]
Mobile Phase Composition: Driving the Separation
The mobile phase composition is adjusted to control the retention and elution of pyrazines.
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents used. ACN is often preferred for its lower viscosity and UV transparency. The ratio of the organic modifier to the aqueous phase determines the elution strength.[1][7]
-
Aqueous Phase & pH Control: An aqueous buffer is used to control the pH of the mobile phase and ensure consistent analyte ionization.
-
Phosphate Buffers: A phosphate buffer at pH 4.4 has been used effectively in a mixture with methanol (80:20 v/v) for separating pyrazine derivatives.[6]
-
Acidic Additives: For methods coupled with Mass Spectrometry (MS), volatile additives like formic acid (typically 0.1%) or acetic acid are required.[5][10][11] These additives also help to produce sharp, symmetrical peaks by suppressing the ionization of residual silanols on the stationary phase.
-
-
Elution Mode:
-
Isocratic Elution: A constant mobile phase composition is used throughout the run. This is suitable for simple mixtures where all analytes elute within a reasonable time.[4][7]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the organic modifier. This is necessary for complex samples containing pyrazines with a wide range of polarities, allowing for the elution of all compounds with good resolution and in a shorter total run time.[11]
-
Detection Systems: Visualizing the Analytes
-
UV-Visible (UV/Vis) Detection: Pyrazines contain a chromophore that absorbs light in the UV region. A UV detector is a robust, cost-effective, and common choice for their analysis. The detection wavelength is typically set at the absorbance maximum of the pyrazine ring, which generally falls between 260 nm and 280 nm .[4][6][7][12]
-
Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex matrices like food or biological samples, an HPLC system can be coupled to a mass spectrometer (HPLC-MS).[11] MS detection provides mass-to-charge ratio information, allowing for definitive identification and the ability to resolve co-eluting peaks that cannot be distinguished by UV detection alone. Operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can achieve extremely low limits of detection.[6][11]
Part 2: Method Development and Protocol
A structured approach is essential for developing a robust and reliable HPLC method. The following workflow and protocols provide a practical guide.
Experimental Workflow
Caption: General workflow for HPLC analysis of pyrazines.
Protocol 1: Standard Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of a pyrazine reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., mobile phase or methanol). Use sonication if necessary to ensure complete dissolution.
-
Dilute to the mark with the same solvent and mix thoroughly. This solution should be stored under appropriate conditions (e.g., refrigerated at 2-8°C).
-
Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution. A typical range for pharmaceutical analysis might be 20 - 120 µg/mL.[6] For trace analysis in food, the range may be lower.
-
Dilute the standards using the mobile phase to ensure compatibility with the chromatographic system.
Protocol 2: Sample Preparation (General)
The goal of sample preparation is to extract the pyrazine analytes from the matrix and present them in a clean solution suitable for injection.
-
Solid Samples (e.g., Pharmaceutical Powders): Accurately weigh an amount of homogenized powder containing the target amount of pyrazine into a volumetric flask.
-
Add a volume of extraction solvent (typically the mobile phase).
-
Agitate the sample (e.g., vortex, sonicate) for a sufficient time to ensure complete extraction of the analyte.
-
Dilute to the mark with the extraction solvent and mix.
-
Filtration: Filter an aliquot of the sample solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) into an HPLC vial.[6] This step is crucial to remove particulates that could damage the HPLC column and system.
-
Liquid Samples (e.g., Beverages): Depending on the complexity, liquid samples may be diluted with the mobile phase and filtered directly. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.
Protocol 3: HPLC System Operation
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as defined by the method. Degas the solvents using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.
-
System Priming: Prime all pump lines with their respective mobile phases to remove any air and ensure the system is filled with fresh solvent.
-
Column Equilibration: Install the appropriate analytical column. Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column until a stable baseline is achieved (typically 20-30 minutes).[6]
-
Detector Setup: Turn on the detector lamp and allow it to warm up. Set the appropriate detection wavelength (e.g., 270 nm).[4]
-
Sequence Setup: Create an analysis sequence in the chromatography data system (CDS) software. Include blank injections (mobile phase), calibration standards, system suitability injections, and samples.
-
Injection: Set the injection volume (e.g., 10-20 µL) and start the sequence.[6][11]
Part 3: System Suitability and Method Validation
To ensure that the analytical results are accurate and reliable, the HPLC system must be qualified, and the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][13]
System Suitability Testing (SST)
SST is performed before any sample analysis to verify that the chromatographic system is performing adequately for the intended method. A standard solution is injected multiple times, and key parameters are evaluated.
| Parameter | Acceptance Criteria | Rationale |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time (for n≥5 injections) | Demonstrates the precision of the HPLC system. |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| Resolution (Rs) | Rs > 2.0 between the analyte and the nearest eluting peak | Ensures baseline separation between adjacent peaks for accurate quantification. |
Method Validation
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following parameters are evaluated according to the ICH Q2(R1) guidelines.[14]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | No interfering peaks at the retention time of the analyte. Peak purity analysis (using DAD) should pass. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | e.g., 20 - 120 µg/mL.[6] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies. | 98.0 - 102.0% recovery for drug substance.[6] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters should remain within acceptance criteria. |
Part 4: Application Data & Examples
The following table summarizes example chromatographic conditions for the analysis of various pyrazine compounds, synthesized from published methods.
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection |
| 2-Hydroxy-5-methylpyrazine | Hypersil C8 (4.6 x 250mm, 3.5 µm) | 80:20 (v/v) Phosphate buffer (pH 4.4) : Methanol | 1.0 mL/min | UV at 269 nm[6] |
| Pyrazine, 2-Aminopyrazine | SHARC 1 (4.6 x 150mm, 5 µm) | 98:2 (v/v) ACN : Water with 0.5% Formic Acid | 1.0 mL/min | UV at 270 nm[4] |
| 2,3,5-Trimethylpyrazine | Newcrom R1 (RP) | ACN : Water with Phosphoric Acid (or Formic Acid for MS) | N/A | UV or MS[10] |
| 16 Pyrazines (in Baijiu) | Waters BEH C18 (2.1 x 100mm, 1.7 µm) | Gradient: A=0.1% Formic Acid in Water, B=0.1% Formic Acid in ACN | 0.3 mL/min | MS/MS (ESI+)[11] |
| Pyrazinamide | Luna C-18 | 50:50 (v/v) ACN : Buffer | 1.0 mL/min | UV at 285 nm[15] |
Common Pyrazine Structures
Caption: Chemical structures of representative pyrazine compounds.
Conclusion
HPLC is a powerful, reliable, and versatile technique for the analysis of pyrazine compounds in both pharmaceutical and food science applications. A successful method relies on the systematic selection of an appropriate column, mobile phase, and detector tailored to the analytes of interest. By adhering to rigorous system suitability and method validation protocols as outlined by ICH guidelines, laboratories can ensure the generation of high-quality, reproducible, and accurate data for quality control, research, and regulatory submission.
References
- 1. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodsciencejournal.com [foodsciencejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. Pyrazine | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. 2,3,5-Trimethylpyrazine | SIELC Technologies [sielc.com]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazine [webbook.nist.gov]
- 13. actascientific.com [actascientific.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for the Evaluation of 6-Methylpyrazine-2-carboxamide in Anticancer Research
An in-depth guide for researchers and drug development professionals on utilizing 6-Methylpyrazine-2-carboxamide in anticancer research.
Introduction: The Emerging Potential of Pyrazine Derivatives in Oncology
Cancer remains a formidable challenge in medical science, necessitating the continuous pursuit of novel therapeutic strategies.[1] Among the vast landscape of chemical scaffolds, organic heterocyclic compounds have emerged as particularly promising candidates due to their structural diversity and ability to interact with a wide range of biological targets.[1][2] Pyrazine derivatives, characterized by a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, have garnered significant attention for their potential as potent anticancer agents.[2][3] This class of compounds has been shown to target various enzymes and receptors critical to cancer cell proliferation and survival.[3][4]
This guide focuses on This compound , a specific derivative with potential for anticancer applications. The rationale for investigating this compound is strengthened by recent studies on structurally similar molecules. For instance, a 2024 study highlighted a series of 3-amino-6-methylpyrazine-2-carboxamide derivatives as novel and potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver in various cancers.[5][6] This discovery provides a strong mechanistic hypothesis and a compelling reason to explore the therapeutic potential of this compound.
The objective of these application notes is to provide a comprehensive, scientifically grounded framework for researchers to systematically evaluate the anticancer properties of this compound. This document outlines a logical progression of experiments, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation, explaining not just the procedural steps but the scientific causality behind them.
Section 1: Foundational Procedures: Compound Handling and Solution Preparation
Rationale: Consistent and accurate results begin with proper handling and preparation of the test compound. This compound, like many small organic molecules, is typically soluble in dimethyl sulfoxide (DMSO), a polar aprotic solvent compatible with most cell culture assays at low final concentrations. Preparing a high-concentration stock solution allows for precise serial dilutions and minimizes the final DMSO concentration in experimental wells to avoid solvent-induced cytotoxicity.
Protocol 1.1: Preparation of Stock and Working Solutions
-
Materials:
-
This compound (powder form)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, filtered pipette tips
-
-
Procedure for 10 mM Stock Solution:
-
Step 1: Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of this compound. Example: To make 1 mL of a 10 mM stock, use the molecular weight (MW) of the compound (approx. 151.15 g/mol ) to calculate the required mass (1.51 mg).
-
Step 2: Add the calculated mass of the compound to a sterile microcentrifuge tube.
-
Step 3: Add the corresponding volume of sterile DMSO to achieve a 10 mM concentration. Vortex thoroughly until the compound is completely dissolved. This is your master stock solution.
-
Step 4: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Step 5: Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Preparing Working Solutions:
-
Step 1: On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Step 2: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Causality Note: It is critical to ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments (including the vehicle control) and is non-toxic, typically ≤0.5%.
-
Section 2: Primary Evaluation: In Vitro Cytotoxicity and Viability Screening
Rationale: The initial and most fundamental step in evaluating a potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells.[7] Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, high-throughput colorimetric methods for this purpose.[8][9] These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[10] A decrease in metabolic activity in treated cells compared to untreated controls indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.
Protocol 2.1: Cell Viability Assessment via XTT Assay
-
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble tetrazolium salt XTT to a soluble orange-colored formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[11] The XTT assay is often preferred over the MTT assay as it eliminates the need for a formazan solubilization step.[10]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the compound dilutions. Be sure to include:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Blank: Wells with medium but no cells, to serve as a background control.
-
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically involves mixing the XTT reagent with an electron-coupling reagent).
-
Reagent Addition: Add 50 µL of the prepared XTT mixture to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for formazan development.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at 450-490 nm, with a reference wavelength of ~650 nm.[12]
-
-
Data Analysis & Presentation:
-
Background Subtraction: Subtract the absorbance of the blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
-
-
Determine IC₅₀: Use graphing software (e.g., GraphPad Prism) to plot Percent Viability versus log[Compound Concentration] and perform a non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
-
Tabulate Data: Summarize the IC₅₀ values for different cell lines in a clear table.
-
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound (72h) |
| MCF-7 | Breast Adenocarcinoma | [Example Data] |
| A549 | Lung Carcinoma | [Example Data] |
| HCT116 | Colorectal Carcinoma | [Example Data] |
| PC-3 | Prostate Adenocarcinoma | [Example Data] |
| Normal Fibroblasts | Non-malignant Control | [Example Data] |
| Table 1: Example data presentation for summarizing the cytotoxic potency of this compound across a panel of human cancer cell lines. |
Section 3: Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Rationale: Once a compound demonstrates cytotoxic activity, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway that anticancer agents often induce.[13] It is distinct from necrosis and involves specific biochemical events like the externalization of phosphatidylserine (PS) on the cell membrane.[14] Additionally, many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry is a powerful tool for analyzing both apoptosis and cell cycle distribution in a quantitative manner.
Protocol 3.1: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
-
Principle: In the early stages of apoptosis, the membrane phospholipid PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16] Dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[15]
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash the pooled cells with cold PBS.
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.
-
FITC (Annexin V) is typically detected in the FL1 channel.
-
PI is typically detected in the FL2 or FL3 channel.
-
-
Protocol 3.2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Principle: PI is a fluorescent dye that intercalates into double-stranded DNA.[17] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[18] Because the dye cannot penetrate living cells, they must first be fixed (e.g., with ethanol) to permeabilize the membrane.[18] This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Treatment with an anticancer agent may cause cells to accumulate in a specific phase, indicating cell cycle arrest.
-
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 3.1.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18][19] Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[17]
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol. Wash with PBS.
-
Resuspend the cell pellet in a PI staining solution that contains RNase A.[17] RNase A is crucial because PI can also bind to double-stranded RNA, and its removal ensures DNA-specific staining.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for PI detection.[20] Use a doublet discrimination gate to exclude cell clumps from the analysis.[19]
-
Section 4: Investigating Molecular Targets and Signaling Pathways
Rationale: Identifying the molecular target and the signaling pathways modulated by a compound is crucial for rational drug development. As related pyrazine derivatives have been identified as FGFR inhibitors, a primary hypothesis is that this compound may function as a kinase inhibitor.[5][6] Kinases like FGFR regulate key cellular processes such as proliferation, survival, and differentiation through downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways.[6][21] Validating the inhibition of these pathways provides strong evidence for the compound's mechanism of action.
Hypothesized Signaling Pathway: FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases. Upon binding with FGFs, they dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream pathways critical for cell survival and proliferation. Dysregulation of this pathway is a known driver of many cancers.
Caption: Hypothesized mechanism of this compound targeting the FGFR signaling pathway.
Experimental Workflow for Target Validation
A logical workflow is essential to test this hypothesis, moving from broad biological effects to specific molecular interactions.
Caption: A systematic workflow for the preclinical evaluation of this compound.
Protocol 4.1: Western Blot for Pathway Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of key signaling proteins. A reduction in the phosphorylated forms of FGFR, AKT, or ERK in cells treated with the compound would strongly support an inhibitory mechanism targeting this pathway.
-
Step-by-Step Methodology (Abbreviated):
-
Protein Extraction: Treat cells with this compound for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-FGFR, total FGFR, p-AKT, total AKT, p-ERK, and total ERK. A loading control (e.g., GAPDH or β-actin) is essential.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in treated samples compared to the control indicates pathway inhibition.
-
Section 5: Preclinical Validation: In Vivo Efficacy Assessment
Rationale: While in vitro assays provide crucial data on cellular activity, it is essential to evaluate a compound's efficacy in a complex biological system.[22] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and vital platform for preclinical anticancer drug testing.[23][24] These models allow for the assessment of a compound's ability to inhibit tumor growth in vivo, providing insights into its potential therapeutic utility.[25]
Protocol 5.1: Subcutaneous Human Tumor Xenograft Model
-
Principle: Human cancer cell lines that showed sensitivity to this compound in vitro are injected subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice).[23][25] Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time compared to a vehicle-treated control group.
-
Step-by-Step Methodology:
-
Animal Handling: All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare (IACUC approval is required).
-
Cell Implantation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor formation. Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Begin measurements when tumors become palpable. Use digital calipers to measure the length (L) and width (W) of the tumors. Tumor volume can be calculated using the formula: Volume = (W² * L) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Vehicle Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week. Body weight monitoring is crucial for assessing toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a specified maximum size or for a defined period. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis & Presentation:
-
Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI at the end of the study using the formula:
-
% TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Tabulate Final Data:
-
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | [Example Data] | [Example Data] | N/A | [Example Data] |
| 6-MPCA | 50 mg/kg, QD | [Example Data] | [Example Data] | [Example Data] | [Example Data] |
| Table 2: Example data presentation for summarizing in vivo efficacy in a xenograft model. (QD: once daily). |
Conclusion
This guide provides a structured, multi-faceted approach to characterizing the anticancer potential of this compound. By progressing logically from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package. The protocols and rationales described herein are based on established, robust methodologies in the field of cancer drug discovery. Given the promising activity of related pyrazine compounds, a thorough investigation of this compound is a scientifically compelling endeavor with the potential to contribute a new candidate to the pipeline of modern cancer therapeutics.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. biotium.com [biotium.com]
- 12. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 13. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iv.iiarjournals.org [iv.iiarjournals.org]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Preparation of 6-Methylpyrazine-2-carboxamide Derivatives
Introduction: The Significance of 6-Methylpyrazine-2-carboxamide Scaffolds in Medicinal Chemistry
The pyrazine carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazinamide, a simple derivative, is a cornerstone first-line drug for the treatment of tuberculosis, highlighting the profound impact of this heterocyclic system.[1][3] The introduction of a methyl group at the 6-position of the pyrazine ring can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced biological activity, altered selectivity, or improved pharmacokinetic profiles. Derivatives of this compound are being investigated for a wide range of therapeutic applications, including but not limited to antimycobacterial, antifungal, and anticancer agents.[1][2][4]
This guide provides detailed protocols for the synthesis of this compound derivatives, focusing on robust and widely applicable amide bond formation techniques. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, offering researchers the knowledge to not only replicate these methods but also to adapt them for the synthesis of novel analogues.
Core Synthetic Strategies: Amide Bond Formation
The most direct and common method for synthesizing this compound derivatives is through the coupling of 6-methylpyrazine-2-carboxylic acid with a primary or secondary amine.[5][6] Direct condensation is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[5] This is typically achieved using a variety of coupling reagents.
Diagram: General Amide Coupling Workflow
References
- 1. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of Pyrazine Carboxamides
Abstract
Pyrazine carboxamides are a critical class of heterocyclic compounds with significant applications in the pharmaceutical industry, most notably as active pharmaceutical ingredients (APIs) in antitubercular drugs like Pyrazinamide.[1][2] The therapeutic efficacy and safety of these compounds are intrinsically linked to their purity, identity, and solid-state properties. Consequently, robust and reliable analytical characterization is paramount throughout the drug development lifecycle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the thorough characterization of pyrazine carboxamides. We delve into the core principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices for techniques including High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). All methodologies are presented within the framework of international regulatory standards, ensuring data integrity and trustworthiness.
Introduction: The Analytical Imperative for Pyrazine Carboxamides
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural motif in many biologically active molecules. Its derivatives, particularly pyrazine carboxamides, are of immense interest due to their diverse pharmacological activities.[3] Pyrazinamide, the prototypical pyrazine carboxamide, is a first-line antitubercular agent.[2] The precise analytical characterization of these molecules is not merely a regulatory requirement but a scientific necessity to ensure their quality, safety, and efficacy.
This guide is structured to provide both a theoretical understanding and practical application of key analytical techniques. Each section is designed as a self-contained module, complete with the scientific rationale behind the methodology and a step-by-step protocol that can be adapted for specific pyrazine carboxamide derivatives.
Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity and potency (assay) of pyrazine carboxamides. Its high resolution and sensitivity make it ideal for separating the API from impurities, degradation products, and excipients.
2.1. The Principle of Separation
Reverse-phase HPLC (RP-HPLC) is the most common mode used for pyrazine carboxamides. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.
2.2. Experimental Protocol: RP-HPLC for Pyrazinamide
This protocol is a general guideline and should be optimized and validated for specific applications in accordance with ICH guidelines Q2(R2).[4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[2]
-
Pyrazinamide reference standard
-
Sample of pyrazine carboxamide for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a 98:2 v/v mixture). Add a small amount of formic acid (e.g., 0.5%) to improve peak shape and resolution.[6] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the pyrazinamide reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the pyrazine carboxamide sample in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2%.[7]
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Identify the pyrazinamide peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the assay and impurity levels based on the peak areas.
Table 1: Typical HPLC Parameters for Pyrazinamide Analysis
| Parameter | Typical Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds like pyrazinamide. |
| Mobile Phase | Acetonitrile/Water with 0.5% Formic Acid (98:2) | A simple isocratic mobile phase that offers efficient elution. Formic acid improves peak symmetry.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.[6] |
| Detection | UV at 270 nm | Pyrazine carboxamides exhibit strong UV absorbance around this wavelength.[6] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of pyrazine carboxamides.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum is a unique fingerprint of the molecule.
Key Vibrational Bands for Pyrazine Carboxamides: [8][9][10][11][12]
-
N-H stretching (amide): 3500-3300 cm⁻¹[9]
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=O stretching (amide I): ~1665-1680 cm⁻¹[8]
-
N-H bending (amide II): ~1600 cm⁻¹
-
C=N and C=C stretching (pyrazine ring): 1500-1600 cm⁻¹[10]
Protocol: FTIR Analysis using KBr Pellets
-
Sample Preparation: Grind a small amount of the pyrazine carboxamide sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or theoretical values to confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds.[13] Both ¹H and ¹³C NMR are crucial for characterizing pyrazine carboxamides.
Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing information about its connectivity.
Expected Chemical Shifts for Pyrazine Carboxamide: [14][15][16][17]
-
¹H NMR:
-
Amide protons (-CONH₂): δ 7.5-8.5 ppm (broad singlets)
-
Pyrazine ring protons: δ 8.5-9.5 ppm (singlets or doublets depending on substitution)
-
-
¹³C NMR:
-
Carbonyl carbon (-C=O): δ 160-170 ppm
-
Pyrazine ring carbons: δ 140-150 ppm
-
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazine carboxamide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the pyrazine carboxamide in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecular ion [M+H]⁺ is typically observed.[15]
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion. The isotopic pattern can help confirm the elemental composition.
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are crucial for characterizing the solid-state properties of pyrazine carboxamides, including their thermal stability, melting point, and polymorphism.[1]
4.1. Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.[1][18]
4.2. Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and polymorphic transitions.[18][19]
Protocol: Simultaneous TGA-DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the pyrazine carboxamide sample (3-5 mg) into a TGA/DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1][14]
-
Data Analysis:
-
TGA Curve: Analyze the weight loss steps to identify decomposition temperatures.
-
DSC Curve: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).[18] The onset of the melting peak is typically reported as the melting point.
-
Table 2: Expected Thermal Events for Pyrazinamide
| Technique | Observation | Interpretation |
| TGA | Significant weight loss starting above 200 °C | Decomposition of the molecule.[20] |
| DSC | A sharp endothermic peak around 190 °C | Melting of the crystalline form. |
| DSC | An exothermic event at higher temperatures, corresponding to TGA weight loss | Decomposition of the molecule.[18] |
Integrated Analytical Workflow
A comprehensive characterization of a pyrazine carboxamide involves the integration of these techniques. The following diagram illustrates a logical workflow.
Caption: Integrated workflow for pyrazine carboxamide characterization.
Method Validation: Ensuring Trustworthiness
Every analytical method used for the characterization of pharmaceutical compounds must be validated to ensure its suitability for the intended purpose.[21] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for analytical procedure validation.[4][5][22]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
A comprehensive validation protocol should be established and executed for each analytical method, and the results should be documented in a validation report.[5]
Conclusion
The analytical characterization of pyrazine carboxamides is a multi-faceted process that requires the judicious application of a suite of orthogonal analytical techniques. This application note has provided a detailed overview and practical protocols for the core methods used in this process. By integrating chromatographic, spectroscopic, and thermal analysis, and by adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality, safety, and efficacy of these vital pharmaceutical compounds. The causality-driven explanations for experimental choices and the emphasis on self-validating systems are intended to empower scientists to not only follow protocols but also to understand and troubleshoot them effectively.
References
- 1. Spectral, thermal studies and biological activity of pyrazinamide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Semantic Scholar [semanticscholar.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. omicsonline.org [omicsonline.org]
- 14. bendola.com [bendola.com]
- 15. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. database.ich.org [database.ich.org]
- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes and Protocols for the Experimental Evaluation of Trypanocidal Activity
Introduction: The Imperative for Novel Trypanocidal Therapies
Trypanosomatid infections, namely Chagas disease caused by Trypanosoma cruzi and Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei, remain significant global health challenges, affecting millions of the world's most vulnerable populations.[1] Chagas disease, endemic to Latin America, has now become a global health concern due to migration, and can lead to life-threatening cardiac and digestive complications.[1][2] The current therapeutic options, benznidazole and nifurtimox, were developed over four decades ago and suffer from significant limitations, including variable efficacy against different parasite strains, severe side effects, and limited effectiveness in the chronic stage of the disease.[3][4] This landscape underscores the urgent need for robust and reliable experimental platforms to accelerate the discovery and development of new, safer, and more effective trypanocidal agents.
This comprehensive guide provides a detailed framework for the preclinical evaluation of candidate compounds against T. cruzi and T. brucei. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific rationale behind the experimental choices. Our approach emphasizes a multi-stage screening cascade, ensuring that only the most promising compounds advance, thereby optimizing resources and increasing the likelihood of clinical success.
The Drug Discovery Cascade: A Strategic Approach
A successful trypanocidal drug discovery program follows a logical progression from high-throughput in vitro screening to rigorous in vivo validation. This cascade is designed to systematically filter compounds based on potency, selectivity, and efficacy.
References
- 1. scielo.br [scielo.br]
- 2. Drug discovery for Chagas disease should consider Trypanosoma cruzi strain diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Live-imaging rate-of-kill compound profiling for Chagas disease drug discovery with a new automated high-content assay | PLOS Neglected Tropical Diseases [journals.plos.org]
Introduction: The Significance of Pyrazine Carboxamides and Molecular Docking
An in-depth guide to performing molecular docking studies with pyrazine carboxamides, focusing on the anti-tubercular agent pyrazinamide and its target, the Mycobacterium tuberculosis pyrazinamidase (PncA). This document provides the theoretical basis, step-by-step protocols, and critical validation techniques for researchers in drug discovery and computational biology.
Pyrazine carboxamides are a class of heterocyclic organic compounds with significant therapeutic importance. The most prominent member of this family is Pyrazinamide (PZA), a synthetic nicotinamide analog that is a cornerstone of first-line combination therapy for tuberculosis (TB).[1][2] PZA's unique ability to eliminate persistent, non-replicating mycobacteria residing in acidic environments is crucial for shortening the duration of TB treatment from 9-12 months to 6 months.[3][4]
PZA is a prodrug, meaning it is inactive until converted into its bactericidal form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA), encoded by the pncA gene in Mycobacterium tuberculosis.[1][5][6] The primary mechanism of clinical resistance to PZA involves mutations in the pncA gene, which prevent this activation.[3][7] Understanding the precise interactions between pyrazine carboxamide derivatives and the PncA active site is therefore paramount for designing novel anti-tubercular agents that can overcome existing resistance mechanisms.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as PZA) when bound to a second (a receptor, such as the PncA enzyme) to form a stable complex.[8] By simulating this interaction, researchers can elucidate the molecular basis of binding, predict binding affinity, and perform virtual screening of compound libraries to identify promising new drug candidates. This guide provides a comprehensive protocol for conducting such studies, using the PZA-PncA system as a practical example.
Theoretical Framework: Principles and Components
The Target Receptor: M. tuberculosis Pyrazinamidase (PncA)
The crystal structure of PncA from M. tuberculosis has been resolved (e.g., PDB ID: 3PL1), providing a high-resolution map of the enzyme's active site.[5][6][9] This structural information is the foundation of our docking study. Key features of the PncA active site include:
-
A Catalytic Triad: Comprising residues Cys138, Asp8, and Lys96, this motif is characteristic of a cysteine-based catalytic mechanism essential for hydrolyzing PZA.[5][9][10]
-
A Metal Cofactor Site: A ferrous iron (Fe²⁺) ion is coordinated by Asp49, His51, His57, and His71.[5][9][10] This metal ion plays a crucial role in substrate binding and catalysis.
-
Substrate Binding Pocket: The cavity is relatively small and is shaped by key residues including Phe13, Trp68, Tyr103, and His137, which limit access and contribute to substrate specificity.[6][11]
These residues are the primary points of interaction for any ligand docking into PncA and are therefore critical for defining the search space in our docking protocol.
The Ligands: Pyrazine Carboxamides
The ligand is the small molecule of interest. For this protocol, the primary ligand is pyrazinamide. However, the same workflow can be applied to any of its derivatives. Proper preparation of the ligand's 3D structure, including its charge state and rotatable bonds, is essential for an accurate docking simulation.[12][13]
The Docking Algorithm: AutoDock Vina
This guide will utilize AutoDock Vina, a widely used, open-source docking program known for its accuracy and speed.[14] Vina employs a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and predicts multiple binding modes (poses) for the ligand within the receptor's active site.
Experimental Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, from initial setup to final analysis and validation.
Caption: High-level workflow for molecular docking of pyrazine carboxamides.
Part 1: System Preparation Protocols
Accurate preparation of both the receptor and ligand files is the most critical factor for a successful docking experiment. This process ensures that the molecular structures are chemically correct and in a format recognized by the docking software.
Protocol 1.1: Receptor (PncA) Preparation
Objective: To clean the raw PDB file of the PncA enzyme, add necessary atoms, and convert it to the PDBQT format required by AutoDock Vina.
Tools: UCSF Chimera or AutoDockTools (MGLTools).
Methodology:
-
Fetch the Structure: Open UCSF Chimera and fetch the PDB structure of M. tuberculosis PncA. A suitable entry is 3PL1 . This can be done via File > Fetch by ID.
-
Clean the Structure: The crystal structure contains multiple protein chains, water molecules, and other non-essential components.
-
Remove excess chains. The 3PL1 structure is a dimer; for simplicity, retain only Chain A. Use Select > Chain > B, then Actions > Atoms/Bonds > delete.
-
Remove all water molecules. Use Select > Structure > solvent, then delete.
-
Remove any other heteroatoms or ions not part of the active site. The Fe²⁺ ion is essential and should be retained.
-
-
Prepare for Docking: Use the Dock Prep tool in Chimera (Tools > Surface/Binding Analysis > Dock Prep).[15][16]
-
This tool will automatically:
-
Add hydrogen atoms to the protein, which are missing in most crystal structures.
-
Repair incomplete side chains.
-
Assign partial atomic charges (e.g., Gasteiger charges), which are necessary for calculating electrostatic interactions.[13]
-
-
Execute Dock Prep with default settings.
-
-
Save in PDBQT Format: Save the prepared receptor file. AutoDock Vina requires the PDBQT format, which includes partial charges (Q) and atom types (T). This can be done using AutoDockTools.
-
Open the cleaned PDB file in AutoDockTools (ADT).
-
Go to Grid > Macromolecule > Choose... and select the protein.
-
The tool will process the molecule, adding hydrogens and computing charges.
-
Save the output file as pncA.pdbqt.
-
Protocol 1.2: Ligand (Pyrazinamide) Preparation
Objective: To generate a 3D, energy-minimized structure of the pyrazine carboxamide ligand and convert it to the PDBQT format.
Tools: PubChem, Avogadro, AutoDockTools (MGLTools).
Methodology:
-
Obtain Ligand Structure: Download the 3D structure of Pyrazinamide from a chemical database like PubChem in SDF or MOL2 format.
-
Energy Minimization: It is crucial to use a low-energy conformation of the ligand.
-
Open the ligand file in a molecular editor like Avogadro.
-
Use the built-in optimization tools (Extensions > Optimize Geometry) to perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Save the minimized structure as a PDB file.
-
-
Convert to PDBQT: Use AutoDockTools to prepare the ligand for Vina.
-
In ADT, go to Ligand > Input > Open... and select the minimized ligand PDB file.
-
The tool will automatically detect the root atom and set up the rotatable bonds (torsions). The flexibility of the ligand is a key parameter in docking.[12]
-
Go to Ligand > Output > Save as PDBQT... and save the file as pza.pdbqt.
-
Part 2: Docking Execution Protocols
With the prepared receptor and ligand, the next step is to define the search space and run the docking simulation.
Protocol 2.1: Grid Box Generation
Objective: To define a three-dimensional box centered on the PncA active site, which will constrain the docking search.
Tools: AutoDockTools (MGLTools).
Methodology:
-
Load Receptor: Open the prepared pncA.pdbqt file in ADT.
-
Open GridBox: Go to Grid > Grid Box.... This will display the receptor and a bounding box.
-
Center the Grid on the Active Site: The docking simulation will be more efficient and accurate if focused on the known binding pocket. Center the grid box on the key catalytic and binding residues.[4][17]
-
Set Grid Dimensions: The size of the box should be large enough to accommodate the entire ligand and allow it to rotate freely, but not so large that it wastes computational time. A good starting point for a small ligand like PZA is a box of 25 x 25 x 25 Å.
-
Record Coordinates: Note down the center coordinates and dimensions. These will be required for the Vina configuration file. A typical configuration file (conf.txt) looks like this:
Protocol 2.2: Running the AutoDock Vina Simulation
Objective: To execute the docking calculation using the command line.
Tools: AutoDock Vina executable.
Methodology:
-
Organize Files: Place the pncA.pdbqt, pza.pdbqt, and conf.txt files in the same directory as the Vina executable.
-
Open a Terminal/Command Prompt: Navigate to the directory containing your files.
-
Execute Vina: Run the docking simulation with the following command:[18]
-
--config conf.txt: Specifies the configuration file.
-
--log vina_log.txt: Writes a log file with the results.
-
--out vina_out.pdbqt: Specifies the output file that will contain the predicted binding poses.
-
The simulation will run and produce an output file (vina_out.pdbqt) containing the coordinates of the top-ranked binding poses and their corresponding binding affinities.
Part 3: Analysis and Validation Protocols
The final and most important phase is interpreting the results and ensuring the protocol is reliable.
Protocol 3.1: Pose Analysis and Visualization
Objective: To visualize the docked poses, analyze their interactions with the receptor, and interpret the binding scores.
Tools: PyMOL or UCSF Chimera.
Methodology:
-
Load Structures: Open PyMOL and load both the receptor (pncA.pdbqt) and the docking output file (vina_out.pdbqt). The output file contains multiple poses; PyMOL will load them as separate states in the same object.
-
Analyze Binding Poses:
-
Interpret Scores: The binding affinity is reported in the log file and the output PDBQT file. A more negative value indicates a stronger predicted binding. These scores are useful for ranking different pyrazine carboxamide derivatives against each other.
-
Generate Interaction Diagram: Visualize the specific interactions between the best pose of the ligand and the active site residues.
Caption: Hypothetical interaction map of Pyrazinamide in the PncA active site.
Protocol 3.2: Protocol Validation via Re-docking
Objective: To validate the accuracy and trustworthiness of the docking protocol. This is a critical self-validating step.
Methodology:
-
Select a Holo-Structure: Choose a crystal structure of PncA that was solved with a bound ligand (a "holo" structure). For this example, we will assume a PDB entry XXXX exists containing PncA co-crystallized with pyrazinamide.
-
Extract the Native Ligand: Separate the co-crystallized ligand from the protein structure and save it as pza_native.pdb.
-
Prepare the System: Prepare the receptor (pncA_from_XXXX.pdbqt) and the extracted ligand (pza_native.pdbqt) using the same protocols (1.1 and 1.2) described above.
-
Re-dock the Ligand: Run AutoDock Vina using the same grid parameters determined in Protocol 2.1 to dock pza_native.pdbqt back into its own receptor pncA_from_XXXX.pdbqt.[21][22]
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original, co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[23][24][25]
-
This can be done easily in PyMOL using the align or rms_cur commands.
-
-
Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation.[23] It demonstrates that your docking protocol can accurately reproduce the experimentally determined binding mode.
Data Presentation and Interpretation
When studying multiple pyrazine carboxamide derivatives, results should be summarized in a clear, tabular format.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) |
| PZA | Pyrazinamide | -6.5 | Cys138, Asp8 |
| Cmpd-01 | 5-Cl-PZA | -7.2 | Cys138, Asp8, Ala134 |
| Cmpd-02 | 3-NH2-PZA | -6.1 | Asp8 |
This table presents hypothetical data for illustrative purposes.
Interpretation: From this hypothetical data, one might conclude that the addition of a chlorine atom at the 5-position (Cmpd-01) enhances binding affinity, possibly due to an additional interaction with Ala134. Conversely, adding an amino group at the 3-position (Cmpd-02) may be detrimental to binding. These computational hypotheses can then guide the synthesis and experimental testing of new derivatives.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery for exploring structure-activity relationships. By following the detailed protocols for system preparation, docking execution, results analysis, and—most importantly—rigorous validation, researchers can reliably investigate the interactions between pyrazine carboxamides and their biological targets. This structured approach provides valuable insights that can accelerate the design of novel therapeutics against challenging diseases like tuberculosis.
References
- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 2. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. eprints.nirt.res.in [eprints.nirt.res.in]
- 5. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural and Genomic Insights Into Pyrazinamide Resistance in Mycobacterium tuberculosis Underlie Differences Between Ancient and Modern Lineages [frontiersin.org]
- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Crystal structure of the pyrazinamidase of Mycobacterium tuberculosis: insights into natural and acquired resistance to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. newtbdrugs.org [newtbdrugs.org]
- 12. youtube.com [youtube.com]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 16. scotchem.ac.uk [scotchem.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application of Pyrazine Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers
Introduction: The Versatility of the Pyrazine Scaffold in Enzyme Inhibition
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, and its synthetic tractability have made it a cornerstone in the design of potent and selective enzyme inhibitors.[3] Pyrazine derivatives have demonstrated remarkable efficacy in targeting a diverse range of enzymes implicated in various pathologies, most notably protein kinases and histone deacetylases (HDACs), which are critical regulators of cellular processes often dysregulated in cancer and inflammatory diseases.[1][2][4][5][6] This guide provides an in-depth exploration of the application of pyrazine derivatives as enzyme inhibitors, offering detailed protocols and insights for researchers in drug discovery and development.
Targeting the Kinome: Pyrazine Derivatives as Kinase Inhibitors
Protein kinases orchestrate a vast array of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1][2][4][5][6] Pyrazine-based compounds have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical trials.[1][4][5][6]
Mechanism of Kinase Inhibition
The majority of pyrazine-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The pyrazine core often serves as a scaffold to which various substituents are attached, allowing for the fine-tuning of potency and selectivity for specific kinases.
Diagram 1: General Mechanism of ATP-Competitive Kinase Inhibition
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019â2023) - Taylor & Francis Group - Figshare [tandf.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methylpyrazine-2-carboxamide
Welcome to the technical support guide for the synthesis of 6-Methylpyrazine-2-carboxamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you enhance your reaction yields and product purity.
Section 1: Synthesis via Amidation of 6-Methylpyrazine-2-carboxylic Acid
This route is a primary pathway for synthesizing the target compound. It involves the coupling of 6-Methylpyrazine-2-carboxylic acid with an ammonia source. While conceptually straightforward, the efficiency of this reaction is highly dependent on the choice of reagents and reaction conditions.
FAQ 1: My amidation yield is consistently low (<50%). What are the primary factors I should investigate?
Answer: Low yields in the amidation of pyrazine carboxylic acids often stem from three critical areas: suboptimal activation of the carboxylic acid, inadequate reaction conditions, or issues with starting material purity. The electron-withdrawing nature of the pyrazine ring can decrease the nucleophilicity of the carboxylate, making activation a crucial step.
Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
6-Methylpyrazine-2-carboxylic Acid: Confirm the purity via ¹H NMR and melting point analysis. The presence of residual solvents or inorganic impurities from its synthesis can interfere with the reaction. A sharp melting point around 138°C (with decomposition) is expected.[1]
-
Ammonia Source: If using aqueous or methanolic ammonia, ensure the concentration is accurate. For anhydrous ammonia gas, ensure the delivery system is free of leaks and moisture.
-
-
Evaluate the Carboxylic Acid Activation Method: The direct reaction between a carboxylic acid and ammonia requires high temperatures and is often inefficient.[2] The use of a coupling agent or conversion to an acid chloride is standard practice.
-
Acid Chloride Formation: Pre-treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective method.[3][4] However, this adds an extra step and requires careful handling of corrosive reagents.
-
Coupling Agents: This is often the preferred one-pot method. The choice of agent is critical. For pyrazine systems, which can be electron-deficient, stronger coupling agents are often beneficial.
-
-
Optimize Reaction Conditions:
-
Solvent: Ensure the use of a dry, aprotic solvent (e.g., THF, DCM, DMF). Water is detrimental as it can hydrolyze the activated acid intermediate and consume the coupling agent.
-
Temperature: Amidation reactions can be sensitive to temperature. While some coupling agents work well at room temperature, others may require cooling (0°C) during activation to prevent side reactions, followed by warming to drive the amidation.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Insufficient time will leave unreacted starting material, while excessive time can lead to degradation.
-
FAQ 2: I'm observing significant unreacted starting acid and my coupling agent seems inefficient. How can I drive the reaction to completion?
Answer: This issue points directly to an inefficient activation of the carboxylic acid or a subsequent, inefficient nucleophilic attack by ammonia. The key is to select a robust coupling agent and ensure the stoichiometry and environment are optimized to favor the formation of the activated intermediate.
Expert Insight: For electron-deficient heterocyclic acids like pyrazines, standard coupling agents like DCC (Dicyclohexylcarbodiimide) can be sluggish. More potent reagents are often required.[5] Propylphosphonic anhydride (T3P) is an excellent choice as it is highly effective, and its byproducts are water-soluble, simplifying purification.[6]
Comparative Data on Coupling Agents:
| Coupling Agent | Typical Conditions | Advantages | Disadvantages | Reported Yield Range (Analogous Systems) |
| SOCl₂ / Oxalyl Chloride | DCM or Toluene, RT to reflux | High reactivity, inexpensive | Two-step process, corrosive byproducts | 70-95%[3][4] |
| CDI (1,1'-Carbonyldiimidazole) | Anhydrous DMSO or THF, RT | Mild conditions, easy workup | Slower with electron-deficient acids | 60-80%[7] |
| T3P (Propylphosphonic Anhydride) | EtOAc or DCM, with a base (e.g., Et₃N) | High yields, water-soluble byproducts | Higher cost | 80-95%[6] |
| HATU / HBTU | DMF, with a base (e.g., DIPEA) | Very effective for difficult couplings | Expensive, potential for racemization | >90% |
Recommended Protocol (T3P Coupling):
-
Dissolve 6-Methylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethyl acetate.
-
Add a suitable base, such as triethylamine (2.5 eq), to the solution.
-
Add T3P (1.5 eq, typically as a 50% solution in EtOAc) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure full activation.
-
Introduce the ammonia source (e.g., bubble anhydrous ammonia gas through the solution or add a concentrated methanolic ammonia solution).
-
Monitor the reaction to completion using TLC or LC-MS.
-
Upon completion, quench with water or saturated NaHCO₃ solution and proceed with extraction.
Workflow for Optimizing Amidation:
Caption: Troubleshooting workflow for low amidation yield.
Section 2: Synthesis via Hydrolysis of 6-Methylpyrazine-2-carbonitrile
An alternative route involves the partial hydrolysis of the corresponding nitrile. This method can be very effective but requires careful control to prevent over-hydrolysis to the carboxylic acid.
FAQ 3: I'm attempting the hydrolysis of 6-Methylpyrazine-2-carbonitrile, but I'm getting a mixture of the desired amide and the carboxylic acid. How can I improve selectivity for the amide?
Answer: The key to selective hydrolysis of a nitrile to an amide is to use milder reaction conditions. Vigorous conditions (high temperatures, high concentrations of acid or base) will inevitably lead to the formation of the carboxylic acid, as the amide itself is susceptible to further hydrolysis.[8][9]
Expert Insight: Basic hydrolysis is often easier to control for stopping at the amide stage. The use of a base like sodium hydroxide in an alcohol/water mixture at a controlled temperature can provide good selectivity. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.
Condition Comparison for Nitrile Hydrolysis:
| Condition | Reagents | Temperature | Expected Outcome | Selectivity Control |
| Mild Basic | NaOH or KOH in EtOH/H₂O | 40-60°C | Primarily Amide | Good - reaction can be stopped upon consumption of nitrile. |
| Vigorous Basic | Concentrated NaOH, Reflux | >100°C | Carboxylate Salt | Poor - drives reaction to the most stable product.[8] |
| Mild Acidic | Dilute H₂SO₄ or HCl | 50-80°C | Amide | Moderate - can be difficult to prevent further hydrolysis. |
| Vigorous Acidic | Concentrated H₂SO₄, Heat | >100°C | Carboxylic Acid | Poor - amide is rapidly hydrolyzed under these conditions. |
Recommended Protocol (Mild Basic Hydrolysis):
-
Dissolve 6-Methylpyrazine-2-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add powdered sodium hydroxide (1.1 eq).
-
Heat the mixture to 50°C and monitor closely by TLC, checking for the disappearance of the starting nitrile and the appearance of the amide.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Neutralize the mixture carefully with dilute HCl to a pH of ~7.
-
The product may precipitate upon neutralization. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure to obtain the crude amide.
Mechanism Overview: Basic Nitrile Hydrolysis
Caption: Pathway of basic nitrile hydrolysis.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Navigating the Synthesis of Pyrazinones
Welcome to the Technical Support Center for Pyrazinone Synthesis. This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions to the challenges encountered in the synthesis of pyrazinone scaffolds. Pyrazinones are a critical class of N-heterocycles, forming the core of numerous biologically active natural products and pharmaceutical agents.[1][2][3] Their synthesis, however, is often fraught with challenges ranging from low yields and side reactions to purification difficulties.
This guide is structured to provide not just protocols, but a deep understanding of the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns that researchers often have during pyrazinone synthesis.
Q1: My pyrazinone synthesis is giving a very low yield. What are the most common culprits?
A1: Low yields in pyrazinone synthesis are a frequent issue. The primary factors to investigate are:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.
-
Suboptimal pH: The pH of the reaction medium is critical, especially for the condensation of α-amino amides and 1,2-dicarbonyls. A slightly alkaline environment is often necessary to facilitate the initial condensation and cyclization steps.
-
Purity of Starting Materials: Impurities in your α-amino acid amide or 1,2-dicarbonyl compound can significantly interfere with the reaction, leading to unwanted side products and reduced yields. Always ensure the purity of your starting materials, and purify them if necessary.
-
Decomposition of Reactants or Products: The starting materials or the pyrazinone product itself might be unstable under the reaction conditions. For instance, some α-amino acid amides are prone to decomposition in strongly alkaline media. In such cases, starting from the hydrohalide salt and neutralizing it in situ can be a viable strategy.
Q2: I am observing the formation of multiple products, and I suspect they are regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,2-dicarbonyl compounds. Here are some strategies to control regioselectivity:
-
Use of Symmetrical Dicarbonyls: The simplest approach is to use a symmetrical 1,2-dicarbonyl compound like glyoxal or biacetyl, which will yield a single product.
-
Modification of the Dicarbonyl Compound: Converting the unsymmetrical dicarbonyl into a mono-Schiff base can direct the condensation to favor the formation of one regioisomer.
-
Reaction Additives: Certain additives can influence the regiochemical outcome. For example, in the reaction of α-amino acid amides with methylglyoxal, the addition of sodium bisulfite has been shown to favor the formation of the 6-methyl isomer, while its absence leads to the 5-methyl isomer as the major product.
Q3: What are the most common side reactions in pyrazinone synthesis, other than regioisomer formation?
A3: Besides regioisomers, other common side reactions include:
-
Self-Condensation: The α-amino acid amide or the 1,2-dicarbonyl compound can undergo self-condensation, leading to impurities. Maintaining the correct stoichiometric ratio of reactants and controlling the temperature can minimize this.
-
Dehalogenation: In the synthesis of halogenated pyrazinones, the halogen atom can be replaced by a hydrogen atom. This is more common with more reactive halogens like bromine. Using a less reactive halogen or optimizing reaction time and temperature can mitigate this.
-
Double Substitution: For pyrazinones with a reactive site, a second nucleophilic substitution can occur, leading to undesired disubstituted products. Using a stoichiometric amount of the nucleophile and careful control of reaction conditions are key to preventing this.
Q4: What are the best general approaches for purifying pyrazinones?
A4: The purification of pyrazinones often requires a combination of techniques:
-
Liquid-Liquid Extraction: This is a good first step to remove polar impurities and unreacted starting materials from the crude reaction mixture.
-
Column Chromatography: This is the most common method for separating the desired pyrazinone from side products, including regioisomers. Careful selection of the stationary phase (usually silica gel) and the eluent system is critical for achieving good separation.
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline pyrazinones. The choice of solvent is crucial and often requires some experimentation to find a solvent in which the pyrazinone is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Part 2: Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice.
Guide 1: Low Yield in the Jones-Karmas-Spoerri Synthesis
The condensation of an α-amino acid amide with a 1,2-dicarbonyl compound is a cornerstone of pyrazinone synthesis.[1] When faced with low yields, a systematic approach is necessary.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazinone synthesis.
Guide 2: Purification of Pyrazinones by Column Chromatography
Column chromatography is a powerful tool for pyrazinone purification, but it can be challenging.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Perform TLC with various solvent systems to find the optimal eluent. A good starting point for many pyrazinones is a mixture of hexane and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar pyrazinones, dichloromethane/methanol mixtures can be effective. |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. If the compound is still not eluting, a small percentage of a more polar solvent like methanol can be added to the eluent. In extreme cases, flushing the column with a very polar solvent like pure methanol or even a mixture containing a small amount of acetic acid (for acidic compounds) or ammonia (for basic compounds) might be necessary. |
| Streaking or Tailing of Bands | Column overloading; compound is not fully soluble in the eluent; interactions with silica gel. | Reduce the amount of sample loaded onto the column. Ensure the sample is fully dissolved in a minimal amount of solvent before loading. Dry loading the sample onto silica gel can also help. If acidic or basic functional groups are present, adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent can improve peak shape. |
| Co-elution of Impurities | Impurities have similar polarity to the desired product. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, a multi-step purification involving both normal-phase and reversed-phase chromatography is necessary. |
Guide 3: Recrystallization of Pyrazinones
Recrystallization is an excellent final purification step.
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form | Solution is too dilute; compound is too soluble in the chosen solvent. | Concentrate the solution by carefully evaporating some of the solvent. If the compound is too soluble, add a "poor" solvent (in which the compound is insoluble) dropwise to the solution at its boiling point until it becomes slightly turbid, then allow it to cool slowly.[4] |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated. | Use a lower-boiling solvent. Add more of the "good" solvent to the hot solution before cooling. |
| Poor Crystal Quality | Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Low Recovery | Too much solvent was used; crystals are somewhat soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath for a longer period to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Common Recrystallization Solvents for Pyrazinones:
-
Ethanol/Water: A versatile system for moderately polar pyrazinones.
-
Methanol/Ethyl Acetate: Good for a range of polarities.[5]
-
Hexane/Ethyl Acetate: Suitable for less polar pyrazinones.
-
Toluene or Xylene: Can be used for pyrazinones that are difficult to crystallize from other solvents.
Part 3: Key Synthetic Protocols and Mechanisms
A deep understanding of the reaction mechanism is paramount for effective troubleshooting.
Protocol 1: General Procedure for the Jones-Karmas-Spoerri Synthesis of 2(1H)-Pyrazinones[1]
This method involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the α-amino acid amide (or its hydrohalide salt) in a suitable solvent, such as water or ethanol.
-
Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound to the solution.
-
Basification: Slowly add a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the reaction mixture, maintaining a slightly alkaline pH. If starting with the hydrohalide salt, an equimolar amount of base is needed for neutralization, followed by additional base to promote the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., dilute HCl). The product may precipitate upon neutralization. If not, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mechanism of Pyrazinone Formation and Regioisomerism
Caption: Mechanism of pyrazinone formation and the origin of regioisomers.
The initial condensation can occur at either of the two carbonyl groups of the unsymmetrical dicarbonyl, leading to two different intermediates and ultimately two regioisomeric products.[6]
Protocol 2: Hoornaert's Method for the Synthesis of 3,5-Dihalo-2(1H)-pyrazinones[1][7][8]
This method is particularly useful for preparing dihalogenated pyrazinones, which are versatile intermediates.[1][7][8]
Step-by-Step Methodology:
-
Formation of α-aminonitrile: Prepare the α-aminonitrile via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source.
-
Reaction with Oxalyl Halide: Treat the α-aminonitrile with an excess of oxalyl chloride or oxalyl bromide in a suitable solvent like toluene or o-dichlorobenzene.
-
Heating: Heat the reaction mixture, typically between 70-100 °C, for several hours.
-
Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture and purify the resulting 3,5-dihalo-2(1H)-pyrazinone, often by crystallization or column chromatography.
The mechanism involves the initial acylation of the α-aminonitrile, followed by cyclization to a pyrazine-2,3-dione intermediate, which then undergoes halogenation.[1]
Alternative Synthetic Routes
-
Ugi Reaction: The Ugi four-component reaction can be a powerful tool for the rapid synthesis of diverse pyrazinone derivatives.[9][10][11][12][13] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide, which can then be cyclized to the pyrazinone core.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate pyrazinone synthesis, often leading to higher yields in shorter reaction times compared to conventional heating methods.[14][15][16][17][18] This is particularly advantageous for reactions that are sluggish at lower temperatures.
Comparative Yields of Pyrazinone Synthesis Methods
| Synthetic Method | Reactants | Conditions | Yield (%) | Reference |
| Conventional Heating | Phenyl-1H-pyrazoles | 75°C, 2 hours | 72-90 | [16] |
| Microwave-Assisted | Phenyl-1H-pyrazoles | 60°C, 5 min, 50 W | 91-98 | [16] |
| Conventional Heating | Pyrazoline derivatives | Reflux | <70 | [19] |
| Microwave-Assisted | Pyrazoline derivatives | - | >70 | [20] |
| Conventional Heating | 4,6-diarylpyrimidines | Reflux | High | [17][18] |
| Microwave-Assisted | 4,6-diarylpyrimidines | - | Acceptable to Good | [17][18] |
This table clearly demonstrates the potential of microwave-assisted synthesis to improve the efficiency of pyrazinone and related heterocycle formation.
References
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazinone Biosynthesis and Signaling—Myxo Style - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Dihydropyrrolo[1,2-a]Pyrazinones | Encyclopedia MDPI [encyclopedia.pub]
- 12. youtube.com [youtube.com]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Pyrazine Carboxamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine carboxamides. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the common yet significant challenge of poor aqueous solubility inherent to this important class of compounds. Our goal is to move beyond simple protocols and explain the 'why' behind experimental choices, empowering you to make informed decisions in your work.
Introduction: The Pyrazine Carboxamide Solubility Conundrum
Pyrazine carboxamides are a cornerstone in medicinal chemistry, with applications ranging from antitubercular agents like pyrazinamide to novel anticancer and antiviral therapies.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, imparts significant biological activity.[1][3] However, the very electronic and structural features that make these compounds pharmacologically interesting often contribute to their low aqueous solubility. This can be a major roadblock in drug development, leading to poor bioavailability and hindering the translation of a promising molecule from the bench to the clinic.[4][5]
This guide will address the most frequently encountered solubility issues and provide a structured, yet flexible, framework for their resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazine carboxamide compound is showing extremely low aqueous solubility, practically "brick dust." Where do I start?
This is a common starting point for many promising pyrazine carboxamide derivatives. The term "brick dust" aptly describes compounds where the crystal lattice energy is so high that it significantly hinders dissolution.[5]
Initial Assessment:
First, it's crucial to characterize the baseline properties of your compound. A foundational understanding of its physicochemical characteristics will guide your strategy.
-
pH-Dependent Solubility Profile: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand if it has ionizable groups that can be exploited. Many pyrazine carboxamides have a weakly basic pyrazine ring (pKa ~0.65), which can be protonated in acidic conditions, potentially increasing solubility.[1]
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to determine the melting point and crystallinity. A high melting point often correlates with low solubility due to strong intermolecular interactions in the crystal lattice.[6] It's also critical to check for polymorphism, as different crystal forms of the same compound can have vastly different solubilities.[7][8][9]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to tackling low solubility:
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 7. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer | MDPI [mdpi.com]
- 8. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 9. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Methylpyrazine-2-carboxamide
Welcome to the dedicated technical support guide for the purification of 6-Methylpyrazine-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple protocols to address the underlying principles and troubleshoot the common, yet often frustrating, challenges encountered during purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning your purification workflow.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the oxidation of 2,6-dimethylpyrazine to 6-methylpyrazine-2-carboxylic acid, followed by amidation.[1]
-
Unreacted Starting Materials: Residual 2,6-dimethylpyrazine or the intermediate, 6-methylpyrazine-2-carboxylic acid.
-
Reagents from Amidation: Unreacted coupling agents (e.g., DCC, EDCI) and their byproducts (e.g., DCU).[2]
-
Oxidation Byproducts: Over-oxidized species or other pyrazine derivatives formed under harsh oxidation conditions.[3]
-
Residual Solvents: Solvents used in the reaction or initial workup, such as DMF, ethyl acetate, or dichloromethane.
Q2: What is the best initial, bulk purification strategy for this compound?
A2: For a solid compound like this compound, recrystallization is the most effective and scalable initial purification technique. It is excellent for removing small to moderate amounts of impurities that have different solubility profiles from your target compound. For highly impure samples or those containing structurally similar impurities, column chromatography may be necessary from the outset.
Q3: How do I assess the purity of my sample at each stage?
A3: A multi-pronged approach is best.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It helps in choosing a solvent system for column chromatography and monitoring its progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase HPLC on a C18 column with a mobile phase like acetonitrile/water is a common starting point for analyzing pyrazine derivatives.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying residual solvents and major organic impurities by comparing the integration of impurity peaks to product peaks.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Section 2: Purification Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
Problem: My compound "oils out" during cooling instead of forming crystals.
-
Probable Cause: The solution is too supersaturated, or the compound's solubility in the chosen solvent is too high even at low temperatures. Oiling out occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in that solvent system.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add more of the primary solvent (the one your compound is more soluble in) to decrease the saturation level.
-
If using a solvent pair, add more of the "good" solvent (e.g., ethanol in an ethanol/water system) and then slowly add the "poor" solvent (water) back to the hot solution until turbidity is just observed.
-
Allow the solution to cool much more slowly. An insulated Dewar flask or leaving it to cool overnight on the benchtop can promote proper crystal lattice formation.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Probable Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to form.
-
Seed the Solution: If you have a small amount of pure, solid material, add a single tiny crystal to the cold solution. This provides a template for further crystallization.
-
Increase Concentration: Reduce the solvent volume by gentle heating or under a stream of nitrogen, then allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent, you can try adding a "poor" solvent (in which your compound is insoluble) dropwise to the cold solution until it becomes cloudy, then let it stand.
-
Problem: The purified crystals are still colored, but my target compound should be white.
-
Probable Cause: Highly colored, polar impurities are trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Solution:
-
Charcoal Treatment: Before cooling, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution.
-
Reflux briefly (5-10 minutes) to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Be cautious, as the solution may crystallize prematurely in the funnel. Use a pre-heated funnel to prevent this.
-
Proceed with cooling the filtrate as usual.
-
Column Chromatography Issues
Problem: My compound is not separating from a key impurity on the silica gel column.
-
Probable Cause: The polarity of the mobile phase is not optimized for separating the two compounds. Their affinity for the stationary phase is too similar under the current conditions.
-
Solution:
-
Optimize the Mobile Phase: The goal is to find a solvent system where your target compound has an Rf value of ~0.3 on TLC. Run multiple TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Use a Different Solvent System: If adjusting ratios doesn't work, change the solvents entirely. For example, switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol. This can alter the specific interactions (e.g., hydrogen bonding) between your compounds and the stationary/mobile phases.
-
Consider a Different Stationary Phase: If separation on silica gel is impossible, consider using a different stationary phase like alumina or a reversed-phase (C18) silica for flash chromatography.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification work.
Protocol 1: Recrystallization from a Solvent Pair (Ethanol/Water)
This method is effective for moderately polar compounds like this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity). This indicates the saturation point has been reached.
-
Re-solubilize: Add a few more drops of hot ethanol to make the solution clear again.
-
Decolorization (Optional): If the solution is colored, perform the activated charcoal treatment as described in the troubleshooting section.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (the same ratio as the final crystallization medium) to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
| Table 1: Common Recrystallization Solvents | | :--- | :--- | :--- | :--- | | Solvent System | Compound Solubility | Impurity Solubility | Comments | | Ethanol/Water | Good in hot EtOH, poor in water | Ideally, very soluble or insoluble in the mix | Excellent general-purpose system for moderately polar compounds.[5] | | Ethyl Acetate/Hexane | Good in hot EtOAc, poor in hexane | Varies, good for removing non-polar grease | Another common choice. Ensure you use anhydrous solvents. | | Methanol | Slightly soluble | Varies | May be suitable as a single solvent if purity is already high.[6] | | Water | Poor | Varies | Unlikely to be a good solvent on its own for this organic molecule.[5] |
Protocol 2: Silica Gel Flash Column Chromatography
This technique is used for difficult separations or to achieve very high purity.
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. Aim for an Rf of ~0.3 for this compound. A good starting point is a gradient of Ethyl Acetate in Hexane or Dichloromethane.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualized Workflows and Logic
General Purification Strategy
The following diagram outlines a typical decision-making process for purifying this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Recrystallization
This decision tree helps diagnose and solve common issues during recrystallization.
Caption: A decision tree for troubleshooting recrystallization.
References
- 1. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID CAS#: 5521-61-9 [m.chemicalbook.com]
Technical Support Center: Troubleshooting HPLC Separation of Pyrazine Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of pyrazine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during method development and routine analysis. The following content is structured in a question-and-answer format to directly address common problems with in-depth explanations and actionable protocols.
Troubleshooting Guide: From Poor Resolution to Peak Asymmetry
This section addresses the most frequent and complex issues encountered during the chromatographic analysis of pyrazine isomers. The structurally similar nature of these compounds, particularly positional isomers, demands a systematic and informed troubleshooting approach.[1][2]
Problem Area 1: Poor Resolution and Co-elution
The fundamental challenge in analyzing pyrazine isomers is achieving baseline separation. Their similar physicochemical properties often lead to overlapping peaks, complicating accurate identification and quantification.[1]
Q1: My pyrazine isomers are co-eluting on a standard C18 column. What is the first and most critical parameter I should adjust?
A1: The first and most impactful parameter to adjust is the mobile phase composition, specifically the ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous phase.[3] Isomers with subtle differences in hydrophobicity will respond differently to changes in solvent strength.
Expertise & Experience: The elution of compounds in reversed-phase (RP-HPLC) is governed by their partitioning between the non-polar stationary phase and the polar mobile phase. By methodically altering the organic-to-aqueous ratio (i.e., running a gradient or a series of isocratic holds), you modulate the eluting strength of the mobile phase. This is the primary tool for influencing retention times and improving selectivity between closely related analytes.[3] A shallow gradient or small isocratic changes in the elution window of the isomers will provide the best chance of resolving them.
Q2: I have thoroughly optimized the mobile phase strength, but the isomers remain unresolved. What is the next logical step?
A2: The next critical parameter to investigate is the mobile phase pH . Pyrazines are weakly basic compounds, and their degree of ionization is highly dependent on the mobile phase pH.[4][5] Operating at a pH close to the pKa of an analyte can lead to the co-existence of both ionized and unionized forms, which often results in poor peak shape and inconsistent retention.[5][6]
Causality Explanation: By adjusting the mobile phase pH to be at least 1.5-2 units away from the pKa of your pyrazine isomers, you can ensure that they exist predominantly in a single ionic form (either fully protonated or fully neutral). This uniformity leads to more predictable chromatographic behavior and can dramatically enhance selectivity between isomers that have slightly different pKa values.[4] Forcing the isomers into their more hydrophobic, unionized state (at higher pH) will typically increase retention on a C18 column, providing more opportunity for separation. Conversely, ensuring they are fully ionized (at lower pH) can also create differential interactions.
Protocol: Systematic pH Adjustment
-
Determine pKa: If not known, find the predicted pKa of your pyrazine isomers using chemical software or literature data.
-
Select Buffers: Choose appropriate buffers that have effective capacity at your target pH values (e.g., phosphate for pH 2-3 and 6-8, formate for pH 2.8-4.8, acetate for pH 3.8-5.8). Ensure the buffer concentration is adequate (typically 10-25 mM).[6]
-
Test a Range: Prepare mobile phases at three different pH levels: pH 2.5, pH 4.5, and pH 7.0.
-
Analyze Results: Run your sample under each condition (re-equilibrating the column thoroughly between runs) and observe the changes in retention time and, most importantly, selectivity (the spacing between the isomer peaks).
Q3: Mobile phase optimization (strength and pH) has failed to provide baseline resolution. What are my column-based options?
A3: If mobile phase adjustments are insufficient, changing the stationary phase chemistry is the next step. The separation mechanism of a standard C18 column may not be selective enough for your specific isomers. Consider these alternatives:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase for separating polar compounds like many pyrazine derivatives.[7][8] It utilizes a polar stationary phase (e.g., bare silica, zwitterionic) and a mobile phase high in organic content. The separation mechanism involves partitioning into a water-enriched layer on the stationary phase surface, offering a completely different selectivity profile compared to RP-HPLC.[7][9]
-
Phenyl-Hexyl or Biphenyl Columns: These phases provide alternative selectivity to C18 by introducing pi-pi interactions, which can be highly effective for aromatic compounds like pyrazines.
-
Chiral Stationary Phases (CSPs): In a fascinating application of chiral chromatography, polysaccharide-based CSPs have been shown to effectively separate non-chiral regio-isomers of pyrazines.[10] The complex steric and interactive environment of a chiral stationary phase can recognize subtle structural differences that are not differentiated by hydrophobicity alone.
Trustworthiness: This systematic approach—from mobile phase tuning to stationary phase selection—is a self-validating system. By methodically eliminating variables, you can confidently identify the key parameters driving the separation of your specific pyrazine isomers.
Problem Area 2: Pronounced Peak Tailing
Peak tailing is a common form of peak asymmetry where the back half of the peak is drawn out. This can compromise resolution and lead to inaccurate integration.
Q1: My pyrazine peaks are exhibiting significant tailing on a silica-based C18 column. What is the most probable cause?
A1: The most common cause of peak tailing for basic compounds like pyrazines is secondary ionic interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[11] These interactions create an alternative, strong retention mechanism that leads to the tailing phenomenon.
Expertise & Experience: Even with modern end-capping, a small population of acidic silanol groups remains on the silica surface. At mid-range pH (approx. 3-7), these silanols are deprotonated and negatively charged, while your basic pyrazine may be protonated and positively charged. This strong ionic attraction holds some analyte molecules back, causing them to elute later than the main peak band, resulting in a tail.
Q2: How can I effectively troubleshoot and eliminate peak tailing for my pyrazine isomers?
A2: You can address silanol interactions through a multi-faceted approach. The following workflow provides a logical sequence for troubleshooting.
// Nodes Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Lower Mobile Phase pH\n(e.g., to 2.5-3.0 with TFA or Formic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Use a Buffered Mobile Phase\n(e.g., 20mM Potassium Phosphate at pH 3.0)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Check for Column Overload\n(Inject 50% less sample)", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Switch to a High-Purity,\nModern End-Capped Column", fillcolor="#FBBC05", fontcolor="#202124"]; Result_Improved [label="Peak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Persists [label="Tailing Persists", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [label=" Primary Cause:\nSilanol Interactions"]; Step1 -> Result_Improved [label=" Protonates Silanols (Si-OH)\n Reduces Ionic Interaction"]; Step1 -> Result_Persists [label=" If Tailing Remains"]; Result_Persists -> Step2; Step2 -> Result_Improved [label=" Buffer ions compete for\n active sites, masking them"]; Step2 -> Result_Persists2 [label="If Tailing Remains", style=dashed]; Result_Persists2 [shape=point, width=0.01, height=0.01]; Result_Persists2 -> Step3; Step3 -> Result_Improved [label=" Overload causes fronting,\n but severe cases can tail"]; Step3 -> Result_Persists3 [label="If Tailing Remains", style=dashed]; Result_Persists3 [shape=point, width=0.01, height=0.01]; Result_Persists3 -> Step4; Step4 -> Result_Improved [label=" Newer columns have fewer\n accessible silanol groups"]; } Caption: Troubleshooting workflow for pyrazine peak tailing.
Detailed Steps:
-
Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% formic acid or phosphoric acid.[12] This protonates the residual silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.
-
Increase Buffer Strength: If lowering the pH is not sufficient or desirable, increasing the concentration of your buffer (e.g., to 50 mM) can help. The buffer cations (like K⁺) will compete with the protonated pyrazine for the ionized silanol sites, effectively "masking" them.[6]
-
Rule out Column Overload: Inject a sample that is 2-5 times more dilute than your current one. If the peak tailing improves significantly, you may be overloading the column.[6][13] In this case, reduce your sample concentration or injection volume.
-
Use a Modern, High-Purity Column: If you are using an older column, switch to a modern one that uses high-purity silica and advanced end-capping technologies. These columns are specifically designed to have a much lower concentration of active silanol sites.
Frequently Asked Questions (FAQs)
Q1: What are good general starting conditions for separating pyrazine isomers on a C18 column?
A1: A solid starting point for method development is crucial. The following table outlines a generic protocol that serves as an excellent baseline for screening pyrazine isomer separations.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle size | A standard C18 provides a good balance of retention and efficiency. Smaller particles increase efficiency.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) | The acidic modifier helps to improve peak shape by suppressing silanol activity.[12][14] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[3] |
| Gradient | 5% to 95% B over 15-20 minutes | A broad "scouting" gradient helps determine the approximate elution conditions for your isomers. |
| Flow Rate | 0.4 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d. | Standard flow rates for these column dimensions. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature.[15] |
| Detection | UV at 270-280 nm | Pyrazines have a characteristic UV absorbance in this range.[3] |
| Injection Vol. | 1-5 µL | Keep the volume low initially to avoid potential column overload or solvent effects.[15] |
Q2: Why would a chiral column separate non-chiral isomers?
A2: This is an advanced technique that leverages the unique separation mechanisms of chiral stationary phases (CSPs). Polysaccharide-based CSPs, for example, have complex three-dimensional structures with grooves and cavities.[10] Separation on these phases is not just based on hydrophobicity but on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Even non-chiral regio-isomers (e.g., 2-ethyl-6-methylpyrazine vs. 2-ethyl-5-methylpyrazine) have different shapes and electron density distributions, which can cause them to interact differently with the intricate architecture of the CSP, leading to separation.[10]
Q3: My baseline is drifting during the gradient run. What could be the cause?
A3: Baseline drift, especially during a gradient, is often related to the mobile phase. Common causes include:
-
Mismatched Absorbance: One of your mobile phase components (A or B) has a significantly different UV absorbance than the other at your detection wavelength. Ensure both solvents are high-purity HPLC grade and consider adding the same UV-absorbing additive (like 0.1% formic acid) to both your aqueous and organic phases.
-
Poor Equilibration: The column was not sufficiently equilibrated with the starting mobile phase before the injection. Always allow at least 10-15 column volumes for equilibration.
-
Temperature Fluctuations: The column compartment temperature is not stable.[16] Ensure your column oven is on and has reached its set point.
-
Contamination: A contaminant may be slowly eluting from the column or system.[17]
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A4: Yes, methanol is a viable alternative to acetonitrile and can sometimes offer different selectivity.[3] Methanol is more viscous and has a higher protic character, which can alter its interaction with both the analyte and the stationary phase. If you are struggling to resolve isomers with acetonitrile, performing an identical run with methanol as the organic modifier is a valuable step in method development, as it may change the elution order or improve the separation.
Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust HPLC method for pyrazine isomer separation, incorporating the troubleshooting principles discussed above.
// Nodes Start [label="Define Separation Goal\n(e.g., baseline resolution of isomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scouting [label="1. Initial Scouting Runs\n(Generic C18, broad ACN gradient, pH 2.7)", fillcolor="#FBBC05", fontcolor="#202124"]; Evaluate1 [label="Evaluate Resolution (Rs)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; OptimizeGradient [label="2a. Optimize Gradient\n(Shallow gradient around elution time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluate2 [label="Evaluate Resolution (Rs)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; OptimizePH [label="2b. Optimize Mobile Phase pH\n(Test pH 4.5, 7.0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluate3 [label="Evaluate Resolution (Rs)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ChangeColumn [label="3. Change Column Chemistry\n(HILIC, Phenyl-Hexyl, Chiral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Finalize [label="4. Finalize & Validate Method\n(Check robustness, peak shape, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Goal Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Scouting; Scouting -> Evaluate1; Evaluate1 -> Success [label=" Rs > 1.5"]; Evaluate1 -> OptimizeGradient [label=" Rs < 1.5"]; OptimizeGradient -> Evaluate2; Evaluate2 -> Success [label=" Rs > 1.5"]; Evaluate2 -> OptimizePH [label=" Rs < 1.5"]; OptimizePH -> Evaluate3; Evaluate3 -> Success [label=" Rs > 1.5"]; Evaluate3 -> ChangeColumn [label=" Rs < 1.5"]; ChangeColumn -> Scouting [label=" Re-scout on new column"]; Success -> Finalize; } Caption: Systematic workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction chromatography for selective separation of isomeric saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 15. youtube.com [youtube.com]
- 16. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 17. ijprajournal.com [ijprajournal.com]
Technical Support Center: Navigating the Stability of Pyrazine Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter during your experiments. As your dedicated application scientist, my goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to design robust and reliable experimental protocols.
Understanding Pyrazine Instability: A Proactive Approach
Pyrazine and its derivatives are a cornerstone in pharmaceutical and flavor chemistry, valued for their diverse biological activities and sensory properties.[1][2][3] However, the inherent electronic nature of the pyrazine ring and its substituents can render these compounds susceptible to degradation under various experimental conditions.[4][5] A proactive understanding of these potential stability issues is paramount to ensuring the integrity of your research and the quality of your results.
This guide is structured to help you diagnose and resolve common stability problems. We will explore the primary degradation pathways, the influence of environmental factors, and provide validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: My pyrazine compound solution is changing color over time. What could be the cause?
A change in color, often a darkening or yellowing of the solution, is a common indicator of degradation.[6] This is frequently due to oxidative processes or the formation of highly conjugated degradation products.[4][7] Exposure to air (oxygen), light, or the presence of trace metal impurities can catalyze these reactions.[4] It is crucial to visually inspect your solutions and investigate any color change as a potential sign of instability.[6]
Q2: I'm observing a loss of potency or concentration of my pyrazine active pharmaceutical ingredient (API) in my formulation. What are the likely degradation mechanisms?
A loss of potency is a critical issue in drug development. For pyrazine-containing APIs, this can be attributed to several degradation pathways:
-
Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides.[7] Additionally, side chains can be oxidized, or the entire ring can undergo oxidative cleavage under harsh conditions.[4][8]
-
Hydrolysis: If your pyrazine derivative contains hydrolyzable functional groups, such as esters or amides, these can be cleaved in aqueous solutions, particularly at non-neutral pH.[9][10][11]
-
Photodegradation: Pyrazines are known to be sensitive to ultraviolet (UV) light.[12] Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[12][13]
Q3: Can the choice of solvent impact the stability of my pyrazine compound?
Absolutely. Solvation effects play a significant role in the stability of pyrazine compounds.[14][15][16] Polar solvents can stabilize the pyrazine molecule through hydrogen bonding and dipole-dipole interactions, which can influence its reactivity.[14][15] Conversely, in non-polar solvents, pyrazine molecules may be more prone to self-association or interaction with other reactive species. The choice of solvent can also affect the rate of hydrolysis and the solubility of any degradation products.[17]
Troubleshooting Guide: A Deeper Dive into Pyrazine Stability
This section provides a structured approach to identifying and mitigating common stability issues.
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)
Symptoms:
-
Appearance of new peaks in your chromatogram over time.
-
A decrease in the peak area of your parent pyrazine compound.
Root Cause Analysis:
The presence of new peaks strongly suggests the formation of degradation products. The identity of these products can provide clues about the degradation pathway.
dot
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Recommended Actions:
-
Characterize the Degradants: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. An increase in mass may suggest oxidation (e.g., +16 for an N-oxide) or hydrolysis.
-
Perform a Forced Degradation Study: Intentionally expose your pyrazine solution to harsh conditions (acid, base, peroxide, heat, light) to accelerate degradation. This will help you identify the primary degradation pathways and develop a stability-indicating analytical method.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of your pyrazine compound in a suitable solvent at a known concentration.[6]
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours (in a sealed vial).
-
Photostability: Expose to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with a control sample stored under normal conditions, using a validated HPLC or GC-MS method.[6][18]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition.
Issue 2: Poor Reproducibility of Experimental Results
Symptoms:
-
Inconsistent results between experiments conducted at different times.
-
Loss of biological activity or desired chemical reactivity.
Root Cause Analysis:
Poor reproducibility is often a consequence of the gradual degradation of a stock solution.
dot
Caption: Logic diagram for addressing poor experimental reproducibility.
Recommended Actions:
-
Solution Preparation and Storage:
-
Optimal Storage Conditions:
Data Summary: Factors Influencing Pyrazine Stability
| Factor | Potential Impact | Mitigation Strategies |
| pH | Can catalyze hydrolysis of ester or amide groups.[19] Affects the protonation state and reactivity of the pyrazine ring.[14] | Use buffers to maintain a stable pH.[20] Determine the optimal pH for stability through experimentation. |
| Light (UV/Visible) | Can induce photodegradation, leading to complex mixtures of byproducts.[12][13] | Store solutions in amber vials or in the dark.[6] Minimize exposure to light during experiments. |
| Temperature | Higher temperatures accelerate the rate of all degradation reactions.[21][22][23] | Store solutions at recommended cool temperatures.[6] Avoid prolonged exposure to elevated temperatures. |
| Oxygen (Air) | Promotes oxidation of the pyrazine ring and susceptible functional groups.[4][7][24] | Purge solutions with an inert gas (N₂ or Ar).[6] Use tightly sealed containers. |
| Solvent | Can influence reaction rates and degradation pathways through solvation effects.[14][15] Protic solvents may participate in degradation reactions. | Choose solvents in which the compound has demonstrated stability.[17] Consider the polarity and reactivity of the solvent. |
Conclusion
The stability of pyrazine compounds in solution is a multifaceted issue that requires careful consideration of various environmental and experimental factors. By understanding the potential degradation pathways and implementing the troubleshooting strategies and protocols outlined in this guide, you can enhance the reliability and reproducibility of your research. Should you encounter further challenges, do not hesitate to reach out to our technical support team for personalized assistance.
References
- 1. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. CA1205075A - Preparation of pyrazine derivatives - Google Patents [patents.google.com]
- 11. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. biosynce.com [biosynce.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. ibisscientific.com [ibisscientific.com]
- 20. researchgate.net [researchgate.net]
- 21. chempap.org [chempap.org]
- 22. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pyrazine chemistry. Part 9. Oxygenation of pyrazines and pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation Pathways of Pyrazine Compounds
Welcome to the Technical Support Center for the analysis of pyrazine compound degradation. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments. Our goal is to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable results.
I. Understanding Pyrazine Degradation: A Quick Primer
Pyrazines, nitrogen-containing heterocyclic aromatic compounds, are prevalent in pharmaceuticals, agrochemicals, and as key flavor and aroma components in food.[1][2] Understanding their degradation is crucial for assessing product stability, environmental fate, and potential toxicity of breakdown products. Degradation can be initiated through three primary pathways:
-
Microbial Degradation: The breakdown of pyrazines by microorganisms like bacteria and fungi.[1][2]
-
Photochemical Degradation: The transformation of pyrazines induced by light, particularly UV radiation.
-
Chemical Degradation: The decomposition of pyrazines through chemical reactions, such as oxidation.
This guide will provide practical solutions to common challenges encountered when studying these pathways.
II. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues you may encounter during your experimental work.
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS) Analysis
Issue 1: Poor Chromatographic Resolution and Co-elution of Pyrazine Isomers
-
Question: My chromatogram shows broad, asymmetric peaks, or what appears to be a single peak for multiple pyrazine isomers. How can I resolve this?
-
Root Cause Analysis: Co-elution is a significant challenge in pyrazine analysis because many isomers have very similar mass spectra, making their individual identification and quantification difficult when they elute simultaneously.[3] This is often due to an inappropriate choice of GC column or suboptimal temperature programming.
-
Solutions:
-
Column Selection: The polarity of the stationary phase is critical. For separating pyrazine isomers, consider using a column with a different polarity than your current one. Polar columns are often effective.[4]
-
Temperature Program Optimization:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of volatile pyrazines.
-
Slower Ramp Rate: A slower temperature ramp (e.g., 3-5°C/min) provides more time for isomers to interact with the stationary phase, leading to better separation.[5]
-
-
Carrier Gas Flow Rate: Optimize the helium carrier gas flow rate. A rate between 1.0-1.2 mL/min is a good starting point.[5]
-
Injection Mode: Use a splitless injection for trace analysis to ensure the entire sample is transferred to the column, which can sometimes improve peak shape for low-concentration analytes.[5]
-
Issue 2: Inconsistent Quantification and Suspected Matrix Effects
-
Question: I'm observing poor reproducibility in my quantitative results when analyzing samples in complex matrices (e.g., food, soil extracts). What could be the cause?
-
Root Cause Analysis: Complex matrices can introduce non-volatile residues that accumulate in the GC inlet or on the column, affecting analyte transfer and chromatographic performance. Furthermore, matrix components can co-elute with target analytes, causing ion suppression or enhancement in the MS source, leading to inaccurate quantification.
-
Solutions:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. A contaminated liner can be a major source of variability.
-
Sample Preparation: Employ a robust sample preparation technique to remove matrix interferences.
-
Solid-Phase Microextraction (SPME): HS-SPME is excellent for extracting volatile pyrazines from complex matrices while leaving non-volatile components behind.[6]
-
Solid-Phase Extraction (SPE): For less volatile pyrazines, SPE can effectively clean up samples.
-
-
Use of Internal Standards: The "gold standard" for correcting matrix effects is the use of stable isotope-labeled internal standards, such as deuterated pyrazines. These compounds behave almost identically to their non-labeled counterparts during sample preparation and analysis, providing reliable correction for any variations.[5]
-
Liquid Chromatography (LC) & LC-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Issue 3: Low Sensitivity for Pyrazine Metabolites
-
Question: I am unable to detect the expected hydroxylated pyrazine metabolites in my samples. How can I improve my detection limits?
-
Root Cause Analysis: Hydroxylated pyrazine metabolites are more polar than their parent compounds and may not be retained well on traditional C18 columns. Additionally, ionization efficiency in the MS source can be a limiting factor.
-
Solutions:
-
Column Choice: Consider a column with a more polar stationary phase or one designed for the retention of polar compounds.
-
Mobile Phase Optimization:
-
Adjust the pH of the mobile phase. For amine-containing compounds, a slightly acidic mobile phase (e.g., using formic acid) can improve peak shape and ionization efficiency in positive ion mode.
-
For very polar metabolites, consider using a mobile phase with a lower percentage of organic solvent at the beginning of the gradient.
-
-
MS Source Parameter Optimization:
-
Optimize the electrospray ionization (ESI) source parameters, including spray voltage, sheath gas flow, and auxiliary gas flow, for your specific analytes.
-
Ensure the mass spectrometer is operating in a sensitive mode, such as Multiple Reaction Monitoring (MRM), for quantitative analysis.[7]
-
-
Issue 4: Inaccurate Quantification due to Matrix Effects
-
Question: My recovery experiments show significant signal suppression for my target pyrazines in certain sample matrices. How can I mitigate this?
-
Root Cause Analysis: Co-eluting matrix components can compete with the analytes for ionization in the ESI source, leading to signal suppression and underestimation of the true concentration.
-
Solutions:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for matrix effects.
-
Isotope-Dilution Mass Spectrometry (IDMS): The most effective way to correct for matrix effects is to use stable isotope-labeled internal standards.[8]
-
Sample Dilution: If the concentration of your analytes is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Chromatographic Separation: Improve the chromatographic separation to resolve the target analytes from the majority of the matrix components.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the initial steps in microbial degradation of pyrazines?
A1: The initial step in the microbial degradation of many alkylpyrazines is often the hydroxylation of the pyrazine ring.[9] This is followed by further oxidation of the alkyl side chains. The complete mechanism of ring cleavage and subsequent mineralization is still an active area of research for many pyrazine compounds.[1]
Q2: How does UV light degrade pyrazines?
A2: UV light can induce photochemical degradation of pyrazines, particularly in aqueous environments. The energy from the UV light can excite the pyrazine molecule, leading to reactions such as the substitution of side chains with hydroxyl groups. The presence of photosensitizers in the solution can accelerate this process.
Q3: What are the most common degradation products of pyrazines?
A3: The degradation products are highly dependent on the specific pyrazine and the degradation pathway. In microbial degradation, hydroxylated pyrazines and pyrazine carboxylic acids are common initial metabolites.[10] Photochemical and chemical degradation can also lead to hydroxylated derivatives and, eventually, cleavage of the pyrazine ring to form smaller organic molecules.
Q4: How can I confirm the identity of a suspected degradation product?
A4: The definitive identification of a degradation product requires a multi-faceted approach:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to determine the elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that can be used to elucidate the structure.
-
Retention Time/Index Matching: Compare the retention time or retention index of the unknown peak with that of a certified reference standard under the same chromatographic conditions. The NIST WebBook is a valuable resource for retention index data.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural information.
Q5: What are some common artifacts to be aware of in pyrazine degradation experiments?
A5: Be mindful of the following potential artifacts:
-
Abiotic Degradation: In microbial degradation studies, include a sterile control to account for any abiotic degradation (e.g., hydrolysis) of the pyrazine compound in the culture medium.
-
Photodegradation: If your experimental setup is exposed to light, consider running a dark control to assess the contribution of photodegradation.
-
Contamination: Pyrazines are common laboratory contaminants. Ensure all glassware and solvents are scrupulously clean.
IV. Experimental Protocols and Workflows
Protocol 1: Screening for Microbial Degradation of 2,5-Dimethylpyrazine in Liquid Culture
This protocol provides a framework for assessing the ability of a microbial isolate to degrade 2,5-dimethylpyrazine.
1. Materials and Reagents:
-
Microbial isolate of interest
-
Mineral Salts Medium (MSM)
-
2,5-Dimethylpyrazine (high purity)
-
Sterile culture flasks
-
Shaking incubator
-
GC-MS system
2. Procedure:
-
Prepare a sterile MSM solution.
-
Prepare a stock solution of 2,5-dimethylpyrazine in a suitable solvent (e.g., ethanol) at a high concentration.
-
Inoculate a flask containing MSM with the microbial isolate.
-
Add 2,5-dimethylpyrazine from the stock solution to a final concentration of 10-50 mg/L.
-
Prepare a sterile control flask containing MSM and 2,5-dimethylpyrazine but no microbial inoculum.
-
Incubate the flasks in a shaking incubator at the optimal growth temperature for the microorganism.
-
At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot of the culture medium from both the experimental and control flasks.
-
Extract the pyrazine from the aqueous medium using a suitable organic solvent (e.g., dichloromethane).
-
Analyze the organic extract by GC-MS to quantify the remaining 2,5-dimethylpyrazine.
3. Data Analysis:
-
Plot the concentration of 2,5-dimethylpyrazine over time for both the experimental and control cultures. A significant decrease in the concentration in the experimental culture compared to the control indicates microbial degradation.
Protocol 2: Photochemical Degradation of Pyrazines in Aqueous Solution
This protocol outlines a basic setup for studying the photodegradation of pyrazines.
1. Materials and Reagents:
-
Pyrazine compound of interest
-
High-purity water
-
Quartz reaction vessel
-
UV lamp (with known wavelength and intensity)
-
Magnetic stirrer
-
HPLC-UV or LC-MS/MS system
2. Procedure:
-
Prepare an aqueous solution of the pyrazine compound at a known concentration in the quartz reaction vessel.
-
Place the reaction vessel on a magnetic stirrer and begin stirring.
-
Position the UV lamp at a fixed distance from the reaction vessel. A schematic of a typical setup is shown below.[11][12][13]
-
Turn on the UV lamp to initiate the photodegradation experiment.
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take a sample from the reaction vessel.
-
Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of the parent pyrazine compound and to identify any degradation products.
-
Run a dark control experiment by wrapping the reaction vessel in aluminum foil to exclude light.
3. Data Analysis:
-
Calculate the degradation rate of the pyrazine compound by plotting its concentration as a function of time.
-
Identify and quantify any major degradation products that appear in the chromatograms.
V. Data Presentation and Visualization
Table 1: Example GC-MS Parameters for Pyrazine Analysis
| Parameter | Setting | Rationale |
| Injector | Splitless mode @ 270°C | Ensures complete transfer of trace analytes to the column.[5] |
| Carrier Gas | Helium @ 1.2 mL/min (constant flow) | Provides good chromatographic efficiency. |
| Oven Program | 40°C (2 min hold), then 5°C/min to 250°C (5 min hold) | A slow ramp rate enhances the separation of isomers.[5] |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes.[5] |
Diagrams of Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key concepts in pyrazine degradation analysis.
Caption: Proposed microbial degradation pathway for alkylpyrazines.
Caption: Troubleshooting workflow for poor peak resolution in GC-MS.
VI. References
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Resolution of Pyrazine Isomers. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Addressing co-elution issues in pyrazine analysis. Retrieved from --INVALID-LINK--
-
Ojo-Omoniyi, O. A., & Akinwale, O. A. (2019). Microbial degradation of Pyrazine Compounds in Wastewater and cow dung Southwest Nigeria. IOP Conference Series: Earth and Environmental Science, 331, 012028.
-
Kallnik, V., et al. (2007). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. Applied and Environmental Microbiology, 73(19), 6177-6183.
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.
-
Rajini, K. S., et al. (2011). Microbial metabolism of pyrazines. Critical Reviews in Microbiology, 37(2), 99-112.
-
Semantic Scholar. (n.d.). Microbial metabolism of pyrazines. Retrieved from --INVALID-LINK--
-
Garcés, D., et al. (2022). Biodegradation of 2,5-dimethylpyrazine in gas and liquid phase by the fungus Fusarium solani. Journal of Chemical Technology & Biotechnology, 97(6), 1408-1415.
-
Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Request PDF. Retrieved from --INVALID-LINK--
-
Rappert, S., et al. (2006). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. Biodegradation, 17(5), 429-438.
-
ResearchGate. (n.d.). Schematic diagram of the photodegradation experimental setup. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Pyrazine, methyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Dai, A., et al. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.
-
Dehghani, M. H., et al. (2020). Photoreduction of atrazine from aqueous solution using sulfite/iodide/UV process, degradation, kinetics and by-products pathway. Scientific reports, 10(1), 1-11.
-
Thermo Fisher Scientific. (2022). Best practices for the analyses of complex samples by ICP-OES and ICP-MS.
-
Beceiro-González, E., et al. (2017). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. Journal of chromatographic science, 55(7), 723-731.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Triazines & Metolachlor.
-
BenchChem. (2025). 2,5-Dimethylpyrazine: A Comprehensive Technical Guide for Researchers.
-
U.S. Geological Survey. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.
-
BenchChem. (n.d.). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
-
Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
-
ResearchGate. (n.d.). Setup of the photodegradation experiment (a) as seen from the front and.... Retrieved from --INVALID-LINK--
-
Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
-
U.S. Geological Survey. (n.d.). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry.
-
MDPI. (2024). Kinetic and Equilibrium Analysis of Tartrazine Photocatalytic Degradation Using Iron-Doped Biochar from Theobroma cacao L. Husk via Microwave-Assisted Pyrolysis.
-
Li, Y., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313.
-
ResearchGate. (n.d.). Scheme of the experimental setup used for caffeine degradation.... Retrieved from --INVALID-LINK--
-
Wang, S., et al. (2023). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. Foods, 12(5), 1045.
-
Gherman, C., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 996.
References
- 1. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial metabolism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazine, methyl- [webbook.nist.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of Pyrazine Carboxamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine carboxamides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and enhance the biological activity of your compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your research and development efforts.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the biological activity of pyrazine carboxamides, with a primary focus on the well-studied anti-tuberculosis drug, pyrazinamide (PZA).
Q1: What is the established mechanism of action for pyrazinamide (PZA)?
Pyrazinamide is a prodrug, meaning it requires conversion into its active form to exert its therapeutic effect.[1][2] The process begins with PZA diffusing into the granuloma of Mycobacterium tuberculosis, where the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts it into pyrazinoic acid (POA).[1][3] POA is the active metabolite responsible for the drug's antimycobacterial properties.
The exact downstream mechanism of POA is multifaceted. One prominent theory is that under the acidic conditions found in parts of the tuberculous lesion, POA disrupts the bacterial cell membrane's energy production and transport functions.[4] Another hypothesis suggests that POA can inhibit coenzyme A (CoA) synthesis by binding to the aspartate decarboxylase PanD, leading to its degradation.[1][5][6]
Q2: Why is pyrazinamide particularly effective against non-replicating or "persister" mycobacteria?
PZA has a unique ability to kill non-replicating persisters, which are often tolerant to other tuberculosis drugs.[3][7][8] This is a key reason for its importance in shortening tuberculosis therapy. The efficacy against these dormant bacteria is linked to their environment. Persisters are often found in acidic environments, such as within macrophages or the caseous centers of granulomas. These acidic conditions are optimal for the accumulation of the active form, pyrazinoic acid (POA), inside the bacillus, enhancing its disruptive effects on membrane energetics.[1][4]
Q3: What are the primary mechanisms of resistance to pyrazinamide?
The most common cause of PZA resistance, found in a high percentage of resistant strains, is mutations in the pncA gene.[3][7][9] These mutations lead to a loss of pyrazinamidase (PZase) activity, preventing the conversion of the PZA prodrug into its active POA form.[9]
Other, less common, resistance mechanisms have been identified, including:
-
Mutations in the drug target: Some PZA-resistant strains without pncA mutations have shown mutations in the ribosomal protein S1 (RpsA) or the aspartate decarboxylase PanD.[3][7]
-
Reduced drug uptake: In some cases, resistance may be due to the failure of the mycobacteria to take up the PZA prodrug.[10]
It's important to note that traditional phenotype-based PZA susceptibility testing can be unreliable, and sequencing of the pncA gene is a more accurate method for determining resistance.[3]
Q4: My research involves PZA-resistant strains. How can I overcome this resistance experimentally?
A promising strategy to bypass PZA resistance is the use of pyrazinoic acid (POA) prodrugs, particularly lipophilic esters.[2][11][12] Since PZA resistance is most often caused by the inability to convert PZA to POA, directly delivering POA through an ester prodrug circumvents the need for the pyrazinamidase enzyme. These ester prodrugs are designed to be cleaved by other mycobacterial esterases, releasing the active POA inside the cell.[2][11] Studies have shown that these lipophilic ester prodrugs are active at concentrations 10-fold lower than PZA against sensitive strains and also show efficacy against PZA-resistant strains.[11][12]
Q5: What are the key structure-activity relationships (SAR) for enhancing the biological activity of pyrazine carboxamides?
Structure-activity relationship studies on pyrazine carboxamides have revealed several key insights:
-
The Carboxamide Moiety: The carboxylic acid group of pyrazinoic acid is crucial for its activity.[13] Attempts to replace it with bioisosteres like tetrazoles have generally resulted in a loss of potency.[13]
-
Substitutions on the Pyrazine Ring:
-
Lipophilicity: Increased lipophilicity through substitutions on the pyrazine ring has been correlated with higher antimycobacterial activity. For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed high antitubercular activity and high lipophilicity.[14]
-
Amino Substitutions: 3- or 5-amino substitutions on the pyrazine ring of POA have shown a slight improvement in activity.[13]
-
-
Prodrug Modifications: As discussed, converting the carboxylic acid to a lipophilic ester is a highly effective strategy for enhancing activity and overcoming resistance.[2][11][12]
Q6: I'm struggling with the poor aqueous solubility of my novel pyrazine carboxamide derivative. What strategies can I employ to improve it?
Poor aqueous solubility is a common challenge in drug development.[15][16] For pyrazine carboxamides, several approaches can be considered:
-
Chemical Modifications:
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve solubility.
-
Prodrugs: While often used to enhance permeability, some prodrug modifications can also improve solubility.
-
Introduction of Polar Groups: The inclusion of hydroxyl-containing sidechains has been shown to improve the pharmaceutical properties of some pyrazine carboxamide series.[17]
-
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[16][18]
-
Solid Dispersions: Formulating the active pharmaceutical ingredient (API) with a polymer carrier can create amorphous solid dispersions, which often have higher solubility than the crystalline form.[15] Co-milling with a polymer like PVP has been shown to significantly increase the dissolution rate of a pyrazine carboxamide derivative.[18]
-
-
Use of Solubilizers: Excipients such as surfactants or cyclodextrins can be used in formulations to enhance solubility.[16]
PART 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems you may encounter.
Problem: My pyrazinamide compound shows low or no activity in an in vitro assay.
Potential Cause 1: Incorrect pH of the Culture Medium
-
Scientific Rationale: The activity of PZA is highly pH-dependent, with optimal activity observed under acidic conditions (pH 5.0-5.5).[1] This is because the acidic environment facilitates the accumulation of the active form, pyrazinoic acid (POA), inside the mycobacterial cell. At neutral pH, PZA has little to no activity in vitro.[1]
-
Troubleshooting Steps:
-
Verify the pH of your culture medium. For in vitro PZA susceptibility testing, use a specialized acidic medium like Middlebrook 7H11 agar or 7H9 broth adjusted to the appropriate pH.
-
If you are using a standard neutral pH medium for other reasons, consider including a positive control that is active at neutral pH to ensure your assay system is working correctly.
-
Potential Cause 2: The Mycobacterial Strain is PZA-Resistant
-
Scientific Rationale: As previously mentioned, mutations in the pncA gene are the most common cause of PZA resistance.[3][7][9] If the strain you are using has a non-functional pyrazinamidase, it cannot convert PZA to its active form.
-
Troubleshooting Steps:
-
Confirm the PZA susceptibility of your mycobacterial strain. If possible, perform pncA gene sequencing to check for resistance-conferring mutations.
-
If you are working with a known PZA-resistant strain, consider using a POA ester prodrug to bypass the need for pyrazinamidase activity.[12]
-
Potential Cause 3: Inappropriate Assay Conditions for a Prodrug
-
Scientific Rationale: PZA is a prodrug that requires enzymatic activation.[1][2] If your assay conditions do not allow for this activation, you will not observe any activity.
-
Troubleshooting Steps:
-
Ensure that your assay is conducted with live, metabolically active mycobacteria that can express the necessary enzymes.
-
The incubation time of your assay should be sufficient for the prodrug to be taken up by the cells and converted to its active form.
-
Problem: My novel pyrazine carboxamide compound exhibits poor cell permeability.
Strategy 1: Employ a Prodrug Approach
-
Scientific Rationale: Converting a polar carboxylic acid group to a more lipophilic ester can significantly enhance its ability to cross the lipid-rich mycobacterial cell wall.[2][11]
-
Experimental Workflow:
-
Synthesize a series of ester prodrugs of your active pyrazine carboxamide. Consider using different alcohol chains (e.g., ethyl, propyl, butyl) to modulate lipophilicity.
-
Evaluate the stability of these esters in plasma or serum to ensure they are not prematurely hydrolyzed before reaching the target cells.[2][11]
-
Test the activity of the ester prodrugs against your target mycobacterial strain.
-
Strategy 2: Modify the Lipophilicity of the Core Molecule
-
Scientific Rationale: There is often a correlation between lipophilicity and the antimycobacterial activity of pyrazine carboxamides.[14] By making systematic modifications to the pyrazine ring, you can optimize the compound's lipophilicity for better cell penetration.
-
Experimental Workflow:
-
Synthesize a series of analogs with different substituents on the pyrazine ring. Consider adding small alkyl groups (e.g., tert-butyl) or halogen atoms.[14]
-
Determine the partition coefficient (log P) for each analog to quantify the change in lipophilicity.
-
Evaluate the antimycobacterial activity of the analogs to establish a structure-activity relationship.
-
PART 3: Data Presentation and Visualizations
Table 1: Comparative Activity of Pyrazinamide (PZA) and a Lipophilic Ester Prodrug
| Compound | Target Strain | MIC (µg/mL) | Fold Improvement | Reference |
| Pyrazinamide (PZA) | M. tuberculosis (sensitive) | ~100 | - | [11] |
| Lipophilic Ester Prodrug | M. tuberculosis (sensitive) | ~10 | 10x | [11] |
| Pyrazinamide (PZA) | M. tuberculosis (resistant) | >1000 | - | [12] |
| Lipophilic Ester Prodrug | M. tuberculosis (resistant) | 12.5-25 | >40x | [12] |
Diagram 1: Mechanism of Action and Resistance of Pyrazinamide
Caption: Workflow of PZA activation and primary resistance mechanism.
Diagram 2: Troubleshooting Low in vitro Activity of Pyrazine Carboxamides
Caption: A logical guide to troubleshooting PZA inactivity.
PART 4: Experimental Protocols
Protocol 1: Synthesis of a Pyrazinoic Acid (POA) Ester Prodrug
This protocol is a generalized procedure for the synthesis of POA esters, which can be adapted for various alcohols.
Materials:
-
Pyrazinoic acid (POA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., ethanol, propanol, etc.)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Acid Chloride Formation: a. In a round-bottom flask under a nitrogen atmosphere, suspend pyrazinoic acid in anhydrous DCM. b. Add thionyl chloride (approximately 1.5-2.0 equivalents) dropwise to the suspension at 0 °C (ice bath). c. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitor by TLC). The mixture should become a clear solution. d. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Esterification: a. Dissolve the crude pyrazinoyl chloride in fresh anhydrous DCM. b. In a separate flask, dissolve the desired anhydrous alcohol (approximately 1.2 equivalents) in anhydrous DCM. c. Add the alcohol solution dropwise to the acid chloride solution at 0 °C. d. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure POA ester.
-
Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of MIC for pyrazine carboxamides against M. tuberculosis in an acidic medium.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
Pyrazine carboxamide compound stock solution (in DMSO or other suitable solvent)
-
M. tuberculosis culture in mid-log phase
-
Sterile water or PBS
-
Resazurin solution (for viability staining)
-
Incubator (37 °C)
Procedure:
-
Medium Preparation: Prepare 7H9 broth and adjust the pH to the desired acidic level (e.g., 5.5) using sterile HCl.
-
Compound Dilution: a. In the first column of a 96-well plate, add your compound stock solution to the acidic 7H9 broth to achieve the highest desired concentration. b. Perform a 2-fold serial dilution across the plate by transferring half the volume from one well to the next, which contains an equal volume of broth. c. Include a positive control (no drug) and a negative control (no bacteria) on each plate.
-
Inoculum Preparation: a. Dilute the mid-log phase M. tuberculosis culture in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add the inoculum to all wells except the negative control.
-
Incubation: a. Seal the plate and incubate at 37 °C for 7-14 days.
-
MIC Determination: a. After incubation, add resazurin solution to each well and incubate for another 24-48 hours. b. The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.
References
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanisms of pyrazinamide resistance in mycobacteria: importance of lack of uptake in addition to lack of pyrazinamidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-Methylpyrazine-2-carboxamide and Structurally Related Bioactive Compounds
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of heterocyclic chemistry, pyrazine-2-carboxamides represent a privileged scaffold, forming the core of several clinically significant therapeutic agents. This guide provides a detailed comparative analysis of 6-Methylpyrazine-2-carboxamide, a simple yet intriguing derivative, with its more extensively studied and clinically utilized structural relatives: the cornerstone antitubercular drug Pyrazinamide and the broad-spectrum antiviral agent Favipiravir. We will also consider the isomeric 5-Methylpyrazine-2-carboxamide to explore the impact of substituent positioning on potential bioactivity. This analysis is grounded in a synthesis of available experimental data and established structure-activity relationships, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction to the Pyrazine-2-carboxamide Scaffold
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common motif in a variety of biologically active molecules. The addition of a carboxamide group at the 2-position gives rise to the pyrazine-2-carboxamide core, a structure that has proven to be a versatile template for engaging with biological targets. The amide functionality can participate in crucial hydrogen bonding interactions, while the pyrazine ring itself can engage in various non-covalent interactions and serves as a scaffold for further chemical modification. This guide will delve into the nuanced differences that arise from seemingly minor structural modifications to this core, specifically focusing on the influence of a methyl group at the 6-position.
Structural Comparison of Key Pyrazine-2-carboxamides
A clear understanding of the structural similarities and differences between this compound and its comparators is fundamental to appreciating their distinct biological profiles.
| Compound Name | Structure | Key Structural Features |
| This compound | ![]() | Pyrazine-2-carboxamide core with a methyl group at the 6-position. |
| Pyrazinamide (PZA) | ![]() | The parent pyrazine-2-carboxamide structure. |
| Favipiravir (T-705) | ![]() | 6-fluoro and 3-hydroxy substitutions on the pyrazine-2-carboxamide core.[1][2] |
| 5-Methylpyrazine-2-carboxamide | ![]() | Isomer of this compound with the methyl group at the 5-position. |
Comparative Biological Activity and Mechanism of Action
While direct comparative experimental data for this compound against Pyrazinamide and Favipiravir under identical conditions is limited in the public domain, we can infer its potential activities and compare the established mechanisms of its structural analogs.
Antitubercular Activity: A Comparison with Pyrazinamide
Pyrazinamide (PZA) is a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[3] It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[4] POA is thought to disrupt membrane transport and energetics in M. tuberculosis, particularly in the acidic environment of caseous necrosis.[4]
Table 1: Antitubercular Activity of Pyrazinamide and Selected Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyrazinamide | M. tuberculosis H37Rv | 12.5 - 100 | [7] |
| Derivative 1f | M. tuberculosis H37Rv | 8.0 | [7] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | ~1.7 | [7] |
Antiviral Activity: A Comparison with Favipiravir
Favipiravir (T-705) is a potent antiviral drug with a broad spectrum of activity against RNA viruses, including influenza viruses.[1][2] It acts as a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][2] This active metabolite then selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2]
Considering the structural similarity, this compound could potentially exhibit antiviral properties. The methyl group at the 6-position, replacing the fluorine atom in Favipiravir, would alter the electronic and steric properties of the molecule. The high electronegativity of the fluorine atom in Favipiravir is considered crucial for its potent antiviral activity.[8] Replacing it with a methyl group might reduce its ability to be recognized and metabolized into an active antiviral form. However, some analogs of Favipiravir have shown that modifications at the 6-position can still result in antiviral activity, although often with reduced potency.[9]
Table 2: Antiviral Activity of Favipiravir and an Analog
| Compound | Virus | IC50 (µM) | Reference |
| Favipiravir | Influenza A virus | 0.014 - 0.55 | [1] |
| Cyanorona-20 (a Favipiravir derivative) | SARS-CoV-2 | 0.45 | [10][11] |
Synthesis and Experimental Protocols
A key aspect of drug discovery is the ability to synthesize and evaluate compounds of interest. Below are generalized protocols for the synthesis of this compound and for assessing its potential antitubercular and antiviral activities.
Synthesis of this compound
The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 6-Methylpyrazine-2-carboxylic acid.
Step-by-Step Protocol:
-
Acid Chloride Formation: 6-Methylpyrazine-2-carboxylic acid is refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. The excess chlorinating agent is typically removed under reduced pressure.
-
Amidation: The crude acid chloride is then carefully added to a stirred solution of aqueous ammonia (NH₄OH) at a low temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
-
Work-up and Purification: The resulting solid, this compound, is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol or water.
In Vitro Antitubercular Activity Assay: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mycobacterium tuberculosis.[12][13]
Detailed Protocol:
-
Plate Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to each well. Include drug-free control wells.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After the initial incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to a control well.
-
Color Development: Re-incubate the plate at 37°C for 24 hours. A color change from blue to pink indicates bacterial growth.
-
Reading Results: If the control well turns pink, add the Alamar Blue solution to all wells and incubate for another 24 hours. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[13]
In Vitro Antiviral Activity Assay: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of viral RdRp.
Detailed Protocol:
-
Reaction Setup: In a reaction tube, combine the purified viral RdRp enzyme, a suitable RNA template/primer duplex, and the reaction buffer.
-
Compound Addition: Add the test compound at a range of concentrations. Include a no-compound control.
-
Reaction Initiation: Start the reaction by adding a mixture of nucleoside triphosphates (NTPs), including one that is labeled (e.g., radioactively or fluorescently) to allow for detection of the newly synthesized RNA.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the labeled RNA products using an appropriate method (e.g., autoradiography or fluorescence imaging) and quantify the amount of product synthesized. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, can then be calculated.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazine-2-carboxamides is highly dependent on the nature and position of substituents on the pyrazine ring.
-
Antitubercular Activity: For pyrazinamide analogs, modifications that affect the electronic properties of the pyrazine ring can influence the enzymatic conversion to the active pyrazinoic acid. Electron-withdrawing groups have been shown in some cases to enhance activity.[14] The electron-donating nature of the methyl group in this compound might have a variable effect, and its steric bulk could also influence binding to the pyrazinamidase active site.
-
Antiviral Activity: In the case of Favipiravir, the 6-fluoro substituent is critical for its potent inhibition of RdRp.[8] The fluorine atom's electron-withdrawing properties are thought to be important for the molecule's recognition by the cellular enzymes that convert it to the active triphosphate form. Replacing fluorine with a methyl group would likely reduce this effect. However, other substitutions at this position have been explored, indicating that some variation is tolerated, albeit often with a decrease in potency.[9]
Conclusion and Future Directions
This compound represents an intriguing, yet under-explored, structural analog of the clinically important drugs Pyrazinamide and Favipiravir. Based on established structure-activity relationships, the presence of the 6-methyl group is expected to modulate its biological activity profile compared to its parent compound and its more complex, substituted relatives.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. brieflands.com [brieflands.com]
- 3. RNA-dependent RNA Polymerase Assay for Hepatitis E Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication [mdpi.com]
- 9. theaspd.com [theaspd.com]
- 10. scispace.com [scispace.com]
- 11. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Antifungal Activity of Pyrazole Carboxamide Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the antifungal activity of novel pyrazole carboxamide derivatives. We will move beyond simple protocol recitation to explore the underlying scientific principles, compare these compounds to existing alternatives, and provide detailed, field-tested methodologies to ensure the generation of robust and reliable data.
Introduction: The Rise of Pyrazole Carboxamides in Antifungal Research
Pyrazole carboxamides have emerged as a highly significant class of compounds in both agricultural and medicinal chemistry due to their potent and broad-spectrum biological activities.[1] Initially developed as fungicides for crop protection, their mechanism of action has garnered substantial interest for therapeutic applications.[1][2] The pressing need for new antifungal agents, driven by the rise of drug-resistant fungal pathogens, makes the rigorous evaluation of novel pyrazole carboxamide derivatives a critical endeavor.[1][3]
These compounds are particularly noteworthy for their targeted inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[2][4][5] This guide will provide the necessary tools to objectively assess the performance of new chemical entities within this class, comparing them against established commercial fungicides and therapeutic agents.
Mechanism of Action: Targeting Fungal Respiration
The primary antifungal mechanism of pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II.[2][4][5] SDH is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a dual role in cellular respiration.[5] By blocking the activity of this enzyme, pyrazole carboxamides effectively halt ATP production, leading to energy depletion and ultimately, fungal cell death.[6]
The specificity of these compounds for the fungal SDH over its mammalian counterpart is a key factor in their potential for therapeutic development. Molecular docking studies have revealed that pyrazole carboxamides can form hydrogen bonds with key amino acid residues, such as tryptophan, in the fungal SDH enzyme, explaining their inhibitory action.[3][7]
Below is a diagram illustrating the site of action for pyrazole carboxamide derivatives within the fungal mitochondrial respiratory chain.
Caption: Mechanism of Action of Pyrazole Carboxamide Derivatives.
Comparative Performance Analysis: In Vitro Efficacy
A critical step in validating new antifungal compounds is to compare their in vitro activity against a panel of relevant fungal pathogens and benchmark them against existing commercial fungicides. The half-maximal effective concentration (EC₅₀) or Minimum Inhibitory Concentration (MIC) are standard metrics for this comparison.
Below is a table summarizing representative data from published studies, showcasing the antifungal activity of various pyrazole carboxamide derivatives compared to commercial standards.
| Compound/Drug | Fungal Species | EC₅₀ (μg/mL) | Reference |
| Experimental Pyrazole Carboxamides | |||
| Compound 7ai | Rhizoctonia solani | 0.37 | [1] |
| Compound 6d | Rhizoctonia cerealis | 5.11 | [8] |
| Compound 6j | Rhizoctonia cerealis | 8.14 | [8] |
| SCU2028 | Rhizoctonia solani | 0.022 | [9][10] |
| Compound E1 | Rhizoctonia solani | 1.1 | [11][12] |
| Compound 6i | Valsa mali | 1.77 | [7] |
| Compound 19i | Valsa mali | 1.97 | [7] |
| SCU3038 | Rhizoctonia solani | 0.016 | [4][13][14] |
| Commercial Fungicides | |||
| Carbendazol | Rhizoctonia solani | 1.00 | [1] |
| Fluxapyroxad | Rhizoctonia cerealis | 11.93 | [8] |
| Thifluzamide | Rhizoctonia cerealis | 22.12 | [8] |
| Boscalid | Rhizoctonia solani | 2.2 | [11] |
| Boscalid | Valsa mali | 9.19 | [7] |
| Fluxapyroxad | Rhizoctonia solani | 0.033 | [4][13] |
Experimental Validation Protocols
The following section provides detailed, step-by-step methodologies for the in vitro and in vivo validation of pyrazole carboxamide derivatives. Adherence to standardized protocols is paramount for generating reproducible and comparable data.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 and M38 for yeasts and filamentous fungi, respectively.[15][16]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazole carboxamide derivative against a specific fungal strain.
Materials:
-
Test compound (pyrazole carboxamide derivative)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension in RPMI-1640 to obtain the final inoculum concentration.
-
Plate Inoculation: Add 100 µL of each compound dilution to the wells of the 96-well plate. Add 100 µL of the fungal inoculum to each well.
-
Controls: Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium without any compound).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density using a plate reader.
In Vivo Efficacy Assessment: Murine Model of Systemic Infection
Animal models are indispensable for evaluating the therapeutic potential of antifungal drug candidates under physiological conditions.[17][18]
Objective: To assess the in vivo efficacy of a pyrazole carboxamide derivative in a murine model of disseminated candidiasis.
Materials:
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug (e.g., Fluconazole)
-
Candida albicans strain
-
Immunocompetent or immunosuppressed mice (strain dependent on the study design)[19]
-
Sterile saline
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
Infection: Prepare an inoculum of Candida albicans in sterile saline. Infect the mice via intravenous (tail vein) injection.
-
Treatment: Administer the test compound, vehicle, or positive control drug to the mice at predetermined time points post-infection. The route of administration (e.g., oral, intraperitoneal) will depend on the compound's properties.
-
Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and mortality for a specified period (e.g., 14-21 days).
-
Fungal Burden Determination: At the end of the study, or at specific time points, humanely euthanize a subset of animals from each group. Harvest target organs (e.g., kidneys, brain, liver), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates and fungal burdens between the different treatment groups to evaluate the efficacy of the test compound.
Below is a diagram illustrating the general workflow for validating the antifungal activity of pyrazole carboxamide derivatives.
Caption: General Workflow for Antifungal Drug Validation.
Conclusion and Future Directions
The validation of novel pyrazole carboxamide derivatives requires a multifaceted approach that combines robust in vitro and in vivo experimental models. The primary mechanism of action, the inhibition of succinate dehydrogenase, presents a promising target for the development of new antifungal agents.[4][5] The comparative data presented in this guide demonstrate that novel pyrazole carboxamides can exhibit superior or comparable efficacy to existing commercial fungicides.[3][8][13][14]
Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, while minimizing potential off-target effects.[20][21][22][23] The methodologies outlined herein provide a solid foundation for researchers to rigorously evaluate their compounds and contribute to the development of the next generation of antifungal therapies.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nzpps.org [nzpps.org]
- 3. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action [pubmed.ncbi.nlm.nih.gov]
- 5. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 16. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
The Structure-Activity Relationship of 6-Arylpyrazine-2-carboxamides: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged structure, integral to numerous therapeutic agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising subclass: the 6-arylpyrazine-2-carboxamides. Our focus will be on their development as potent inhibitors of Trypanosoma brucei, the protozoan parasite responsible for Human African Trypanosomiasis (HAT), a neglected tropical disease.[1][2] Through a comprehensive analysis of published experimental data, we will dissect the impact of structural modifications on biological activity, offering a comparative framework to guide future drug design and optimization efforts.
The 6-Arylpyrazine-2-carboxamide Core: A Promising Starting Point
The journey into this chemical series began with a high-throughput screen of approximately 87,000 compounds, which identified the 6-arylpyrazine-2-carboxamide core as a potent trypanocidal agent.[3][4] The initial hit compound, with its low molecular weight and significant potency, presented an attractive starting point for a hit-to-lead optimization campaign.[3] The fundamental scaffold, highlighted below, offers three primary points for chemical diversification: the amide substituent (R1), the aryl group at the 6-position (R2), and the pyrazine ring itself.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazine Carboxylic Acids: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3] Pyrazine carboxylic acids, a class of nitrogen-containing heterocyclic compounds, are privileged scaffolds in drug discovery, appearing in numerous approved therapeutics and serving as key intermediates in pharmaceutical synthesis.[4][5][6] This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated pyrazine carboxylic acids, offering insights into the nuanced effects of fluorination and providing actionable experimental protocols for their evaluation.
The Rationale for Fluorination in Pyrazine Carboxylic Acid Scaffolds
Pyrazine-2-carboxylic acid and its derivatives are versatile building blocks in medicinal chemistry.[4][5][7] Their unique heterocyclic nature is leveraged to design novel drug candidates that can interact with specific biological targets.[5] Fluorine, the most electronegative element with a small van der Waals radius, forms strong carbon-fluorine bonds.[1] Introducing fluorine into a molecule like a pyrazine carboxylic acid can profoundly influence several key parameters critical for drug efficacy and safety, including metabolic stability, acidity (pKa), lipophilicity, and target-binding affinity.[1][2]
The strategic placement of fluorine can block sites of metabolism, leading to an increased drug half-life.[1] It can also modulate the acidity of the carboxylic acid group, which in turn affects solubility, absorption, and interaction with biological targets.[1] Furthermore, introducing fluorine can alter the molecule's conformation and electronic properties, potentially enhancing binding to the target protein.[1]
Comparative Analysis of Physicochemical Properties
The decision to fluorinate a pyrazine carboxylic acid lead compound should be driven by a thorough understanding of its impact on fundamental physicochemical properties.
2.1. Acidity (pKa)
The introduction of a fluorine atom, particularly on the pyrazine ring, significantly impacts the acidity of the carboxylic acid moiety. The strong electron-withdrawing nature of fluorine acidifies the carboxylic acid, lowering its pKa.[8][9][10][11] This can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparison of pKa Values for Pyrazine-2-carboxylic Acid and a Fluorinated Analog
| Compound | pKa |
| Pyrazine-2-carboxylic acid | ~2.9[7][12] |
| Highly fluorinated carboxylic acids (for comparison) | Can be close to -0.5[8][9][10][11] |
Note: The pKa of a specific fluorinated pyrazine carboxylic acid would need to be experimentally determined, but the trend for highly fluorinated acids indicates a significant decrease.
Experimental Protocol: Potentiometric Titration for pKa Determination
A robust and high-precision method for determining the pKa of your compound is through potentiometric titration.[13][14]
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M NaOH solution (carbonate-free)[13]
-
The pyrazine carboxylic acid derivative to be tested
-
Deionized water
-
Co-solvent (e.g., methanol) if the compound has low water solubility[14]
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the pyrazine carboxylic acid in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 10⁻⁴ M or higher).[14]
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH at regular intervals of titrant addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.[13]
Causality: The electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and lowering the pKa.
2.2. Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's membrane permeability and overall ADME properties. Fluorination generally increases the lipophilicity of a molecule.[1]
Table 2: Comparison of Calculated LogP (cLogP) Values
| Compound | cLogP (estimated) |
| Pyrazine-2-carboxylic acid | -0.599[15] |
| A fluorinated analog (hypothetical) | Expected to be higher |
Note: These are calculated values and experimental determination is recommended.
Experimental Protocol: Shake-Flask Method for LogP Determination (OECD Guideline 107)
The "gold standard" for experimental LogP determination is the shake-flask method, suitable for values in the log P range of -2 to 4.[16][17]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
The pyrazine carboxylic acid derivative to be tested
-
Centrifuge tubes or separatory funnel
-
Analytical instrument for concentration analysis (e.g., HPLC, GC, or spectrophotometer)
Procedure:
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of this solution to a tube with a known volume of the other phase.
-
Equilibration: Shake the tube for a predetermined time at a constant temperature (20-25°C) to allow for the partitioning of the compound between the two phases.[17]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[17]
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality: The replacement of a hydrogen atom with a fluorine atom can increase the overall lipophilicity of a molecule, which can influence its ability to cross biological membranes.[1]
Metabolic Stability
One of the primary reasons for incorporating fluorine into drug candidates is to enhance metabolic stability.[1][2] Fluorine atoms can block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and are responsible for the metabolism of a majority of marketed drugs.[18][19]
Workflow for Assessing Metabolic Stability
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[19]
Materials:
-
Pooled human liver microsomes (HLMs)[20]
-
The fluorinated and non-fluorinated pyrazine carboxylic acid derivatives
-
Acetonitrile (for quenching the reaction)[20]
-
LC-MS/MS system for analysis[20]
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound.[20]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.[19]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH.[20]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.[18][20]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.[19]
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.[20]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to determine the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[19][20]
Causality: The high strength of the C-F bond makes it resistant to enzymatic cleavage by CYPs. Placing a fluorine atom at a metabolically labile position on the pyrazine ring can effectively block hydroxylation or other oxidative metabolic pathways, thus increasing the compound's metabolic stability.[1]
Biological Activity
The impact of fluorination on biological activity is highly context-dependent and must be evaluated on a case-by-case basis. Fluorine can influence protein-ligand interactions through various mechanisms, including altered electrostatic interactions, conformational changes, and direct hydrogen bonding to the fluorine atom.[1] For instance, in kinase inhibitors, the nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, and fluorination can modulate the electronic properties of the ring, potentially affecting this interaction.[6]
Hypothetical Impact of Fluorination on Target Binding
Caption: Fluorination can alter ligand-protein interactions.
A comprehensive assessment of biological activity requires robust in vitro and in vivo assays specific to the therapeutic target. This typically involves determining the IC50 or EC50 values for both the fluorinated and non-fluorinated analogs.
Conclusion
The strategic incorporation of fluorine into pyrazine carboxylic acid scaffolds is a powerful and well-established strategy in modern drug discovery.[1][2][3] Fluorination can favorably modulate key drug-like properties, including metabolic stability, pKa, and lipophilicity. However, the effects of fluorination are not always predictable and must be carefully evaluated experimentally. The protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of fluorinated pyrazine carboxylic acids, ultimately aiding in the development of safer and more efficacious therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Pyrazine-2-carboxylic Acid|98-97-5|Research Chemical [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 12. kongunaducollege.ac.in [kongunaducollege.ac.in]
- 13. youtube.com [youtube.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. 2-pyrazine carboxylic acid, 98-97-5 [thegoodscentscompany.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. mttlab.eu [mttlab.eu]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
Introduction: Beyond the Formula – Why Molecular Geometry is Paramount in Drug Discovery
A Comparative Guide to the Biological Activity of E- vs. Z-Isomers in Carboxamide Complexes
In the realm of medicinal chemistry, a molecule's identity is defined by more than just its chemical formula and the connectivity of its atoms. The three-dimensional arrangement of those atoms in space, or stereochemistry, plays a decisive role in biological function.[1][2][3] Molecules with identical composition and connectivity but different spatial arrangements are known as stereoisomers.[4] This guide focuses on a specific class of stereoisomerism: geometric or E/Z isomerism (historically known as cis-trans isomerism), which arises from restricted rotation around a chemical bond, typically a carbon-carbon double bond or, pertinently for our discussion, a carbon-nitrogen bond within a complex molecular scaffold.[5][6]
The carboxamide functional group (–C(=O)N–) is a cornerstone of many pharmaceuticals and biologically active molecules.[7][8] While often depicted as a simple, planar group, the partial double-bond character of the C-N bond restricts rotation, leading to the potential for distinct E (trans) and Z (cis) conformations. This subtle geometric difference can profoundly alter how a molecule interacts with its biological target, such as an enzyme or receptor.[5][9] One isomer may fit perfectly into a receptor's binding pocket to elicit a desired therapeutic effect, while the other may be less active, completely inactive, or even toxic.[1][7] This guide provides an in-depth comparison of the biological activities of E- and Z-isomers in carboxamide complexes, supported by experimental data and detailed methodologies for their analysis.
The Mechanistic Basis for Differential Activity: A Tale of Two Shapes
The biological activity of a drug molecule is fundamentally dictated by its ability to interact with a specific biological target. These interactions are exquisitely sensitive to the molecule's shape and the spatial orientation of its functional groups.[2] Geometric isomerism directly impacts this three-dimensional structure, leading to significant differences in pharmacodynamic and pharmacokinetic properties between E- and Z-isomers.
1. Receptor Binding and Steric Fit: Biological receptors, such as enzymes and G-protein coupled receptors, possess highly specific three-dimensional binding pockets. The "lock and key" or "induced fit" models of receptor interaction emphasize the need for precise geometric complementarity between the ligand (drug) and the receptor. A change from an E to a Z configuration can alter the overall shape of the carboxamide complex, misaligning key pharmacophoric groups or introducing steric hindrance that prevents optimal binding.[5]
A compelling example is the antihistamine doxepin, which is commercially available as a mixture of E- and Z-isomers.[10] Experimental analysis has shown that the Z-isomer binds to the histamine H₁ receptor with an approximately 5.2-fold higher affinity than the E-isomer.[10] This preference is attributed to the specific chemical environment within the binding pocket, which is more favorable for the Z-configuration.[10]
Caption: Differential binding of E- and Z-isomers to a receptor active site.
2. Physicochemical Properties: The geometry of E and Z isomers influences their physical properties, such as dipole moment, solubility, and crystallinity.[11][12] Z (cis) isomers often have a higher dipole moment and lower molecular symmetry compared to their E (trans) counterparts, which can lead to increased water solubility but potentially lower membrane permeability.[12] These differences in physicochemical properties affect the molecule's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—ultimately influencing its bioavailability and therapeutic efficacy.[2]
Case Study Data: Quantifying the Difference
The variance in biological activity between geometric isomers is not merely theoretical. It is a quantifiable phenomenon observed across different classes of compounds.
| Compound Class | Isomer Comparison | Biological Activity Metric (Example) | Result | Reference |
| Doxepin (Antihistamine) | Z-isomer vs. E-isomer | Binding Affinity (H₁ Receptor) | Z-isomer has ~5.2x higher affinity | [10] |
| Triazolylpropenones | E-isomer (4d) vs. Z-isomers | Antifungal Activity (MIC vs. C. albicans) | Isomer 4d (E) is active; corresponding Z isomer could not be isolated/was inactive | |
| Phenytoin Schiff Bases | cis-isomers vs. trans-isomers | Anticonvulsant Potency (MES test) | cis isomers exerted higher potency than trans isomers | [13] |
| Combretastatin A4 | cis-isomer vs. trans-isomer | Tubulin Polymerization Inhibition (IC₅₀) | cis isomer is a potent inhibitor; trans isomer is virtually inactive | [13] |
Experimental Guide: A Validated Workflow for Isomer Analysis
To rigorously assess the differential activities of E- and Z-isomers, a systematic experimental approach is required. The following workflow outlines the critical steps from synthesis to final data analysis, forming a self-validating system where each step confirms the integrity of the samples for the next.
Caption: Experimental workflow for comparative analysis of E/Z isomers.
Protocol 1: Separation of E- and Z-Isomers by High-Performance Liquid Chromatography (HPLC)
Causality: The physical and chemical properties of E and Z isomers, such as polarity and shape, are often different enough to allow for their separation using chromatographic techniques.[14] HPLC is a high-resolution method ideal for this purpose.[15][16] The choice of a stationary phase (e.g., silica, C18, or a specialized phase like silver-nitrate impregnated silica) is critical, as it exploits these subtle differences for separation.[15]
Methodology:
-
Column Selection: Begin with a standard reverse-phase C18 column. For challenging separations, consider normal-phase chromatography on a silica column or specialized columns. Chiral stationary phases can also be effective for separating geometric isomers.[16]
-
Solvent System Development:
-
Start with an isocratic mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for reverse-phase).
-
Run an analytical-scale injection of the E/Z mixture to assess separation.
-
If co-elution occurs, develop a gradient method, slowly increasing the percentage of the organic solvent over 20-30 minutes to improve resolution.
-
The goal is to achieve baseline separation of the two isomer peaks.
-
-
Scale-Up to Preparative HPLC:
-
Once an analytical method is established, transfer the parameters to a preparative HPLC system with a larger-diameter column.
-
Dissolve the crude mixture in a minimal amount of mobile phase or a compatible strong solvent (e.g., DMSO).
-
Inject the sample and collect the fractions corresponding to the individual isomer peaks, guided by the UV detector signal.
-
-
Post-Separation Processing:
-
Combine the fractions for each pure isomer.
-
Remove the solvent using a rotary evaporator.
-
Dry the isolated isomers under high vacuum to remove residual solvent.
-
Validation: Confirm the purity of each isolated isomer (>99%) using the established analytical HPLC method.
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The different spatial arrangement of atoms in E- and Z-isomers results in distinct chemical environments for their respective protons and carbons. This leads to measurable differences in chemical shifts (δ) and coupling constants in their NMR spectra. Nuclear Overhauser Effect (NOE) experiments are particularly powerful as they can detect through-space proximity between protons, providing definitive proof of geometry.[17]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum for each isomer.
-
Compare the spectra. Look for differences in the chemical shifts of protons near the bond with restricted rotation. For example, a proton on the Z isomer might be shielded (shifted upfield) by a nearby aromatic ring, while the corresponding proton on the E isomer is not.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Run a 2D NOESY or 1D selective NOE experiment.
-
Irradiate a specific proton on one side of the rigid bond.
-
Observe which protons on the other side of the bond show an NOE enhancement (a signal increase).
-
Interpretation: An NOE signal between two protons indicates they are close in space (<5 Å). For a Z (cis) isomer, protons on the same side of the double bond will show a mutual NOE. For an E (trans) isomer, these protons will be far apart and show no NOE. This provides unambiguous structural assignment.[17]
-
-
¹³C NMR Acquisition: Acquire a carbon spectrum to confirm the presence of the expected number of carbon signals and to observe any shifts indicative of isomeric differences.
Conclusion and Future Outlook
The distinction between E- and Z-isomers in carboxamide complexes is not a trivial academic exercise but a critical factor in drug design and development. As demonstrated, geometric isomerism governs the three-dimensional shape of a molecule, which in turn dictates its interaction with biological targets and its overall pharmacological profile.[1][5] The higher binding affinity of the Z-isomer of doxepin and the superior potency of cis isomers of certain anticonvulsants highlight the therapeutic potential that can be unlocked by focusing on a single, optimal geometric isomer.[10][13]
The advancement of separation and analytical techniques, such as preparative HPLC and 2D NMR, empowers researchers to isolate and definitively characterize individual isomers.[15][17] This capability is essential for conducting precise structure-activity relationship (SAR) studies and moving beyond the use of isomeric mixtures, a process sometimes referred to as a "chiral switch" (though here applied to geometric isomers).[1][4] By embracing the stereochemical complexity of carboxamide complexes, the scientific community can develop safer, more potent, and more selective therapeutic agents.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. youtube.com [youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. is.muni.cz [is.muni.cz]
- 6. studymind.co.uk [studymind.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Does the cis/trans configuration of peptide bonds in bioactive tripeptides play a role in ACE-1 enzyme inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of E/Z-Isomerization Technology for Enhancing Processing Efficiency, Health-Promoting Effects, and Usability of Carotenoids: A Review and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pediaa.com [pediaa.com]
- 13. researchgate.net [researchgate.net]
- 14. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [helda.helsinki.fi]
- 17. revroum.lew.ro [revroum.lew.ro]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Derivatives
This guide provides an in-depth technical comparison and best practices for the cross-validation of analytical methods tailored for pyrazine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring robust and reliable analytical data across different laboratories, instruments, and analysts.
Pyrazine derivatives are a critical class of heterocyclic compounds with diverse applications, from flavor and fragrance components to essential pharmaceuticals.[1][2][3] The accurate and precise quantification of these compounds is paramount for quality control, stability testing, and regulatory compliance. When an analytical method is transferred between laboratories or when data from different analytical methods needs to be compared, a robust cross-validation study is imperative to ensure data integrity and consistency.[4][5]
This guide will delve into the critical aspects of cross-validation, comparing common analytical techniques, and providing a detailed experimental protocol with statistically sound acceptance criteria grounded in international regulatory standards.
The Rationale for Cross-Validation: Ensuring Analytical Consistency
Method validation, as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), establishes that an analytical procedure is suitable for its intended purpose.[6][7][8][9] Cross-validation, a distinct yet related process, is the formal comparison of results from two or more validated analytical methods or the same method performed in different laboratories.[4][5] The primary objective is to demonstrate that the data are comparable and that no systematic differences exist.
For pyrazine derivatives, which can be volatile or present in complex matrices, ensuring inter-laboratory reproducibility is a significant challenge. Cross-validation provides the necessary evidence that a method is robust and transferable, mitigating risks associated with data discrepancies that could impact product quality and patient safety.
Comparing Analytical Platforms for Pyrazine Derivative Analysis
The choice of analytical methodology is a critical first step that influences the entire validation and cross-validation strategy. The most prevalent techniques for pyrazine derivative analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Technique | Principle | Advantages for Pyrazine Derivatives | Disadvantages for Pyrazine Derivatives |
| HPLC with UV Detection | Separation based on polarity, with detection via UV absorbance. | Cost-effective, robust, and widely available. Suitable for non-volatile, UV-active pyrazine derivatives.[10][11] | Lower sensitivity and selectivity compared to mass spectrometry. Not ideal for complex matrices or trace-level analysis. |
| GC-MS | Separation of volatile compounds in the gas phase, with detection by mass spectrometry. | Excellent for volatile and semi-volatile pyrazine derivatives. High selectivity and sensitivity. | Requires derivatization for non-volatile compounds. Thermal degradation of some derivatives is possible. |
| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly selective and sensitive tandem mass spectrometry detection. | Considered the gold standard for many applications due to its high sensitivity, selectivity, and applicability to a wide range of pyrazine derivatives without the need for derivatization.[12] | Higher cost and complexity of instrumentation and method development. |
The selection of the analytical technique should be based on the specific properties of the pyrazine derivative(s) of interest, the sample matrix, and the required sensitivity and selectivity of the assay.
A Step-by-Step Protocol for Cross-Validation of an HPLC Method for a Pyrazine Derivative
This protocol outlines a comparative testing approach for the cross-validation of a validated HPLC-UV method for the quantification of a pyrazine derivative drug substance between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).
Pre-Cross-Validation Activities
-
Establish a Cross-Validation Protocol: A comprehensive protocol should be co-authored and approved by both laboratories. This document must detail the scope, procedures, samples to be tested, and pre-defined acceptance criteria.[13]
-
Method Familiarization and Training: The receiving lab (Lab B) personnel must be thoroughly trained on the analytical method. This includes hands-on training with the instrumentation and software.
-
Instrument and Reagent Qualification: Ensure that all analytical instruments in both laboratories are properly qualified and calibrated. All reagents and reference standards should be from the same lot, where possible, to minimize variability.
Experimental Design
-
Sample Selection: A minimum of three batches of the pyrazine derivative drug substance should be selected for analysis. The batches should cover the expected range of concentrations.
-
Replicate Analysis: Each laboratory will analyze each of the three batches in sextuplicate (n=6).[14]
-
Data to be Collected: For each injection, the peak area, retention time, and calculated concentration of the pyrazine derivative will be recorded.
Execution of the Cross-Validation Study
-
Sample Preparation: Both laboratories will prepare the samples and standards according to the validated analytical method.
-
Chromatographic Analysis: The samples will be analyzed using the specified HPLC-UV method. System suitability tests (e.g., retention time, peak asymmetry, theoretical plates, and precision of replicate injections of a standard) must be performed and meet the pre-defined criteria before sample analysis.
Data Analysis and Acceptance Criteria
The core of the cross-validation lies in the statistical comparison of the data generated by both laboratories.
-
Comparison of Mean Values: The mean assay results from both laboratories for each batch will be compared. A common acceptance criterion is that the difference between the means of the two laboratories should not be more than a specified percentage (e.g., ±2.0%).[15]
-
Precision Comparison (F-test): An F-test is used to compare the variances (precision) of the two sets of data. The calculated F-value should be less than the critical F-value at a specified confidence level (e.g., 95%), indicating that there is no statistically significant difference in the precision between the two laboratories.[16][17]
-
Accuracy Comparison (Student's t-test): A two-tailed Student's t-test is performed to determine if there is a statistically significant difference between the mean results of the two laboratories. The calculated t-value should be less than the critical t-value at a specified confidence level (e.g., 95%).[16][17]
Summary of Acceptance Criteria
| Parameter | Statistical Test | Acceptance Criteria |
| Accuracy | Student's t-test | The calculated t-value should be less than the critical t-value at a 95% confidence level. |
| Precision | F-test | The calculated F-value should be less than the critical F-value at a 95% confidence level. |
| Mean Comparison | Direct Comparison | The percentage difference between the mean results of the two laboratories should be ≤ 2.0%. |
| Intermediate Precision | ANOVA | The overall RSD for all data from both labs should be ≤ 3.0%. |
Visualizing the Cross-Validation Workflow
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 10. Pyrazine | SIELC Technologies [sielc.com]
- 11. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 14. gmpsop.com [gmpsop.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. metrology-journal.org [metrology-journal.org]
- 17. medikamenterqs.com [medikamenterqs.com]
A Comparative Guide to the Efficacy of Pyrazine-Based Antitubercular Agents
The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates a continuous search for novel and more effective therapeutic agents. Within the arsenal of antitubercular drugs, pyrazine-containing compounds hold a significant position, with pyrazinamide being a cornerstone of first-line treatment regimens.[1][2][3] This guide provides a comparative analysis of the efficacy of various pyrazine-based antitubercular agents, delving into their mechanisms of action, structure-activity relationships, and supporting experimental data. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the landscape of these crucial compounds.
The Benchmark: Pyrazinamide and its Unique Mechanism of Action
Pyrazinamide (PZA) is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[1][4] This activation is a critical first step, and mutations in the pncA gene, which encodes for pyrazinamidase, are a primary cause of PZA resistance.[1] The precise mechanism of action of POA is still a subject of extensive research, with several proposed targets.[1][5][6] One of the leading hypotheses is that POA disrupts the membrane potential and interferes with energy production within Mycobacterium tuberculosis.[4][5] Another proposed mechanism involves the inhibition of fatty acid synthase I (FAS I), an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[4] More recent evidence also points towards the ability of POA to block the synthesis of coenzyme A by targeting the aspartate decarboxylase PanD.[6]
The efficacy of PZA is notably enhanced in acidic environments, which are characteristic of the inflammatory and necrotic lesions where semi-dormant bacilli reside.[1][4][7] This unique property makes PZA a vital sterilizing agent in combination therapy, capable of eradicating persistent mycobacterial populations that are less susceptible to other drugs.[1][5]
Caption: Generalized mechanism of action of pyrazinamide.
Evolving from the Benchmark: A Comparative Look at Novel Pyrazine Derivatives
The quest for more potent and less toxic antitubercular agents has led to the synthesis and evaluation of numerous pyrazinamide derivatives. These efforts often focus on modifying the pyrazine ring and the carboxamide group to enhance activity and overcome resistance. The efficacy of these novel compounds is typically first assessed in vitro by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis.
Below is a comparative summary of the in vitro efficacy of several recently developed pyrazine-based compounds against M. tuberculosis H37Rv.
| Compound Class/Name | Key Structural Features | MIC (µg/mL) | Cytotoxicity | Reference |
| Pyrazinamide (PZA) | Parent Compound | 6.25 - 25 | Low | [7][8] |
| N-phenyl pyrazine-2-carboxamides | Phenyl group attached to the carboxamide | <2 | - | [7] |
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | Substituted phenyl and pyrazine rings | 0.819 (IC90) | - | [7] |
| Pyrazine-Hydrazone Hybrids (8a, 8b, 8c, 8d) | Hybrid molecules with hydrazone moieties | ≤6.25 | SI > 200 | [8] |
| Pyrazine-1,2,4-Triazole Hybrids (T4, T5, T6, T11, T14, T15, T16, T18) | Hybrid molecules with 1,2,4-triazole scaffolds | ≤21.25 µM | IC50 > 375 µM | [9][10] |
| Pyrazine-1,3,4-Oxadiazole Analogs (2e, 2f, 2n) | Hybrid molecules with 1,3,4-oxadiazole scaffolds and halogen substitutions | 3.13 - 12.5 | - | [11] |
| Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (Compound 4) | Ureido linkage | 1.56 | Non-toxic | [2] |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives (6a, 6e, 6h, 6j, 6k, 7e) | Piperazine/homopiperazine linkers | IC50: 1.35 - 2.18 µM | Non-toxic | [3][12] |
Note: MIC values can vary based on experimental conditions such as pH and growth medium.[7]
Deciphering the Data: Experimental Protocols for Efficacy Assessment
The in vitro efficacy data presented above is primarily generated through standardized protocols designed to determine the potency of a compound against M. tuberculosis. A commonly employed method is the Microplate Alamar Blue Assay (MABA).
Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
-
Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in an appropriate broth medium (e.g., Middlebrook 7H9) until it reaches the mid-logarithmic growth phase.[13][14]
-
Serial Dilution of Test Compounds: The pyrazine-based compounds are serially diluted in a 96-well microplate.[13]
-
Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis culture.[13][14]
-
Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.[13]
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.[14]
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change, signifying the inhibition of bacterial growth.[14]
Caption: A typical experimental workflow for in vitro efficacy testing.
The Path Forward: From In Vitro Promise to In Vivo Reality
While in vitro assays provide a crucial initial assessment of a compound's antitubercular potential, it is the in vivo efficacy in animal models that offers a more comprehensive evaluation.[15][16] Murine models of TB are instrumental in studying the pharmacokinetic and pharmacodynamic properties of new drug candidates and their ability to reduce bacterial load in a living organism.[15][16] The most promising pyrazine derivatives identified through in vitro screening should be advanced to these preclinical models to validate their therapeutic potential.[16]
Conclusion
Pyrazinamide remains an indispensable tool in the fight against tuberculosis. However, the landscape of pyrazine-based antitubercular agents is continually expanding, with novel derivatives demonstrating significant improvements in in vitro potency. The hybridization of the pyrazine scaffold with other pharmacologically active moieties, such as hydrazones, triazoles, and oxadiazoles, has proven to be a fruitful strategy.[8][9][11] Continued research focusing on structure-activity relationships, coupled with rigorous in vitro and in vivo testing, will be paramount in the development of the next generation of pyrazine-based drugs that can effectively combat even the most resistant strains of M. tuberculosis.
References
- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Score: A Senior Application Scientist's Guide to Experimentally Validating Molecular Docking Results
Introduction: The Imperative of Experimental Validation in Drug Discovery
Molecular docking is a cornerstone of modern structure-based drug design, offering invaluable predictions of how a small molecule might bind to a protein target.[1] These computational simulations accelerate the screening of vast chemical libraries and provide atomic-level insights that guide lead optimization.[2][3] However, a docking score is a prediction, not a definitive answer. The inherent approximations in scoring functions and the dynamic nature of biological systems necessitate rigorous experimental validation to confirm these in-silico hypotheses.[1][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating molecular docking results, ensuring that computational predictions translate into tangible, real-world biological activity.
Part 1: The Foundation - Robust Computational Validation
Before committing to resource-intensive experimental work, it is crucial to establish a robust and validated docking protocol. This initial computational validation increases the likelihood that your docking predictions are meaningful.
Re-docking: The Sanity Check
The first step is to assess the docking software's ability to reproduce the known binding pose of a ligand within a co-crystallized protein structure.[1] This is achieved by extracting the co-crystallized ligand and then docking it back into the protein's binding site.
Protocol for Re-docking:
-
Obtain a high-quality co-crystallized structure: Select a protein-ligand complex from the Protein Data Bank (PDB) with high-resolution crystallographic data.
-
Prepare the protein and ligand: Remove water molecules (unless they are known to be critical for the interaction), add hydrogen atoms, and assign appropriate charges.
-
Define the binding site: Use the coordinates of the co-crystallized ligand to define the docking search space.
-
Perform the docking: Run the docking simulation using your chosen software and scoring function.
-
Analyze the results: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.[1][5][6] An RMSD value below 2.0 Å is generally considered a successful reproduction of the binding mode.[5][6]
Cross-docking: Assessing Protocol Robustness
Cross-docking involves docking a ligand from one co-crystallized structure into a different, but related, protein structure (e.g., the same protein bound to a different ligand). This tests the docking protocol's ability to predict binding modes in a more realistic scenario where the exact bound conformation of the protein is not known beforehand.
Decoy Sets: Challenging the Scoring Function
A more rigorous test involves challenging your docking protocol with a set of "decoy" molecules – compounds that are physically similar to known binders but are experimentally inactive. A reliable docking protocol should be able to distinguish between active compounds and decoys, assigning better scores to the former.
Part 2: The Experimental Verdict - Biophysical and Structural Validation
Once a computational protocol has been rigorously validated, the next step is to confirm the predicted interactions with experimental data. This section details the gold-standard techniques for this purpose.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][8][9] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][9]
Causality Behind Choosing ITC: ITC is a label-free, in-solution technique that does not require immobilization of the binding partners, thus providing a more accurate representation of the interaction in a physiological context.[8][9] The thermodynamic data it generates can offer deep insights into the driving forces of the interaction.
dot graph TD { A[Start: Prepare Protein and Ligand in Matched Buffer] --> B{Load Protein into Sample Cell and Ligand into Syringe}; B --> C{Equilibrate at Desired Temperature}; C --> D{Perform a Series of Small Injections of Ligand into the Protein Solution}; D --> E{Measure Heat Change After Each Injection}; E --> F{Plot Heat Change per Injection vs. Molar Ratio}; F --> G[Fit the Data to a Binding Model to Determine Kd, n, ΔH, and ΔS]; G --> H[End: Thermodynamic Profile of the Interaction]; } caption: "Workflow for Isothermal Titration Calorimetry (ITC)."
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Dialyze both the protein and the ligand into the same buffer to minimize buffer mismatch effects, which can generate significant heat of dilution.[10]
-
Thoroughly degas the solutions to prevent air bubbles from interfering with the measurements.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
Instrument Setup:
-
Clean the sample and reference cells and the injection syringe according to the manufacturer's instructions.[10][11]
-
Fill the reference cell with the dialysis buffer.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe. A good starting point is a protein concentration of 10-20 µM and a ligand concentration 10-20 times higher.[12]
-
-
Data Acquisition:
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, timed injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the peaks in the raw data to determine the heat change for each injection.
-
Plot the heat change per mole of ligand against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[10]
-
Interpreting ITC Data: A sigmoidal binding curve is indicative of a specific binding event.[10] The shape and inflection point of the curve provide information about the binding affinity and stoichiometry. A flat or linear isotherm suggests very weak or no binding.[10]
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[13] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]
Causality Behind Choosing SPR: SPR is highly sensitive and provides kinetic information that is complementary to the thermodynamic data from ITC. It is particularly useful for screening a large number of compounds and for studying interactions with a wide range of affinities.
dot graph TD { A[Start: Immobilize Ligand on Sensor Chip] --> B{Inject Analyte at Various Concentrations}; B --> C{Monitor Association Phase in Real-Time}; C --> D{Inject Buffer to Monitor Dissociation Phase}; D --> E{Regenerate Sensor Surface}; E --> F{Fit Sensorgram Data to a Kinetic Model}; F --> G[End: Determine ka, kd, and KD]; } caption: "Workflow for Surface Plasmon Resonance (SPR)."
Step-by-Step SPR Protocol:
-
Ligand Immobilization:
-
Choose a suitable sensor chip and immobilization chemistry based on the properties of your ligand (e.g., amine coupling, thiol coupling).
-
Immobilize the ligand onto the sensor surface. One binding partner, typically the larger one, is designated as the ligand.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the analyte in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.[13]
-
-
Data Analysis:
-
Fit the sensorgram data from the different analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kinetic and affinity constants.[13]
-
X-ray Crystallography: The Ultimate Structural Validation
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex.[16][17][18] This allows for a direct, visual comparison of the experimentally determined binding pose with the one predicted by molecular docking.
Causality Behind Choosing X-ray Crystallography: This technique offers the most definitive validation of a docking pose, providing unambiguous evidence of the ligand's orientation and its interactions with the protein at an atomic level.[16]
Step-by-Step X-ray Crystallography Protocol for Protein-Ligand Complexes:
-
Protein Crystallization:
-
Obtain high-purity protein.
-
Screen a wide range of crystallization conditions to find one that produces well-ordered crystals of the apo-protein.
-
-
Obtaining the Protein-Ligand Complex:
-
Co-crystallization: Add the ligand to the protein solution before setting up the crystallization trials.[19][20][21] This is often the method of choice if the ligand induces a conformational change in the protein.[22]
-
Soaking: Soak pre-existing apo-protein crystals in a solution containing the ligand.[19][21][23] This method is generally simpler and requires less protein.[21]
-
-
Data Collection and Structure Determination:
-
Mount a crystal and collect X-ray diffraction data, often at a synchrotron source.[17]
-
Process the diffraction data and solve the crystal structure of the protein-ligand complex.
-
Refine the structural model and analyze the electron density maps to confirm the binding pose of the ligand.
-
Structure-Activity Relationship (SAR) Analysis: Correlating Structure with Function
SAR studies involve systematically modifying the chemical structure of a lead compound and measuring the effect of these modifications on its biological activity.[2][24][25] This provides an indirect but powerful validation of a docking model.
Causality Behind Choosing SAR: If the docking model is accurate, it should be able to explain the observed SAR. For example, if the model predicts that a specific functional group on the ligand forms a critical hydrogen bond with the protein, removing or modifying that group should lead to a decrease in binding affinity, which can be confirmed experimentally.
Integrating SAR with Molecular Docking:
-
Generate a series of analogs: Synthesize or acquire a set of compounds that are structurally related to your initial hit.
-
Measure biological activity: Determine the binding affinity or functional activity of each analog using an appropriate assay.
-
Dock the analogs: Dock the entire series of compounds into your protein target using the validated docking protocol.
-
Correlate docking scores with activity: Analyze whether the trends in the docking scores correlate with the experimentally determined activities. A good correlation provides strong support for the validity of your docking model.
Part 3: Data Presentation and Comparison
To facilitate a clear and objective comparison of your computational and experimental data, it is essential to present your findings in a structured and easily interpretable format.
Table 1: Comparison of Experimental Validation Techniques
| Technique | Data Obtained | Throughput | Material Consumption | Key Advantage |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | Moderate to High | Complete thermodynamic profile in solution.[7] |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), binding affinity (KD) | High | Low to Moderate | Real-time kinetic data, suitable for screening.[13] |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Very Low | High | Definitive structural validation of the binding pose.[16] |
| Structure-Activity Relationship (SAR) | Correlation between chemical structure and biological activity | Moderate | Moderate | Validates the predictive power of the docking model.[24] |
Table 2: Example of Docking Score vs. Experimental Affinity
| Compound | Docking Score (kcal/mol) | Experimental Ki (nM) |
| Lead Compound | -10.5 | 50 |
| Analog 1 (R=-CH3) | -9.8 | 200 |
| Analog 2 (R=-OH) | -11.2 | 15 |
| Analog 3 (R=-Cl) | -10.1 | 150 |
Conclusion: A Synergistic Approach to Drug Discovery
Molecular docking is a powerful tool for generating hypotheses in drug discovery, but it is the synergy between computational predictions and experimental validation that ultimately leads to success. By employing a multi-faceted approach that includes robust computational validation followed by rigorous experimental characterization using techniques like ITC, SPR, X-ray crystallography, and SAR analysis, researchers can confidently advance their most promising candidates, saving time and resources on the path to developing novel therapeutics.
References
- 1. Molecular docking: current advances and challenges [redalyc.org]
- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 3. Structure-based molecular modeling in SAR analysis and lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 19. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. journals.iucr.org [journals.iucr.org]
- 21. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 23. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 24. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methylpyrazine-2-carboxamide
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methylpyrazine-2-carboxamide (CAS No. 5521-55-1), a compound frequently utilized in pharmaceutical research and development. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and dispose of this chemical responsibly, grounded in established safety protocols and regulatory standards.
Hazard Profile and Core Safety Principles
This compound and its structural analogs present several potential hazards that dictate handling and disposal protocols. Understanding these risks is the first step in a self-validating safety system.
The primary hazards associated with pyrazine derivatives include:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage[1][2][3][4].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume[1][2][4].
-
Flammability: While some related pyrazine compounds are flammable solids or liquids, this compound is typically a solid. However, its dust may form combustible or explosive mixtures in the air[5].
The causality behind stringent disposal protocols is directly linked to these hazards. Improper disposal, such as via sanitary sewer systems, could introduce a toxic substance into aquatic environments, while discarding in regular trash could pose a risk to waste management personnel and the public.[6][7][8]. Therefore, all waste containing this compound must be treated as hazardous unless confirmed otherwise by institutional safety officers.
Personal Protective Equipment (PPE) for Disposal Operations
A robust defense against chemical exposure begins with appropriate PPE. The following table summarizes the required equipment when handling this compound for disposal.
| Equipment | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause irritation[4][9]. Always inspect gloves before use and remove them carefully to avoid skin contamination[10]. |
| Eye Protection | Safety glasses with side shields or splash goggles. | To protect against dust particles or splashes that can cause serious eye irritation or damage[2][3][11]. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination[9]. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To prevent inhalation of dust, which may cause respiratory irritation[2][4][12]. A NIOSH/MSHA approved respirator may be required for large spills or insufficient ventilation[9][13]. |
Waste Characterization and Segregation
Proper disposal is predicated on correct waste identification and segregation. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[7].
-
Waste Stream: this compound waste should be classified as hazardous chemical waste .
-
Segregation:
-
Keep solid waste (e.g., surplus chemical, contaminated wipes) separate from liquid waste.
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Store waste in a designated, labeled, and sealed container away from incompatible materials like strong oxidizing agents, acids, and bases[4][12].
-
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable workflow for managing different forms of this compound waste.
Protocol 4.1: Disposal of Unused or Surplus Solid Chemical
-
Containerization: Place the chemical in its original container or a new, compatible, and sealable container clearly labeled as hazardous waste.[2].
-
Labeling: Affix a completed hazardous waste label, including the full chemical name ("this compound"), CAS number, and the primary hazards (Toxic, Irritant).
-
Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is away from heat and sources of ignition.[9].
-
Disposal Request: Arrange for pickup by your institution's certified EHS personnel or a licensed hazardous waste disposal contractor.[8]. The ultimate disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber system.[6].
Protocol 4.2: Disposal of Contaminated Materials (PPE, Wipes, Absorbents)
-
Collection: Place all contaminated items (gloves, bench paper, spill absorbents) into a designated, lined hazardous waste pail or a heavy-duty, sealable plastic bag.[2][7].
-
Labeling: Clearly label the bag or container with "Hazardous Waste" and list the chemical contaminant.
-
Storage & Disposal: When the container is full, seal it, attach a formal hazardous waste label, and request a pickup from EHS for incineration.
Protocol 4.3: Disposal of Empty Containers
Chemical containers are not considered "empty" until they have been properly decontaminated.
-
Triple Rinsing: For containers that held this compound, the first rinse must be collected as hazardous waste.[7].
-
Rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble) three times.
-
Collect the first rinseate in a designated hazardous liquid waste container. Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to consult your EHS department.
-
-
Container Defacing: After rinsing and air-drying, deface or remove the original label to prevent misuse.
-
Final Disposal: Dispose of the rinsed container as regular solid waste or according to your facility's specific guidelines.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, a swift and correct response is critical to mitigate risks.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3].
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of water and soap.[11].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice..
Spill Cleanup Workflow:
The following diagram outlines the decision-making process for managing a spill of solid this compound.
Caption: Decision workflow for handling a solid chemical spill.
This procedure ensures that spills are managed in a way that minimizes exposure and environmental release.[2][12].
Regulatory Framework
All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) establishes guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][14][15]. It is the waste generator's responsibility to properly characterize, label, and dispose of their waste according to these regulations.[6][16]. Always consult your institution's EHS department, as they will provide specific guidance that incorporates local and state-level requirements.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. matrixscientific.com [matrixscientific.com]
- 4. aksci.com [aksci.com]
- 5. synerzine.com [synerzine.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. dornsife.usc.edu [dornsife.usc.edu]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. fishersci.nl [fishersci.nl]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling and Disposal of 6-Methylpyrazine-2-carboxamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Methylpyrazine-2-carboxamide, moving beyond a simple checklist to instill a culture of safety and operational excellence. By understanding the "why" behind each step, we can transform routine protocols into a self-validating system of safety.
Understanding the Hazard Landscape
This compound and its structural analogs, while invaluable in research, present a clear hazard profile that necessitates meticulous handling. Primary concerns include irritation to the skin, eyes, and respiratory system.[1][2] While comprehensive toxicological data for this specific compound is not extensively published, the precautionary principle dictates that we treat it with a high degree of caution, assuming potential for harm upon exposure. The pyrazine moiety is a common feature in many biologically active compounds, and its derivatives can exhibit a range of toxicological effects.[3]
Core Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This understanding forms the bedrock of our personal protective equipment (PPE) strategy and handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is non-negotiable. It is the most direct barrier between you and the chemical.
Pre-Operational Safety Check: A Visual Workflow
Before any handling of this compound, a systematic check of your PPE and workspace is critical. The following diagram illustrates this essential workflow.
Caption: Pre-Operational Safety Check Workflow.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be appropriate for larger quantities or when there is a significant splash risk.[2] | Protects against accidental splashes and airborne particles, preventing serious eye irritation. |
| Skin Protection | Nitrile gloves are a suitable choice for incidental contact due to their chemical resistance and tendency to show punctures.[4] A standard laboratory coat is mandatory. | Prevents skin irritation upon contact. The lab coat protects personal clothing from contamination. |
| Respiratory Protection | For handling fine powders outside of a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles.[5] | Mitigates the risk of respiratory tract irritation from inhaling the powdered compound. |
Standard Operating Procedures for Handling
Adherence to a strict operational protocol is paramount to ensuring safety and preventing contamination.
Step-by-Step Handling Protocol:
-
Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure all necessary equipment and waste containers are within arm's reach before you begin.
-
Weighing and Transfer: When weighing the solid compound, use a draft shield or conduct the operation within the fume hood to minimize the dispersal of fine particles. Use dedicated spatulas and weighing boats.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[6] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Decontamination and Disposal: A Critical Final Step
Proper disposal is not merely a matter of regulatory compliance; it is a crucial aspect of laboratory safety and environmental responsibility.
Spill Management
In the event of a spill, immediate and correct action is vital:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don Appropriate PPE: Before cleaning, don the full complement of recommended PPE, including respiratory protection.
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container.[1] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound and associated waste.
Caption: Waste Disposal Decision Workflow.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Never mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]
-
Containerization:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof hazardous waste container.
-
Contaminated Materials: Items such as gloves, weighing papers, and absorbent pads that are contaminated with the chemical must be disposed of as solid hazardous waste.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[1]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department. Never dispose of this compound down the drain or in the regular trash.[2]
By integrating these detailed procedures into your daily laboratory workflow, you not only ensure your personal safety and the safety of your colleagues but also uphold the principles of responsible scientific practice.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method - Google Patents [patents.google.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 6. 3m.com [3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




